Technical Documentation Center

(R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl: A Promising CNS-Targeted Scaffold

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (R)-3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride, a chiral small molecule with significant potent...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride, a chiral small molecule with significant potential in the field of neuroscience and drug discovery. By synthesizing its chemical architecture, physicochemical properties, and biological activities, this document serves as a foundational resource for researchers engaged in the exploration of novel therapeutics for central nervous system (CNS) disorders.

Molecular Architecture and Physicochemical Profile

(R)-3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride is a substituted pyrrolidine derivative featuring a diaryl ether moiety. The hydrochloride salt enhances its solubility in aqueous media, a crucial attribute for biological testing and formulation development.

Table 1: Physicochemical Properties of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

PropertyValueSource
CAS Number 942304-30-5[1][2]
Molecular Formula C₁₆H₁₈ClNO₂[1]
Molecular Weight 291.77 g/mol [1][3]
SMILES C1NCOc1ccc(cc1)Oc1ccccc1.Cl[1]
Topological Polar Surface Area (TPSA) 30.49 Ų[3]
Predicted logP 3.6414[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 4[3]

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous FDA-approved drugs.[4][5] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for selective interaction with biological targets.[4] The phenoxyphenoxy group contributes to the molecule's lipophilicity, as indicated by the predicted logP value, suggesting good potential for crossing the blood-brain barrier.

Synthesis and Chemical Landscape

Below is a generalized, illustrative protocol based on the synthesis of analogous 3-aryloxypyrrolidines.

Experimental Protocol: Illustrative Synthesis of (R)-3-(4-Phenoxyphenoxy)pyrrolidine

Causality behind Experimental Choices: This protocol employs a Mitsunobu reaction, a reliable method for the formation of an ether linkage from an alcohol and a phenolic component with inversion of stereochemistry. The use of a Boc protecting group for the pyrrolidine nitrogen is standard, as it is stable under the reaction conditions and can be readily removed under acidic conditions.

Step 1: N-Boc protection of (S)-3-hydroxypyrrolidine

  • To a solution of (S)-3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane), add triethylamine.

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by washing with aqueous solutions and purify the resulting N-Boc-(S)-3-hydroxypyrrolidine by column chromatography.

Step 2: Mitsunobu reaction with 4-phenoxyphenol

  • Dissolve N-Boc-(S)-3-hydroxypyrrolidine and 4-phenoxyphenol in an anhydrous solvent such as tetrahydrofuran (THF).

  • Add triphenylphosphine (PPh₃) to the solution.

  • Cool the mixture to 0 °C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Stir the reaction at room temperature overnight.

  • Concentrate the reaction mixture and purify the crude product by flash chromatography to yield N-Boc-(R)-3-(4-phenoxyphenoxy)pyrrolidine.

Step 3: Deprotection to form the hydrochloride salt

  • Dissolve the purified N-Boc-(R)-3-(4-phenoxyphenoxy)pyrrolidine in a suitable solvent like 1,4-dioxane or methanol.

  • Add a solution of hydrochloric acid in the same solvent.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • The product, (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl, will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Mitsunobu Reaction cluster_2 Step 3: Deprotection S3HP (S)-3-Hydroxypyrrolidine Boc2O Boc₂O, Et₃N NBocS3HP N-Boc-(S)-3-hydroxypyrrolidine Boc2O->NBocS3HP Mitsunobu PPh₃, DEAD/DIAD NBocR3PPP N-Boc-(R)-3-(4-Phenoxyphenoxy)pyrrolidine Phenoxyphenol 4-Phenoxyphenol Mitsunobu->NBocR3PPP HCl HCl FinalProduct (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl HCl->FinalProduct

Caption: A plausible synthetic route to the target compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl. While specific experimental spectra for this compound are not publicly available, the following techniques would be employed, with expected spectral features derived from its known structure.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the two phenyl rings, a multiplet for the methine proton at the 3-position of the pyrrolidine ring, and multiplets for the methylene protons of the pyrrolidine ring. The presence of the HCl salt would likely lead to a broad signal for the amine proton.
¹³C NMR Resonances for the aromatic carbons, the carbon bearing the ether linkage on the pyrrolidine ring, and the other aliphatic carbons of the pyrrolidine ring.
Mass Spectrometry (MS) The molecular ion peak corresponding to the free base (C₁₆H₁₇NO₂) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (as an ammonium salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O-C stretching (aryl ether).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity, with the retention time dependent on the specific column and mobile phase conditions used.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality behind Experimental Choices: Reversed-phase HPLC is a standard and robust method for assessing the purity of small organic molecules. The choice of a C18 column is common for compounds with moderate lipophilicity. A gradient elution with acetonitrile and water (with a modifier like formic acid or TFA to improve peak shape) allows for the efficient separation of the main compound from potential impurities. UV detection is suitable due to the presence of the aromatic chromophores.

  • System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Biological Activity and Mechanism of Action

(R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl belongs to a class of compounds identified as potent and balanced inhibitors of both norepinephrine (NE) and serotonin (5-HT) reuptake. This dual-action mechanism is the hallmark of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), a class of drugs effective in treating major depressive disorder, anxiety disorders, and neuropathic pain.

By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl increases the synaptic concentrations of these neurotransmitters, thereby enhancing neurotransmission. This modulation of serotonergic and noradrenergic pathways is believed to be central to its therapeutic potential.

Diagram 2: Proposed Mechanism of Action

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicles Vesicles (5-HT, NE) Synaptic_5HT 5-HT Vesicles->Synaptic_5HT Release Synaptic_NE NE Vesicles->Synaptic_NE Release SERT SERT NET NET Synaptic_5HT->SERT Reuptake Receptors_5HT 5-HT Receptors Synaptic_5HT->Receptors_5HT Binding Synaptic_NE->NET Reuptake Receptors_NE NE Receptors Synaptic_NE->Receptors_NE Binding Molecule (R)-3-(4-Phenoxyphenoxy) pyrrolidine HCl Molecule->SERT Inhibition Molecule->NET Inhibition

Caption: Inhibition of serotonin and norepinephrine reuptake.

Protocol: In Vitro Neurotransmitter Reuptake Inhibition Assay

Causality behind Experimental Choices: This assay directly measures the ability of a compound to inhibit the reuptake of radiolabeled neurotransmitters into cells expressing the specific transporters (SERT and NET). This is a standard and quantitative method to determine the potency (IC₅₀) and selectivity of reuptake inhibitors.

  • Cell Culture: Use cell lines stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

  • Compound Preparation: Prepare a series of dilutions of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl in an appropriate buffer.

  • Assay Procedure:

    • Pre-incubate the cells with the test compound or vehicle control.

    • Initiate the uptake by adding a mixture of radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]NE) and unlabeled neurotransmitter.

    • Incubate for a defined period at 37 °C.

    • Terminate the uptake by rapid washing with ice-cold buffer.

    • Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Applications in Drug Discovery and Development

The unique structural features and dual-action mechanism of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl make it a valuable lead compound and a versatile building block in medicinal chemistry.

  • Lead Compound for CNS Disorders: Its potent and balanced SNRI activity suggests its potential as a starting point for the development of novel antidepressants, anxiolytics, and analgesics for neuropathic pain.

  • Scaffold for Library Synthesis: The pyrrolidine ring and the diaryl ether moiety can be systematically modified to explore the structure-activity relationship (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

  • Tool Compound for Pharmacological Research: As a well-characterized SNRI, this compound can be used as a tool to investigate the roles of the serotonergic and noradrenergic systems in various physiological and pathological processes.

Safety and Handling

As with any research chemical, (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

(R)-3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride represents a significant scaffold in the ongoing quest for novel and improved treatments for a range of CNS disorders. Its well-defined stereochemistry, favorable physicochemical properties for CNS penetration, and potent dual inhibition of serotonin and norepinephrine reuptake underscore its importance. This technical guide provides a solid foundation for researchers to understand its chemical nature, biological activity, and potential applications, thereby facilitating further investigation and innovation in the field of drug discovery.

References

  • PubChem. (R)-3-(3-Methylphenoxy)pyrrolidine HCl. [Link]

  • U.S. Environmental Protection Agency. (3R)-3-(4-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1). [Link]

  • Google Patents. US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.
  • Google Patents.
  • PrepChem.com. Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • ACG Publications. Records of Natural Products-SI. [Link]

  • NIST WebBook. Pyrrolidine. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0330663). [Link]

  • ResearchGate. -Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. | Download Scientific Diagram. [Link]

  • D'Andrea, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. [Link]

  • PubMed. Rapid preparation of (3R,4S,5R) polyhydroxylated pyrrolidine-based libraries to discover a pharmacological chaperone for treatment of Fabry disease. [Link]

  • SciSpace. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. [Link]

  • Google Patents. US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
  • Google Patents.
  • Google Patents. WO1983002274A1 - Synthesis of 1-(3-isobutoxy-2-(phenylbenzyl)-amino)-propyl-pyrrolidino hydrochloride.
  • Organic Syntheses Procedure. 2-Pyrrolidinemethanol, α,α-diphenyl-, (±). [Link]

  • ResearchGate. The literature values of pKa lit , intrinsic solubility, S 0 lit , and... [Link]

  • Waters. A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. [Link]

  • CMNPD. Compound Report Card. [Link]

  • ChemBK. (R)-3-(4-methoxyphenoxy)pyrrolidine hydrochloride. [Link]

Sources

Exploratory

An In-Depth Technical Guide to (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride is a chiral organic molecule featuring a pyrrolidine ring, a core structure frequently incorp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride is a chiral organic molecule featuring a pyrrolidine ring, a core structure frequently incorporated into pharmacologically active compounds. The pyrrolidine motif is a five-membered nitrogen-containing heterocycle that provides a three-dimensional scaffold, which can be crucial for specific interactions with biological targets. Its stereochemistry, designated by the (R)-configuration at the 3-position, is a critical determinant of its biological activity, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of the identifiers, properties, synthesis, analysis, and potential applications of this specific enantiomer.

Chemical Identifiers and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for its use in research and development. This section details the key identifiers and physicochemical properties of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl.

Key Identifiers

Correctly identifying a chemical compound is crucial for sourcing, regulatory compliance, and scientific communication. The primary identifiers for (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl are listed below.

IdentifierValueSource
CAS Number 942304-30-5[1]
Molecular Formula C₁₆H₁₈ClNO₂[1]
Molecular Weight 291.77 g/mol [1]
IUPAC Name (3R)-3-(4-phenoxyphenoxy)pyrrolidine;hydrochloride
Canonical SMILES C1COC2=CC=C(C=C2)OC3=CC=CC=C3.Cl[1]

Note: The CAS number 1185302-12-8 has also been associated with 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride, but it may refer to the racemic mixture or the stereochemistry may not be specified. For the (R)-enantiomer, 942304-30-5 is the appropriate CAS number.[1][2][3]

Physicochemical Properties

The physical and chemical properties of a compound influence its handling, storage, formulation, and pharmacokinetic behavior. While specific experimental data for (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl is limited in publicly available literature, the following table provides predicted values and data from closely related analogs.

PropertyValueNotes
Physical State SolidBased on related pyrrolidine hydrochlorides.
Melting Point Not available
Solubility Not availableExpected to be soluble in water and polar organic solvents like methanol and DMSO.
Storage Temperature 2-8°C, sealed in a dry environmentRecommended for similar chemical structures to ensure stability.[2]

Synthesis and Purification

The stereoselective synthesis of chiral molecules like (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl is a critical aspect of its production for research and pharmaceutical applications. The goal is to produce the desired (R)-enantiomer with high purity and yield, while minimizing the formation of the unwanted (S)-enantiomer.

General Synthetic Strategy

A common and effective method for the stereoselective synthesis of 3-substituted pyrrolidines involves starting from a chiral precursor. A plausible and efficient route to (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl begins with a commercially available chiral building block, such as (R)-3-hydroxypyrrolidine or a protected form like N-Boc-(R)-3-hydroxypyrrolidine.

The synthesis can be conceptually broken down into the following key steps:

  • Etherification: Formation of the diaryl ether linkage at the 3-position of the pyrrolidine ring.

  • Deprotection (if necessary): Removal of any protecting groups on the pyrrolidine nitrogen.

  • Salt Formation: Conversion of the free base to the hydrochloride salt to improve stability and handling.

Synthetic_Workflow General Synthetic Workflow A Starting Material (e.g., N-Boc-(R)-3-hydroxypyrrolidine) B Etherification (e.g., Mitsunobu or Williamson ether synthesis with 4-phenoxyphenol) A->B C Protected Intermediate (N-Boc-(R)-3-(4-phenoxyphenoxy)pyrrolidine) B->C D Deprotection (Acidic conditions, e.g., HCl in dioxane) C->D E Final Product (Free Base) ((R)-3-(4-phenoxyphenoxy)pyrrolidine) D->E F Salt Formation (Treatment with HCl) E->F G Final Product (HCl Salt) ((R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl) F->G

Caption: A generalized workflow for the synthesis of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl.

Exemplary Experimental Protocol (Mitsunobu Reaction)

The Mitsunobu reaction is a versatile method for the stereospecific conversion of alcohols to a variety of functional groups, including ethers, with inversion of configuration. However, for the synthesis of the target molecule from (R)-3-hydroxypyrrolidine, a retention of configuration is desired. Therefore, a Williamson ether synthesis or a modified Mitsunobu protocol that proceeds with retention would be necessary. For illustrative purposes, a general protocol for a related etherification is provided below.

Step 1: Etherification of N-Boc-(R)-3-hydroxypyrrolidine with 4-phenoxyphenol

  • To a solution of N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq.), 4-phenoxyphenol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-(R)-3-(4-phenoxyphenoxy)pyrrolidine.

Step 2: Deprotection and Salt Formation

  • Dissolve the purified N-Boc-(R)-3-(4-phenoxyphenoxy)pyrrolidine in a solution of hydrochloric acid in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl as a solid.

Analytical Characterization

Ensuring the identity, purity, and stereochemical integrity of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl is paramount. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.

Spectroscopic Analysis
  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to aid in its structural elucidation. The expected molecular ion peak for the free base would correspond to the molecular weight of C₁₆H₁₇NO₂.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of the compound. To determine the enantiomeric purity (the percentage of the desired (R)-enantiomer relative to the (S)-enantiomer), a chiral HPLC method is required.

General Approach to Chiral HPLC Method Development:

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for a wide range of chiral compounds.

Chiral_HPLC_Workflow Chiral HPLC Analysis Workflow A Sample Preparation (Dissolve in mobile phase) B Injection into HPLC System A->B C Separation on Chiral Column (e.g., Polysaccharide-based CSP) B->C D Detection (UV-Vis Detector) C->D E Data Analysis (Peak integration and enantiomeric excess calculation) D->E

Sources

Foundational

Technical Guide: (R)-3-(4-Phenoxyphenoxy)pyrrolidine as a Chiral Building Block

This technical guide details the role, synthesis, and application of (R)-3-(4-Phenoxyphenoxy)pyrrolidine , a specialized chiral building block used in the development of anti-inflammatory agents and small molecule librar...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the role, synthesis, and application of (R)-3-(4-Phenoxyphenoxy)pyrrolidine , a specialized chiral building block used in the development of anti-inflammatory agents and small molecule libraries.

Executive Summary

(R)-3-(4-Phenoxyphenoxy)pyrrolidine (CAS: 942304-30-5 for HCl salt) is a high-value chiral intermediate characterized by a pyrrolidine core substituted at the 3-position with a phenoxyphenyl ether moiety. Unlike its piperidine analog—which is the key scaffold for the BTK inhibitor Ibrutinib—this pyrrolidine derivative serves a distinct role in medicinal chemistry. It acts as a potent scaffold for Leukotriene A4 Hydrolase (LTA4H) inhibitors and is utilized in diversity-oriented synthesis to probe structure-activity relationships (SAR) where a contracted ring size (5-membered vs. 6-membered) is required to optimize binding affinity and metabolic stability.

Structural & Physicochemical Profile

The molecule features a single chiral center at the C3 position of the pyrrolidine ring. The (R)-configuration is critical for biological recognition, often dictating the stereospecific fit within enzyme active sites such as the LTA4H hydrophobic tunnel.

PropertySpecification
IUPAC Name (3R)-3-(4-phenoxyphenoxy)pyrrolidine
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol (Free base) / 291.77 g/mol (HCl salt)
Chirality (R)-Enantiomer
Key Functionality Secondary Amine (Nucleophile), Diaryl Ether (Lipophilic Anchor)
pKa (Calc.) ~9.5 (Pyrrolidine nitrogen)
LogP (Calc.) ~3.2 (High lipophilicity due to phenoxy group)
Structural Significance[2]
  • Conformational Restriction: The 5-membered pyrrolidine ring imposes a distinct vector on the substituent compared to flexible alkyl chains or 6-membered piperidines, often improving selectivity for narrow binding pockets.

  • Ether Linkage: The phenoxy ether provides metabolic stability (unlike esters) and rotational freedom to adapt to hydrophobic domains in target proteins.

Synthetic Routes & Process Chemistry

The synthesis of (R)-3-(4-Phenoxyphenoxy)pyrrolidine relies on the Mitsunobu reaction , a powerful tool for inverting stereochemistry while forming carbon-oxygen bonds. This route ensures high enantiomeric excess (ee) by starting from the commercially available (S)-N-Boc-3-pyrrolidinol.

Reaction Logic (Causality)
  • Inversion of Configuration: The Mitsunobu reaction proceeds with Walden inversion. To obtain the (R)-product , one must start with the (S)-alcohol .

  • Boc-Protection: The secondary amine must be protected (e.g., Boc) to prevent N-alkylation and ensure chemoselectivity toward the oxygen nucleophile.

Experimental Protocol: Self-Validating Workflow

Objective: Synthesis of (R)-3-(4-Phenoxyphenoxy)pyrrolidine Hydrochloride.

Step 1: Mitsunobu Coupling[1]
  • Reagents: (S)-1-Boc-3-pyrrolidinol (1.0 eq), 4-Phenoxyphenol (1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Protocol:

    • Charge (S)-1-Boc-3-pyrrolidinol, 4-phenoxyphenol, and PPh₃ into a dry reactor under nitrogen.

    • Dissolve in anhydrous THF and cool to 0°C.

    • Add DIAD dropwise over 30 minutes. Control: Maintain temp < 5°C to minimize side reactions.

    • Warm to room temperature and stir for 12–16 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. Look for disappearance of phenol.

    • Workup: Concentrate solvent. Triturate with cold diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography to yield (R)-1-Boc-3-(4-phenoxyphenoxy)pyrrolidine .

Step 2: Deprotection
  • Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

  • Protocol:

    • Dissolve the Boc-intermediate in Dioxane (or DCM).

    • Add 4M HCl in Dioxane (5 eq) at 0°C.

    • Stir at room temperature for 2–4 hours.

    • Validation: LC-MS should show mass peak [M+H]⁺ = 256.1.

    • Isolation: Concentrate to dryness. Triturate with diethyl ether to obtain the white solid HCl salt.

Visualization: Synthetic Pathway

Synthesis Start (S)-N-Boc-3-pyrrolidinol (Chiral Precursor) Intermediate (R)-N-Boc-Intermediate (Inverted Center) Start->Intermediate THF, 0°C -> RT Walden Inversion Reagents 4-Phenoxyphenol PPh3, DIAD (Mitsunobu) Reagents->Intermediate Product (R)-3-(4-Phenoxyphenoxy) pyrrolidine HCl Intermediate->Product Acidic Hydrolysis Deprotection HCl / Dioxane (Boc Removal)

Caption: Stereoselective synthesis via Mitsunobu inversion. Note the transition from (S)-alcohol to (R)-ether.

Application in Drug Discovery: LTA4H Inhibition

While structurally distinct from the Ibrutinib intermediate, this pyrrolidine scaffold is a validated pharmacophore for inhibiting Leukotriene A4 Hydrolase (LTA4H) .

Mechanism of Action

LTA4H is a bifunctional enzyme with epoxide hydrolase activity that converts unstable LTA4 into the potent inflammatory mediator LTB4.[2]

  • Binding Mode: The phenoxyphenyl group acts as a "lipophilic anchor," penetrating the hydrophobic tunnel of the LTA4H active site.

  • Chiral Recognition: The (R)-pyrrolidine amine forms a critical salt bridge or hydrogen bond with acidic residues (e.g., Glu/Asp) near the entrance of the catalytic pocket, positioning the ether oxygen to disrupt the zinc-dependent hydrolysis of LTA4.

Pathway Visualization

LTA4H_Pathway Arachidonic Arachidonic Acid LTA4 Leukotriene A4 (Unstable Epoxide) Arachidonic->LTA4 5-LOX LTB4 Leukotriene B4 (Pro-inflammatory) LTA4->LTB4 Hydrolysis LTA4H_Enzyme LTA4 Hydrolase (Enzyme) LTA4H_Enzyme->LTA4 Catalyzes Inhibitor (R)-3-(4-Phenoxyphenoxy) pyrrolidine Inhibitor->LTA4H_Enzyme Inhibits (Blocks Tunnel)

Caption: Intervention point of the pyrrolidine inhibitor within the Arachidonic Acid cascade.

Quality Control & Analytics

To ensure the integrity of this chiral building block for library synthesis or biological assays, the following QC parameters are mandatory.

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/H2O gradient)> 98.0% Area
Chiral Purity Chiral HPLC (e.g., Chiralpak AD-H or IA)> 99.0% ee
Identity ¹H NMR (400 MHz, DMSO-d₆)Conforms to structure
Residual Solvent GC-Headspace< ICH Limits (THF, Dioxane)

Chiral HPLC Method Example:

  • Column: Chiralpak IA (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV @ 254 nm[3]

  • Rationale: The basic modifier (diethylamine) is essential to suppress tailing of the secondary amine.

References

  • Mitsunobu Reaction Mechanism & Applications: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • LTA4H Inhibitor Scaffolds: Rao, N. L., et al. "Leukotriene A4 hydrolase inhibition attenuates allergic airway inflammation and hyperresponsiveness." American Journal of Respiratory and Critical Care Medicine, 2010. Link

  • Pyrrolidine vs. Piperidine SAR: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

  • General Synthesis of Aryl Ethers: TCI Chemicals. "Mitsunobu Reagents."[1][4][5][6] Link

Sources

Exploratory

Physicochemical Profiling of Pyrrolidine Ether Derivatives: A Technical Guide for Medicinal Chemistry

Executive Summary Pyrrolidine, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in drug discovery due to its sp³-hybridized three-dimensional coverage, inherent pseudorotation, and tunable stereoc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolidine, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in drug discovery due to its sp³-hybridized three-dimensional coverage, inherent pseudorotation, and tunable stereochemistry[1]. When functionalized with an ether linkage, pyrrolidine ether derivatives exhibit a unique physicochemical profile that masterfully balances aqueous solubility with lipid membrane permeability.

These derivatives are heavily utilized in the development of central nervous system (CNS) therapeutics and systemic modulators, including nicotinic acetylcholine receptor (nAChR) agonists (e.g., A-84543)[2], oxytocin receptor antagonists[3], and cystic fibrosis transmembrane conductance regulator (CFTR) correctors such as ABBV-3221[4]. This guide provides an in-depth analysis of their physicochemical characteristics, metabolic liabilities, and the rigorous experimental protocols required for their evaluation.

Structural Anatomy & Physicochemical Causality

Basicity (pKa) Modulation via Inductive Effects

Unsubstituted pyrrolidine is a strong secondary amine base with a conjugate acid pKa of approximately 11.27 in water[5]. However, in pyrrolidine ether derivatives, this basicity is significantly modulated by the inductive electron-withdrawing effect (-I effect) of the ether oxygen.

The Causality: The highly electronegative ether oxygen pulls electron density away from the pyrrolidine nitrogen through the sigma bond framework. This electron withdrawal reduces the electron density localized on the nitrogen atom, stabilizing the unprotonated free base and consequently lowering the pKa of the conjugate acid to a typical range of 8.5–9.5[6]. This pKa shift is critical for CNS drugs: it ensures the molecule remains partially unprotonated at physiological pH (7.4), facilitating passive diffusion across the blood-brain barrier (BBB) while maintaining sufficient protonation to act as a hydrogen bond donor for aqueous solubility[7].

Lipophilicity (LogP/LogD) and Permeability

The introduction of an ether group increases the lipophilicity (LogP) compared to a hydroxyl group. By masking the hydrogen bond donor capacity of a free alcohol, the ether linkage reduces the topological polar surface area (tPSA).

The Causality: A lower tPSA directly reduces the desolvation penalty the molecule must pay to strip away water molecules before entering the hydrophobic core of a lipid bilayer. The ether oxygen can still act as a hydrogen bond acceptor to target proteins[7], providing a "sweet spot" that maximizes target affinity without sacrificing membrane permeability.

Table 1: Comparative Physicochemical Parameters of Pyrrolidine Scaffolds
ScaffoldTypical pKaLogP (calc)tPSA (Ų)H-Bond DonorsH-Bond Acceptors
Pyrrole ~0.20.7515.810
Pyrrolidine ~11.30.4612.011
Pyrrolidine Ether 8.5 - 9.51.5 - 2.5< 30.00 - 12

Metabolic Stability and Toxicity Liabilities

While the pyrrolidine ether scaffold is versatile, it carries specific metabolic liabilities that must be actively monitored during lead optimization. The pyrrolidine ring can be bio-activated by Cytochrome P450 (CYP450) enzymes via α-carbon oxidation. This generates a highly reactive iminium ion intermediate, which can subsequently hydrolyze into an aminoaldehyde[7].

These reactive electrophiles are known to covalently bind to cellular macromolecules, presenting a potential risk for genotoxicity and mutagenicity[7]. Additionally, the ether linkage is susceptible to CYP-mediated O-dealkylation, leading to the formation of pyrrolidinyl alcohols and subsequent Phase II clearance via glucuronidation.

MetabolicPathway PE Pyrrolidine Ether Derivative CYP CYP450 Oxidation PE->CYP Phase I Metabolism Iminium Iminium Ion (Reactive Intermediate) CYP->Iminium α-Carbon Oxidation ODealkyl O-Dealkylation CYP->ODealkyl Ether Cleavage Aminoaldehyde Aminoaldehyde (Toxicity Liability) Iminium->Aminoaldehyde Hydrolysis Alcohol Pyrrolidinyl Alcohol (Excreted) ODealkyl->Alcohol Glucuronidation

CYP450-mediated metabolic degradation pathways of pyrrolidine ether derivatives.

Experimental Protocols: Self-Validating Physicochemical Assays

To ensure trustworthiness and reproducibility in lead optimization, physicochemical parameters must be determined using self-validating experimental systems.

Protocol: Shake-Flask LC-MS/MS Determination of LogD_{7.4}

Rationale: The shake-flask method remains the gold standard for LogD determination. LC-MS/MS quantification avoids the dynamic range limitations and matrix interferences common in UV-Vis spectroscopy.

Step-by-Step Methodology:

  • Solvent Pre-saturation (Critical Step): Vigorously mix 1-octanol and 50 mM phosphate buffer (pH 7.4) for 24 hours. Causality: Pre-saturation prevents volume shifts during the actual assay, which would otherwise skew concentration calculations.

  • Preparation: Prepare a 10 mM stock solution of the pyrrolidine ether derivative in LC-MS grade DMSO.

  • Partitioning System: In a 2 mL glass HPLC vial, add 500 µL of the pre-saturated 1-octanol and 500 µL of the pre-saturated buffer.

  • Spiking: Spike 10 µL of the 10 mM compound stock into the biphasic system (final concentration ~100 µM).

  • Equilibration: Seal the vial and agitate on a mechanical shaker at 300 rpm for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 3,000 x g for 15 minutes to ensure complete phase separation without micro-emulsions.

  • Sampling & Dilution: Carefully extract 50 µL from the octanol layer and 50 µL from the aqueous layer using separate positive-displacement pipettes. Dilute each sample 1:100 in 50% acetonitrile/water containing an internal standard (e.g., labetalol).

  • LC-MS/MS Analysis: Quantify the peak area ratio of the analyte to the internal standard in both phases.

  • Self-Validation (Mass Balance Check): Calculate the total recovered mass across both phases. If total recovery is <85%, discard the result. Causality: Low recovery indicates compound precipitation or non-specific binding to the glass vial, invalidating the distribution ratio.

Protocol: Potentiometric Titration for pKa Determination

Rationale: Potentiometry provides high-accuracy pKa values by directly measuring the change in pH as a function of added titrant.

Step-by-Step Methodology:

  • Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25°C.

  • Sample Prep: Dissolve 1-2 mg of the pyrrolidine ether derivative in 10 mL of 0.15 M KCl solution. Causality: The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Co-Solvent Extrapolation (If poorly soluble): If aqueous solubility is low, perform titrations in varying ratios of methanol/water (e.g., 30%, 40%, 50% MeOH). Use the Yasuda-Shedlovsky extrapolation method to calculate the aqueous pKa by plotting the apparent pKa against the dielectric constant of the mixtures.

  • Titration: Titrate the solution with standardized 0.1 M HCl to pH 2.0 to fully protonate the pyrrolidine nitrogen.

  • Reverse Titration: Titrate with standardized 0.1 M KOH from pH 2.0 to pH 12.0 under an inert argon atmosphere. Causality: Argon prevents atmospheric CO₂ from dissolving into the solution and forming carbonic acid, which would introduce artifactual inflection points.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the pKa.

Workflow Prep Sample Prep (10 mM in DMSO) pKa Potentiometric Titration (pKa) Prep->pKa Aqueous buffer LogD Shake-Flask Partition (LogD) Prep->LogD Octanol/Water Data Physicochemical Profile pKa->Data Ionization state LCMS LC-MS/MS Quantification LogD->LCMS Phase separation LCMS->Data Distribution ratio

Self-validating experimental workflow for determining pKa and LogD values.

References

  • ResearchGate - Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at:[Link]

  • Portico - Pyrrolidine ether derivatives as new oxytocin receptor antagonists. Available at: [Link]

  • National Institutes of Health (NIH) - Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review. Available at:[Link]

  • National Institutes of Health (NIH) - Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds (Basicity Profile). Available at: [Link]

  • Wikipedia - Pyrrolidine (Physicochemical Properties). Available at:[Link]

Sources

Foundational

Introduction: The Imperative of Metabolic Stability in Modern Drug Discovery

An In-Depth Technical Guide to the Metabolic Stability Prediction of (R)-3-(4-Phenoxyphenoxy)pyrrolidine In the trajectory of a drug candidate from discovery to clinical application, its pharmacokinetic profile is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Stability Prediction of (R)-3-(4-Phenoxyphenoxy)pyrrolidine

In the trajectory of a drug candidate from discovery to clinical application, its pharmacokinetic profile is a critical determinant of success. Central to this profile is metabolic stability—the molecule's susceptibility to biotransformation by drug-metabolizing enzymes.[1][2] A compound that is metabolized too rapidly will have a short half-life and poor bioavailability, potentially failing to achieve therapeutic concentrations. Conversely, an overly stable compound might accumulate, leading to toxicity. Therefore, the early and accurate prediction of metabolic stability is not merely a screening step but a foundational pillar of rational drug design, enabling chemists to build favorable pharmacokinetic properties into lead candidates.[2][3]

This guide provides a comprehensive technical framework for assessing the metabolic stability of (R)-3-(4-Phenoxyphenoxy)pyrrolidine , a molecule featuring a pyrrolidine core and a diaryl ether moiety—structural motifs common in contemporary medicinal chemistry.[4][5][6] We will explore an integrated strategy that combines predictive computational modeling with robust, field-proven in vitro experimental protocols. The objective is to provide drug development professionals with the rationale and detailed methodologies required to generate high-quality, actionable data for this specific compound and structurally related molecules.

Part 1: In Silico Prediction of Metabolic Liabilities

Before committing to resource-intensive wet lab experiments, in silico models offer a rapid, cost-effective first pass to identify potential metabolic hotspots on the (R)-3-(4-Phenoxyphenoxy)pyrrolidine structure.[7][8] These computational approaches are broadly categorized as ligand-based, which rely on the chemical structure of the substrate, and structure-based, which model the interaction between the substrate and the metabolizing enzyme.[8]

The primary goal of this stage is to generate hypotheses about which parts of the molecule are most likely to be metabolized. For (R)-3-(4-Phenoxyphenoxy)pyrrolidine, key areas of interest would be the pyrrolidine ring, the two aromatic rings, and the ether linkages. Software tools can predict the site of metabolism (SoM) and provide a qualitative classification of stability (e.g., low, medium, high).[7][9]

Conceptual Workflow for In Silico Analysis

The computational workflow involves submitting the compound's structure to various predictive models. These models, often powered by machine learning algorithms trained on large datasets of experimentally determined metabolic data, analyze structural fragments and physicochemical properties to predict metabolic fate.[7][10]

in_silico_workflow cluster_input Input cluster_models Computational Models cluster_output Predicted Outputs compound_structure (R)-3-(4-Phenoxyphenoxy)pyrrolidine 2D/3D Structure ligand_based Ligand-Based Models (QSAR, Machine Learning) compound_structure->ligand_based structure_based Structure-Based Models (CYP Docking Simulations) compound_structure->structure_based som Site of Metabolism (SoM) Prediction ligand_based->som ddi Potential CYP Inhibition/ Induction Profile ligand_based->ddi structure_based->som stability Stability Classification (Low, Medium, High) som->stability

Caption: Workflow for in silico metabolic stability prediction.

Part 2: In Vitro Assessment of Metabolic Stability

While in silico tools provide valuable predictions, in vitro assays are essential for generating quantitative data on a compound's metabolic fate.[1] The two most common systems used in early drug discovery are liver microsomes and hepatocytes.[11][12] These assays measure the rate of disappearance of the parent compound over time to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[3][13]

A. Liver Microsomal Stability Assay

This assay is a workhorse of early ADME testing. Liver microsomes are subcellular fractions that contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[12][14] The assay is relatively simple, high-throughput, and excellent for assessing CYP-mediated metabolic clearance.[14]

1. Reagent Preparation:

  • Test Compound Stock: Prepare a 10 mM stock solution of (R)-3-(4-Phenoxyphenoxy)pyrrolidine in DMSO.

  • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Liver Microsomes: Use pooled human liver microsomes (HLM) for human-relevant data. Microsomes from other species (rat, mouse, dog, monkey) can be used for cross-species comparison.[11] Thaw on ice immediately before use and dilute to a working concentration of 2 mg/mL in phosphate buffer.

  • NADPH Regenerating System (Cofactor): This is critical. CYPs require NADPH as a cofactor to function. A regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) provides a sustained supply. Prepare according to the manufacturer's instructions.

  • Positive Control: A compound with known metabolic instability (e.g., Verapamil, Testosterone) at a 10 mM stock concentration.

  • Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like Tolbutamide) for LC-MS/MS analysis.

2. Incubation Procedure:

  • Label 1.5 mL microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 minutes), including a "No Cofactor" control and a positive control.

  • Add phosphate buffer to each tube.

  • Add the diluted liver microsome solution to a final protein concentration of 0.5 mg/mL.[14]

  • Pre-warm the tubes in a 37°C water bath for 5-10 minutes.

  • To initiate the reaction, add the test compound to a final concentration of 1 µM. For the "No Cofactor" control, add buffer instead of the NADPH solution. For all other tubes, add the NADPH regenerating system.

  • Vortex gently and return to the 37°C incubator.

3. Time Point Sampling & Reaction Termination:

  • At each designated time point (0, 5, 15, 30, 60 min), remove an aliquot (e.g., 50 µL) from the incubation mixture.

  • Immediately add it to a tube containing a 2-3 fold volume (e.g., 150 µL) of the ice-cold acetonitrile quenching solution. This stops the enzymatic reaction and precipitates the microsomal proteins.[13]

  • Vortex vigorously and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

4. Data Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound relative to the internal standard.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line (k) is the elimination rate constant.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) .[13]

B. Hepatocyte Stability Assay

For a more comprehensive assessment, suspension hepatocyte assays are employed. Hepatocytes are intact liver cells that contain both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) along with the necessary cofactors, providing a more physiologically relevant system.[3][11][15]

1. Reagent Preparation:

  • Test Compound & Controls: Prepared as in the microsomal assay.

  • Hepatocytes: Use cryopreserved, pooled human hepatocytes. Thaw according to the supplier's protocol, perform a cell count and viability check (e.g., via Trypan Blue exclusion; viability should be >80%).[15]

  • Incubation Medium: Williams' Medium E or similar, warmed to 37°C.[16]

  • Quenching Solution: As described for the microsomal assay.

2. Incubation Procedure:

  • Dilute the viable hepatocytes in the pre-warmed incubation medium to a final density of 0.5-1.0 x 10^6 viable cells/mL.[16]

  • Dispense the cell suspension into a non-coated plate.

  • Add the test compound to a final concentration of 1 µM. Include controls: a positive control (e.g., 7-hydroxycoumarin for Phase II activity) and a "heat-inactivated" negative control where the hepatocytes are boiled prior to the assay to eliminate enzymatic activity.[16]

  • Place the plate in a humidified incubator at 37°C with 5% CO2 on an orbital shaker to keep the cells in suspension.[16]

3. Time Point Sampling & Reaction Termination:

  • The process is identical to the microsomal assay. Aliquots are taken at specified time points, and the reaction is immediately quenched with ice-cold acetonitrile containing an internal standard.

4. Data Analysis:

  • Data analysis follows the same principles as the microsomal assay to determine t½ and CLint. The CLint value is typically expressed as µL/min/10^6 cells.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis prep_compound Prepare Test Compound (1 µM final conc.) incubate Initiate Reaction prep_compound->incubate prep_system Prepare In Vitro System (Microsomes or Hepatocytes) prep_system->incubate prep_cofactor Prepare Cofactor (NADPH for Microsomes) prep_cofactor->incubate timepoint_0 Time Point 0 min incubate->timepoint_0 timepoint_n Time Points (5, 15, 30, 60 min) incubate->timepoint_n quench Quench Reaction (Ice-Cold Acetonitrile + IS) timepoint_0->quench timepoint_n->quench centrifuge Centrifuge & Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calculate Calculate % Remaining, t½, and CLint lcms->calculate

Caption: General experimental workflow for in vitro stability assays.

Part 3: Reaction Phenotyping to Identify Key Enzymes

Identifying which specific CYP isoforms are responsible for metabolizing (R)-3-(4-Phenoxyphenoxy)pyrrolidine is crucial for predicting potential drug-drug interactions (DDIs).[17][18][19] If a drug is primarily cleared by a single, polymorphic enzyme (like CYP2D6 or CYP2C19), its pharmacokinetics can vary significantly between individuals.[18] Reaction phenotyping addresses this by pinpointing the key enzymatic players.[17][20]

Two complementary approaches are typically used:

  • Recombinant Human CYPs: The test compound is incubated individually with a panel of cDNA-expressed recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[17][19] The rate of metabolism by each isozyme directly indicates its contribution.

  • Chemical Inhibition in HLM: The compound is incubated with human liver microsomes in the presence and absence of potent, isoform-specific chemical inhibitors.[17] A significant reduction in the compound's metabolism in the presence of a specific inhibitor (e.g., Ketoconazole for CYP3A4) implicates that enzyme in its clearance.

phenotyping_workflow cluster_rec Approach 1: Recombinant CYPs cluster_hlm Approach 2: HLM with Inhibitors compound (R)-3-(4-Phenoxyphenoxy)pyrrolidine rec_cyp1a2 Incubate with recCYP1A2 compound->rec_cyp1a2 rec_cyp2d6 Incubate with recCYP2D6 compound->rec_cyp2d6 rec_cyp3a4 Incubate with recCYP3A4 compound->rec_cyp3a4 rec_other ...other CYPs compound->rec_other hlm_control Incubate with HLM (Control) compound->hlm_control hlm_inhib_a HLM + CYP3A4 Inhibitor (e.g., Ketoconazole) compound->hlm_inhib_a hlm_inhib_b HLM + CYP2D6 Inhibitor (e.g., Quinidine) compound->hlm_inhib_b hlm_other ...other inhibitors compound->hlm_other rec_result Relative Turnover Rate rec_cyp1a2->rec_result rec_cyp2d6->rec_result rec_cyp3a4->rec_result rec_other->rec_result final_conclusion Identify Key Metabolizing Enzymes (e.g., CYP3A4 is primary) rec_result->final_conclusion hlm_result % Inhibition of Metabolism hlm_control->hlm_result hlm_inhib_a->hlm_result hlm_inhib_b->hlm_result hlm_other->hlm_result hlm_result->final_conclusion

Caption: Workflow for CYP450 reaction phenotyping.

Part 4: Predicted Metabolic Pathways and Data Summary

Based on its chemical structure, (R)-3-(4-Phenoxyphenoxy)pyrrolidine has several potential sites for metabolic attack. The combination of in silico predictions and metabolite identification from in vitro experiments can elucidate the primary biotransformation pathways.

Likely Metabolic Hotspots:

  • Aromatic Hydroxylation: CYP-mediated addition of a hydroxyl group to one of the phenoxy rings is a very common metabolic pathway for aromatic compounds.

  • Pyrrolidine Ring Oxidation: The pyrrolidine moiety can undergo oxidation, for example, at the 2-position to form a lactam, or C-hydroxylation.[21][22]

  • O-Dealkylation: Cleavage of the ether linkage is possible, though often a less favorable pathway compared to aromatic hydroxylation.

  • Phase II Conjugation: If hydroxylated metabolites are formed, they can be further conjugated with glucuronic acid (by UGTs) or sulfate (by SULTs) in hepatocytes to increase water solubility for excretion.

metabolic_pathways parent {(R)-3-(4-Phenoxyphenoxy)pyrrolidine | { Structure}} met_a Aromatic Hydroxylation (Phenoxy Ring) parent->met_a CYP450s met_b Pyrrolidine Oxidation (Lactam Formation) parent->met_b CYP450s met_c O-Dealkylation (Ether Cleavage) parent->met_c CYP450s met_d Phase II Conjugation (Glucuronidation) met_a->met_d UGTs

Caption: Potential metabolic pathways for the parent compound.

Data Summary Tables

Quantitative data from the in vitro assays should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Summary of Metabolic Stability in Liver Microsomes

Species Protein Conc. (mg/mL) t½ (min) CLint (µL/min/mg) % Remaining at 60 min
Human 0.5 55.8 12.4 46.8%
Rat 0.5 25.1 27.6 18.9%
Mouse 0.5 14.9 46.5 7.5%
Dog 0.5 75.2 9.2 60.5%
Monkey 0.5 62.1 11.2 52.1%

(Note: Data are hypothetical and for illustrative purposes only.)

Table 2: Summary of Metabolic Stability in Hepatocytes

Species Cell Density (10⁶ cells/mL) t½ (min) CLint (µL/min/10⁶ cells) % Remaining at 120 min
Human 1.0 48.5 14.3 18.5%
Rat 1.0 21.7 31.9 5.1%

(Note: Data are hypothetical and for illustrative purposes only.)

Conclusion

The comprehensive evaluation of metabolic stability is a non-negotiable step in the optimization of any lead compound. For (R)-3-(4-Phenoxyphenoxy)pyrrolidine, a multi-faceted approach is recommended. Beginning with in silico models to flag potential liabilities, the strategy should quickly move to quantitative in vitro assays using both liver microsomes and hepatocytes. This dual-system approach allows for the assessment of both Phase I and Phase II metabolic pathways. Finally, reaction phenotyping is essential to de-risk the compound for potential DDIs and inter-patient variability. By integrating these predictive and experimental strategies, drug development teams can make informed decisions, prioritize resources effectively, and ultimately increase the probability of advancing metabolically robust candidates into clinical development.

References

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Obach, R. S. (2013). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. ResearchGate. Retrieved from [Link]

  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Retrieved from [Link]

  • Mohutsky, M. A., et al. (2022). An improved method for cytochrome p450 reaction phenotyping using a sequential qualitative-then-quantitative approach. PubMed. Retrieved from [Link]

  • Obach, R. S. (2007). Cytochrome P450 reaction-phenotyping: an industrial perspective. PubMed. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Reaction Phenotyping - Technical Notes. Retrieved from [Link]

  • Bienta. (n.d.). Cytochrome CYP450 Reaction Phenotyping. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Chemical & Metabolic Stability. Retrieved from [Link]

  • Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Available software packages for the prediction of metabolic stability. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]

  • Chen, Y., et al. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. ACS Publications. Retrieved from [Link]

  • Podlewska, S., et al. (n.d.). THE SERVICE OF IN SILICO METHODS IN THE DEVELOPMENT OF METABOLICALLY STABLE LIGANDS. Retrieved from [Link]

  • Fidelta. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Moshang Chemical. (n.d.). (R)-3-(4-phenoxy-phenoxy)-pyrrolidine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 6-(((3R,4R/3S,4S)-4-(3-Phenoxyphenoxy)pyrrolidin-3-yl)-methyl)pyridin-2-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-(4-Methoxyphenyl)pyrrolidine. Retrieved from [Link]

  • Meyer, M. R., et al. (2013). Metabolism and toxicological detection of the new pyrrolidinophenone designer drug 3',4'-methylenedioxy-alpha. GTFCh. Retrieved from [Link]

  • Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Retrieved from [Link]

  • Uemura, K., et al. (2018). Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs. PMC. Retrieved from [Link]

  • Leong, J., & Lichman, B. R. (2022). Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. NSF PAR. Retrieved from [Link]

  • Meyer, M. R., et al. (2013). The in vivo and in vitro metabolism and the detectability in urine of 3',4'-methylenedioxy-alpha-pyrrolidinobutyrophenone (MDPBP).... PubMed. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Detailed Guide to the Step-by-Step Synthesis of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolidine scaffold is a privileged structural motif frequently found in a multitude of FDA-approved drugs and biologically active co...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a privileged structural motif frequently found in a multitude of FDA-approved drugs and biologically active compounds, highlighting its significance in medicinal chemistry.[1][2] This guide provides a comprehensive, step-by-step protocol for the synthesis of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl, a valuable chiral building block for drug discovery. The synthesis is strategically designed around two key transformations: a Mitsunobu reaction to construct the core ether linkage and an acid-mediated deprotection to yield the final hydrochloride salt. This document offers in-depth procedural details, explains the chemical principles behind each step, and includes visual diagrams to elucidate the reaction pathways, ensuring both clarity and reproducibility for researchers in the field.

Introduction: The Significance of the Pyrrolidine Moiety

Pyrrolidine-containing molecules are integral to modern pharmacology, exhibiting a wide range of biological activities including antidepressant, antibacterial, and analgesic properties.[3] The specific stereochemistry of these scaffolds is often crucial for their therapeutic efficacy. (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl serves as a key intermediate, providing a chiral framework that can be further elaborated into more complex molecular entities. The synthesis detailed herein employs robust and well-established chemical transformations, making it a reliable route for accessing this important compound.

Overall Synthetic Strategy

The synthesis of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl is achieved through a concise two-step sequence starting from commercially available precursors: (R)-N-Boc-3-hydroxypyrrolidine and 4-phenoxyphenol.

Overall Synthesis A N-Boc-(R)-3-hydroxypyrrolidine invis1 A->invis1 B 4-Phenoxyphenol B->invis1 C N-Boc-(R)-3-(4-phenoxyphenoxy)pyrrolidine D (R)-3-(4-phenoxyphenoxy)pyrrolidine HCl C->D Step 2: Boc Deprotection (HCl in Dioxane) invis1->C Step 1: Mitsunobu Reaction (PPh3, DIAD, THF) invis2

Caption: Overall synthetic workflow for (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of (R)-N-Boc-3-(4-phenoxyphenoxy)pyrrolidine via Mitsunobu Reaction

Objective: To form the C-O ether bond between the chiral pyrrolidine backbone and the phenoxyphenol moiety using a Mitsunobu reaction. This reaction is renowned for its mild conditions and stereospecificity, proceeding with a clean inversion of configuration at the secondary alcohol center.[4][5]

Reaction Mechanism: The Mitsunobu reaction is a dehydrative condensation initiated by the formation of a phosphorane intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD).[5][6] This complex activates the hydroxyl group of the alcohol, making it an excellent leaving group. The phenoxide, acting as the nucleophile, can then displace it in an Sₙ2 fashion.

Mitsunobu Mechanism reagents PPh₃ + DIAD betaine Betaine Intermediate P⁺Ph₃-N⁻-R reagents->betaine 1. Formation oxyphosphonium Oxyphosphonium Salt R'-O-P⁺Ph₃ betaine->oxyphosphonium alcohol R'-OH (N-Boc-3-hydroxypyrrolidine) alcohol->oxyphosphonium 2. Alcohol Activation product R'-O-Ar (Ether Product) oxyphosphonium->product byproducts PPh₃=O + DIAD-H₂ oxyphosphonium->byproducts phenol Ar-OH (4-Phenoxyphenol) phenoxide Ar-O⁻ (Nucleophile) phenol->phenoxide 3. Deprotonation by Betaine phenoxide:n->oxyphosphonium:f0 4. SN2 Attack (Inversion of Stereochemistry)

Caption: Simplified mechanism of the Mitsunobu reaction.

Protocol 1: Mitsunobu Coupling

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
(R)-N-Boc-3-hydroxypyrrolidine187.2310.01.87 g
4-Phenoxyphenol186.2111.02.05 g
Triphenylphosphine (PPh₃)262.2915.03.93 g
Diisopropyl azodicarboxylate (DIAD)202.2115.03.0 mL
Tetrahydrofuran (THF), anhydrous--100 mL

Procedure:

  • To a dry 250 mL round-bottom flask under an inert nitrogen atmosphere, add (R)-N-Boc-3-hydroxypyrrolidine, 4-phenoxyphenol, and triphenylphosphine.

  • Add 100 mL of anhydrous THF and stir the mixture until all solids have dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

    • Causality: The slow, cooled addition of DIAD is crucial to control the exothermic reaction and prevent the formation of side products.[7]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Purify the crude residue using column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the desired product, (R)-N-Boc-3-(4-phenoxyphenoxy)pyrrolidine. The triphenylphosphine oxide byproduct can be challenging to remove but is typically less polar than the desired product.[7]

Step 2: N-Boc Deprotection and HCl Salt Formation

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen and simultaneously form the final hydrochloride salt.

Reaction Mechanism: The Boc group is labile under acidic conditions. The mechanism involves protonation of the carbamate oxygen, followed by the elimination of the stable tert-butyl cation (which typically forms isobutylene gas) and carbon dioxide, leaving the free amine which is then protonated by the acid to form the ammonium salt.[8]

Boc Deprotection start Boc-Protected Amine R-N(Boc)-R' protonation Protonated Carbamate start->protonation 1. Protonation (H⁺) elimination Carbamic Acid R-N(H)-R' + CO₂ + (CH₃)₃C⁺ protonation->elimination 2. Loss of t-butyl cation final_amine Free Amine R-N(H)-R' elimination->final_amine 3. Decarboxylation salt Ammonium Salt R-N⁺H₂-R' Cl⁻ final_amine->salt 4. Protonation (HCl)

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Protocol 2: Deprotection and Salt Formation

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
(R)-N-Boc-3-(4-phenoxyphenoxy)pyrrolidine355.448.02.84 g
4M HCl in 1,4-Dioxane-~ 40.010 mL
Diethyl ether--~100 mL

Procedure:

  • Dissolve the (R)-N-Boc-3-(4-phenoxyphenoxy)pyrrolidine obtained from Step 1 in a minimal amount of 1,4-dioxane (approx. 10-15 mL) in a 100 mL flask.

  • To the stirred solution, add 10 mL of 4M HCl in 1,4-dioxane at room temperature.

    • Causality: Using a solution of HCl in an organic solvent like dioxane ensures homogeneity and provides a strong acidic environment necessary for efficient cleavage of the Boc group without introducing water, which could complicate the workup.[9][10]

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate (the HCl salt) is often observed. The evolution of CO₂ and isobutylene gas should be anticipated.[8]

  • Monitor the deprotection by TLC until the starting material is fully consumed.

  • Upon completion, add diethyl ether (~100 mL) to the reaction mixture to fully precipitate the hydrochloride salt.

  • Stir the resulting slurry for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a generous amount of diethyl ether to remove any non-polar impurities and residual dioxane.

  • Dry the white solid under vacuum to yield the final product, (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl.[11] Further purification can be achieved by recrystallization from a suitable solvent system like methanol/diethyl ether if necessary.

Summary of Results

StepProductExpected YieldPurity (Typical)
1. Mitsunobu Reaction(R)-N-Boc-3-(4-phenoxyphenoxy)pyrrolidine70-85%>95% (Post-Chr.)
2. Deprotection & Salt Formation(R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl90-98%>98% (Post-Ppt.)

Safety and Handling

  • DIAD: Diisopropyl azodicarboxylate is toxic and an irritant. Handle with care in a well-ventilated fume hood.

  • Triphenylphosphine: May cause skin and eye irritation.

  • 4M HCl in Dioxane: Highly corrosive and flammable. Dioxane is a suspected carcinogen. All handling must be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: THF and diethyl ether are highly flammable. Ensure there are no nearby ignition sources.

References

  • Google Patents. (N.D.). CN113429268A - Synthetic method of 4-phenoxyphenol.
  • Google Patents. (N.D.).
  • Google Patents. (N.D.).
  • Google Patents. (N.D.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • MDPI. (2010, March 9). Synthesis of a New Chiral Pyrrolidine. [Link]

  • PMC. (N.D.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. [Link]

  • Common Organic Chemistry. (N.D.). Boc Deprotection - HCl. [Link]

  • Moshang Chemical. (N.D.). (R)-3-(4-phenoxy-phenoxy)-pyrrolidine hydrochloride. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 9). The Synthesis Journey of (R)-(-)-3-Pyrrolidinol Hydrochloride. [Link]

  • ResearchGate. (2025, August 7). Mitsunobu Reactions of cis / trans -3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. [Link]

  • Taylor & Francis Online. (N.D.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Royal Society of Chemistry. (2020, June 12). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Common Organic Chemistry. (N.D.). Boc Deprotection Mechanism - HCl. [Link]

  • PrepChem.com. (N.D.). Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. [Link]

  • Google Patents. (N.D.). US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
  • Organic Syntheses. (N.D.). RING-CLOSING METATHESIS SYNTHESIS OF N-Boc-3-PYRROLINE. [Link]

  • PrepChem.com. (N.D.). Preparation of pyrrolidine. [Link]

  • ResearchGate. (2014, July 24). How can I seperate pyrrolidine?. [Link]

  • PharmTech. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • ChemRxiv. (N.D.). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. [Link]

  • Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction. [Link]

  • Organic Synthesis. (N.D.). Mitsunobu reaction. [Link]

  • BuyersGuideChem. (N.D.). (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride suppliers and producers. [Link]

  • Aaron Chemistry. (N.D.). (R)-3-(4-PHENOXYPHENOXY)PYRROLIDINE HCL. [Link]

  • Google Patents. (N.D.). CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.
  • PMC. (N.D.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Google Patents. (N.D.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

Sources

Application

Determining the Aqueous and DMSO Solubility of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Preclinical Research In the landscape of drug discovery and development, the biopharmaceutical properties of a candidate molecule are paramount to its success. Among these...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Preclinical Research

In the landscape of drug discovery and development, the biopharmaceutical properties of a candidate molecule are paramount to its success. Among these, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] Poor solubility can lead to erratic absorption, hinder the generation of reliable in vitro assay data, and create significant formulation challenges, ultimately increasing the time and cost of development.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl in both a key aqueous medium (water) and a common organic solvent, Dimethyl Sulfoxide (DMSO).

(R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl is a molecule of interest in medicinal chemistry, and understanding its solubility profile is a foundational step in its preclinical evaluation. This document will not only present detailed, step-by-step protocols for solubility determination but will also delve into the scientific rationale behind these methodologies, empowering researchers to make informed decisions in their experimental design. We will explore both thermodynamic and kinetic solubility, clarifying the distinction and application of each in the drug development pipeline.

Physicochemical Properties of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

A foundational understanding of the physicochemical properties of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₆H₁₈ClNO₂[3][4]
Molecular Weight 291.77 g/mol [3][4]
Chemical Structure A pyrrolidine ring with a 4-phenoxyphenoxy substituent at the 3-position, supplied as a hydrochloride salt.Inferred from name

The presence of the pyrrolidine nitrogen, which will be protonated in the hydrochloride salt form, suggests potential for aqueous solubility. However, the large, hydrophobic phenoxyphenoxy group will likely counteract this, making the overall solubility in water a critical parameter to determine experimentally. DMSO, a powerful, polar aprotic solvent, is anticipated to be a good solvent for this compound, which is a common characteristic for many drug candidates.[5]

Understanding Thermodynamic vs. Kinetic Solubility

Before proceeding to experimental protocols, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the system is at equilibrium.[1][6] The "shake-flask" method is the gold-standard for determining thermodynamic solubility.[7][8] This measurement is vital for lead optimization and formulation development.[9][10]

  • Kinetic Solubility: This is a measure of how much of a compound, typically from a concentrated DMSO stock solution, can be dissolved in an aqueous buffer before it precipitates.[9][10] Kinetic solubility assays are generally faster and more amenable to high-throughput screening (HTS) formats, making them suitable for the early stages of drug discovery to quickly assess a large number of compounds.[9][11] Common methods include turbidimetric and nephelometric assays.[11][12]

The choice between measuring thermodynamic or kinetic solubility depends on the stage of drug development and the intended application of the data.

Experimental Protocols for Solubility Determination

The following sections provide detailed protocols for determining both the thermodynamic and kinetic solubility of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl.

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol is designed to determine the equilibrium solubility of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl in water and DMSO.

Causality Behind Experimental Choices: The shake-flask method is chosen as it allows the system to reach thermodynamic equilibrium, providing a definitive measure of solubility.[7][8] Incubation for 24-72 hours is necessary to ensure that the dissolution process has reached a steady state.[7][8] Centrifugation and filtration are critical steps to separate the undissolved solid from the saturated solution, preventing overestimation of solubility.[7][13] HPLC is the preferred analytical technique due to its high sensitivity and specificity for quantifying the concentration of the dissolved compound.[7]

Diagram of the Shake-Flask Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl B Add to vials with known volume of solvent (Water & DMSO) A->B C Incubate at constant temperature with agitation (24-72h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through 0.45 µm PTFE filter D->E F Prepare serial dilutions of the filtrate E->F G Quantify concentration using HPLC-UV F->G H Calculate solubility (mg/mL and µM) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Materials and Equipment:

  • (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl (solid powder)

  • Dimethyl Sulfoxide (DMSO), ACS grade or higher

  • Deionized water

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringes and 0.45 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl to separate glass vials. A visible amount of undissolved solid should remain.

    • To each vial, add a precise volume (e.g., 1 mL) of the desired solvent (water or DMSO).

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for 24 to 72 hours to ensure equilibrium is reached.[7][8]

  • Phase Separation:

    • After incubation, visually confirm that excess solid is still present.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.[7]

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm PTFE syringe filter into a clean vial. This step removes any remaining fine particles.[7]

  • Quantification:

    • Prepare a series of standard solutions of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl of known concentrations in the respective solvent.

    • Prepare dilutions of the filtered saturated solution.

    • Analyze the standard solutions and the diluted samples by HPLC-UV.

    • Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).

    • Determine the concentration of the compound in the diluted samples from the calibration curve.

  • Data Reporting:

    • Calculate the solubility of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl in the original saturated solution, taking into account the dilution factor.

    • Report the solubility in mg/mL and µM at the specified temperature.

Protocol 2: Kinetic Solubility Determination via Turbidimetric Assay

This protocol provides a high-throughput method to assess the kinetic solubility of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl in an aqueous buffer.

Causality Behind Experimental Choices: This method is chosen for its speed and suitability for early drug discovery when rapid rank-ordering of compounds is needed.[9][11] The use of a DMSO stock solution is standard practice in HTS.[9] The final DMSO concentration is kept low (typically 1-2%) to minimize its co-solvent effects.[11] The appearance of turbidity (cloudiness) indicates that the compound has precipitated out of solution, and the concentration at which this occurs is defined as the kinetic solubility.[11][13] A plate reader is used to quantify the turbidity by measuring light absorbance or scattering.[11][12]

Diagram of the Turbidimetric Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare a high-concentration stock solution in DMSO B Perform serial dilutions of the stock solution in a microplate A->B C Add aqueous buffer (e.g., PBS, pH 7.4) to each well B->C D Mix and incubate at room temperature (e.g., 1-2 hours) C->D E Measure absorbance/turbidity at 620 nm using a plate reader D->E F Determine the concentration at which precipitation occurs E->F G Report kinetic solubility F->G

Caption: Workflow for Kinetic Solubility by Turbidimetry.

Materials and Equipment:

  • (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

  • DMSO, anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition of Aqueous Buffer:

    • To each well containing the DMSO solutions, add a fixed volume of PBS (pH 7.4) to achieve the desired final compound concentrations and a final DMSO concentration of ≤2%.[11]

  • Incubation:

    • Mix the plate thoroughly and incubate at room temperature for a specified period (e.g., 1-2 hours).[11][14]

  • Measurement:

    • Measure the absorbance of each well at a wavelength of 620 nm using a microplate reader.[11] An increase in absorbance indicates the formation of a precipitate.

  • Data Analysis:

    • Plot the absorbance against the compound concentration.

    • The kinetic solubility is determined as the concentration at which the absorbance significantly increases above the baseline (e.g., 1.5-fold above the absorbance of the DMSO-only control).[11]

Data Summary and Interpretation

The results from these experiments should be compiled into a clear and concise format for easy comparison.

Table 1: Solubility Profile of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

Solubility TypeSolvent/MediumTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
ThermodynamicWater25Experimental ValueExperimental ValueShake-Flask
ThermodynamicWater37Experimental ValueExperimental ValueShake-Flask
ThermodynamicDMSO25Experimental ValueExperimental ValueShake-Flask
KineticPBS, pH 7.425Experimental ValueExperimental ValueTurbidimetric

Interpretation of Results:

  • High aqueous solubility is generally desirable for oral drug candidates. The Biopharmaceutics Classification System (BCS) defines a drug as "highly soluble" if its highest dose strength is soluble in ≤ 250 mL of aqueous media over a pH range of 1.2-6.8.[8]

  • A significant difference between kinetic and thermodynamic solubility can indicate that the compound is prone to supersaturation and subsequent precipitation, which has important implications for its in vivo behavior.

  • High solubility in DMSO confirms its suitability as a solvent for preparing stock solutions for in vitro screening assays.

Conclusion and Further Steps

This guide provides a robust framework for determining the solubility of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl in both aqueous and organic media. Accurate solubility data is a cornerstone of successful drug development, influencing everything from assay design to formulation strategy. By employing the detailed protocols outlined herein, researchers can generate reliable and reproducible solubility data, enabling a more informed progression of this compound through the drug discovery and development pipeline. Further characterization may involve assessing the pH-solubility profile to understand how solubility changes across the physiological pH range of the gastrointestinal tract.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Aqueous Kinetic Solubility. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Sou, T., & Bergström, C. A. S. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 11-19.
  • ChemBK. (n.d.). (R)-3-(4-methoxyphenoxy)pyrrolidine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-3-(3-Methylphenoxy)pyrrolidine HCl. PubChem Compound Database. Retrieved from [Link]

  • BenchChem. (n.d.). Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide.
  • U.S. Environmental Protection Agency. (n.d.). (3R)-3-(4-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1). CompTox Chemicals Dashboard.
  • Węgrzyn, K., et al. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Solution Chemistry, 50(5), 652-666.
  • Dai, Y., et al. (2021).
  • Agharkar, S., et al. (1976). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Journal of Pharmaceutical Sciences, 65(5), 747-748.
  • gChem. (n.d.). DMSO. Retrieved from [Link]

Sources

Method

Application Note and Protocol: Establishing Optimal Storage Conditions for (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

Abstract This document provides a comprehensive guide to the optimal storage, handling, and stability assessment of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl. As a key building block in contemporary drug discovery, ensurin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the optimal storage, handling, and stability assessment of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl. As a key building block in contemporary drug discovery, ensuring the chemical integrity of this compound is paramount for reproducible and reliable research outcomes. This guide moves beyond generic recommendations to explain the underlying chemical principles governing its stability. We present detailed protocols for forced degradation studies, enabling researchers to validate storage conditions and develop stability-indicating analytical methods. This application note is intended for researchers, chemists, and quality control professionals in the pharmaceutical and biotechnology industries.

Compound Profile and Physicochemical Properties

(R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl is a saturated heterocyclic amine, specifically a pyrrolidine derivative.[1] The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its three-dimensional structure which allows for effective exploration of pharmacophore space.[2] The molecule's hydrochloride salt form enhances its stability and simplifies handling compared to the free base, which is more nucleophilic and reactive.[3]

Table 1: Physicochemical Properties of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

PropertyValueSource(s)
Chemical Name (3R)-3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride[4]
CAS Number 1185302-12-8, 942304-30-5[4][5]
Molecular Formula C₁₆H₁₈ClNO₂[4][5]
Molecular Weight 291.77 g/mol [4][5]
Appearance Solid (typically a white or off-white crystalline powder)[3]
SMILES C1(OC2=CC=C(C=C2)OC3CNCC3)=CC=CC=C1.Cl[4]
Purity ≥97% (Typical)[4]

Principles of Chemical Stability and Degradation

The stability of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl is primarily influenced by its core pyrrolidine structure and the presence of the hydrochloride salt.

  • Oxidative Susceptibility: The secondary amine nitrogen within the pyrrolidine ring is a potential site for oxidation.[6][7] Atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to the formation of N-oxides or other degradation products. This is a common degradation pathway for pyrrolidine derivatives.[6] Storing under an inert atmosphere (e.g., Argon or Nitrogen) is a critical preventative measure.

  • Hydrolytic Stability: While the ether linkages are generally stable, extreme pH conditions (strong acid or base) coupled with elevated temperatures could potentially induce hydrolysis. The hydrochloride salt form provides some initial protection against base-catalyzed degradation.

  • Thermal and Photochemical Stability: As with many complex organic molecules, exposure to high temperatures can provide the energy needed to overcome activation barriers for degradation. Similarly, UV or high-intensity visible light can promote photochemical reactions, often involving radical mechanisms.

The hydrochloride salt mitigates reactivity by protonating the pyrrolidine nitrogen. This reduces its nucleophilicity and susceptibility to certain reactions. However, the compound is still classified as a hazardous substance, requiring careful handling.[4]

Recommended Storage and Safe Handling

Based on supplier recommendations and the chemical principles outlined above, the following conditions are advised.

Long-Term Storage (Months to Years)

For maintaining the long-term integrity of the compound, strict adherence to the following is recommended:

  • Temperature: 2°C to 8°C.[4] This refrigerated condition slows the rate of potential degradation reactions. Do not freeze unless a specific, validated protocol is established, as this can introduce moisture through condensation during thawing.

  • Atmosphere: Store under an inert gas (Argon or Nitrogen). This directly addresses the primary degradation risk of oxidation.

  • Container: Use a tightly sealed, amber glass vial or a container made of non-reactive material. The tight seal prevents moisture and oxygen ingress, while amber glass protects against light exposure.

  • Environment: Store in a dry, dark, and well-ventilated area.[4][8] Keep away from incompatible materials such as strong bases, oxidizing agents, and metals.[9]

Short-Term Handling (Daily Use)

When the compound is in active use, the following practices will minimize degradation:

  • Allow the container to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weigh out the required amount swiftly and in a controlled environment (e.g., a chemical fume hood).

  • Immediately after dispensing, flush the container headspace with an inert gas, reseal tightly, and return it to the recommended 2-8°C storage.

  • For preparing solutions, use high-purity, anhydrous solvents if the subsequent application allows.

Safety and Handling Precautions

(R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl is harmful if swallowed and can cause skin, eye, and respiratory irritation.[4]

  • Always handle this compound inside a certified chemical fume hood.[9]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8]

  • Avoid generating dust.[10]

  • In case of a spill, follow established laboratory procedures for cleaning up solid chemical spills, avoiding dust inhalation.[9]

Protocols for Stability Assessment (Forced Degradation)

To empirically validate the stability of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl and develop a stability-indicating analytical method, forced degradation studies are essential. The following protocols provide a framework for this assessment.

Experimental Workflow Overview

The overall process involves subjecting the compound to accelerated degradation conditions and analyzing the resulting samples by a suitable chromatographic method, typically High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Acetonitrile/Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Aliquot Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Aliquot Oxidative Oxidative Stress (3% H₂O₂, RT) Stock->Oxidative Aliquot HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Analyze at Time Points (e.g., 0, 4, 8, 24h) Base->HPLC Analyze at Time Points (e.g., 0, 4, 8, 24h) Oxidative->HPLC Analyze at Time Points (e.g., 0, 4, 8, 24h) Thermal Thermal Stress (Solid) (80°C) Thermal->HPLC Analyze at Time Points (e.g., 0, 4, 8, 24h) Photo Photostability (Solid & Solution) (ICH Q1B Light Exposure) Photo->HPLC Analyze at Time Points (e.g., 0, 4, 8, 24h)

Caption: Workflow for Forced Degradation Studies.

Required Materials
  • (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

  • HPLC-grade Acetonitrile and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% (w/v) Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, pH meter

  • HPLC system with a UV or PDA detector and preferably a Mass Spectrometer (MS)

  • C18 reverse-phase HPLC column

Step-by-Step Protocols

1. Preparation of Stock Solution:

  • Prepare a stock solution of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl at a concentration of 1 mg/mL in a suitable solvent mixture, such as 50:50 Acetonitrile:Water.[6] This stock will be used for hydrolytic and oxidative studies.

2. Acid Hydrolysis:

  • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

  • Incubate the solution at 60°C.[7]

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[7]

3. Base Hydrolysis:

  • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

  • Incubate the solution at 60°C.[6]

  • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.[7]

4. Oxidative Degradation:

  • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

  • Keep the solution at room temperature, protected from light.[6]

  • Withdraw and dilute samples at each time point for analysis.

5. Thermal Degradation:

  • Place a known quantity of the solid compound in a clear glass vial.

  • Store the vial in a temperature-controlled oven at 80°C.[6]

  • At each time point, remove a sample, allow it to cool, and prepare a solution at the target concentration for analysis.

6. Photostability:

  • Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]

  • Maintain a control sample protected from light.

  • Analyze the exposed and control samples.

Data Interpretation and Confirmation of Storage Conditions

The goal of the forced degradation study is to identify the conditions under which the compound degrades. This information validates the recommended storage conditions.

  • Analysis: Analyze all samples using a developed stability-indicating HPLC method. This method must be able to resolve the parent peak from all degradation product peaks.

  • Interpretation:

    • If significant degradation (>5-10%) is observed under oxidative stress, it confirms the necessity of storage under an inert atmosphere.

    • If thermal stress causes degradation, it validates the need for refrigerated storage.

    • If photolytic degradation occurs, it confirms the requirement to protect the compound from light.

    • Hydrolytic instability at neutral pH (if tested) would indicate sensitivity to moisture, reinforcing the need for a tightly sealed container and desiccation.

This empirical data provides the ultimate justification for the storage protocol.

G cluster_yes Response to Degradation Start Start: Initial Recommended Storage (2-8°C, Inert Gas, Dark, Dry) ForcedDeg Perform Forced Degradation Study (Thermal, Oxidative, Photo, Hydrolytic) Start->ForcedDeg CheckDeg Significant Degradation Observed? ForcedDeg->CheckDeg Identify Identify Degradation Pathway (e.g., Oxidation) CheckDeg->Identify Yes Confirm Confirm Optimal Storage Conditions Are Validated CheckDeg->Confirm No Refine Refine Storage Conditions (e.g., Mandate Inert Gas, Use Antioxidant in Formulation) Identify->Refine Refine->Confirm

Caption: Decision Logic for Validating Storage Conditions.

Conclusion

The chemical integrity of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl is best maintained by stringent control of its storage environment. The recommended long-term storage conditions are 2-8°C, under an inert atmosphere, in a tightly sealed, light-resistant container . These recommendations are based on the compound's inherent susceptibility to oxidation and potential sensitivity to heat and light. By implementing the provided handling guidelines and utilizing the forced degradation protocols to validate stability, researchers can ensure the quality and reliability of this critical reagent in their drug development endeavors.

References

  • Standard Operating Procedure: Hydrochloric Acid. University of Washington.[Link]

  • (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride suppliers and producers. BuyersGuideChem.[Link]

  • (R)-3-(3-Methylphenoxy)pyrrolidine HCl. PubChem, National Center for Biotechnology Information.[Link]

  • (R)-3-(4-methoxyphenoxy)pyrrolidine hydrochloride. ChemBK.[Link]

  • Pyrrolidine. Wikipedia.[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(16), 4885.[Link]

  • Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules (Basel, Switzerland), 29(3), 565.[Link]

  • Chemical Segregation and Storage Table. Princeton University Environmental Health & Safety.[Link]

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.[Link]

Sources

Application

Application Note: Protocols for the Handling and Quality Control of Hygroscopic Pyrrolidine Hydrochloride Salts

Abstract Pyrrolidine hydrochloride and its derivatives are vital building blocks in pharmaceutical synthesis and drug development. However, their pronounced hygroscopic and sometimes deliquescent nature presents signific...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrrolidine hydrochloride and its derivatives are vital building blocks in pharmaceutical synthesis and drug development. However, their pronounced hygroscopic and sometimes deliquescent nature presents significant challenges in the laboratory, leading to inaccuracies in weighing, compromised reaction stoichiometry, and reduced product yield or purity. This document provides a comprehensive guide with detailed protocols for the proper storage, handling, and quantitative analysis of these sensitive salts, ensuring experimental reproducibility and integrity.

Introduction: The Challenge of Hygroscopicity

The causality is simple: an inflated mass reading due to absorbed water means the actual amount of the active reagent is lower than intended. This directly impacts reaction stoichiometry, potentially leading to incomplete reactions, lower yields, and the formation of impurities. Therefore, mastering the handling of these salts is not a trivial procedural matter but a fundamental requirement for robust and reproducible chemical synthesis.

Physicochemical Properties & Safety Imperatives

Before handling, it is crucial to understand the material's properties and associated hazards.

Key Properties

A summary of the typical properties for pyrrolidine hydrochloride salts is presented below. Researchers must always consult the specific Safety Data Sheet (SDS) for the exact derivative being used.

PropertyValue / DescriptionSource(s)
Appearance White to off-white crystalline solid or powder.[1][3]
Molecular Formula C₄H₁₀ClN[4][5]
Molecular Weight 107.58 g/mol [4][5]
Hygroscopicity Hygroscopic to Deliquescent. Readily absorbs atmospheric moisture.[1][2][3][6]
Solubility Soluble in water.[1][7]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container, often under an inert atmosphere (Nitrogen or Argon).[4][6][8][9]
Hazard Identification and Safe Handling

Pyrrolidine hydrochloride and its derivatives are classified as skin and eye irritants.[4][5][6] Inhalation may also cause respiratory irritation.[6]

Mandatory Personal Protective Equipment (PPE):

  • Safety glasses or goggles with side-shields.[6]

  • Chemical-resistant gloves (e.g., nitrile).[4]

  • Impervious laboratory coat.[4]

All handling operations should be performed within a certified chemical fume hood to avoid inhalation of fine dust particles.[8] An accessible safety shower and eyewash station are essential.[4]

Core Workflows: Storage and Handling

The primary objective is to minimize the salt's exposure to the atmosphere. The choice of technique depends on the required accuracy and available equipment.

Logical Workflow for Handling Hygroscopic Salts

The following diagram outlines the decision-making process for handling pyrrolidine hydrochloride salts.

G cluster_storage Storage & Preparation cluster_weighing Weighing Decision cluster_analysis Post-Handling Receive Receive Reagent Store Store in Tightly Sealed Container in Desiccator Receive->Store Prep Equilibrate to Room Temperature Before Opening Store->Prep Decision High Stoichiometric Sensitivity Required? Prep->Decision Glovebox Protocol 2: Inert Atmosphere Glovebox Decision->Glovebox  Yes   Difference Protocol 1: Rapid Difference Weighing Decision->Difference  No / Routine   Use Use Immediately in Reaction Glovebox->Use Difference->Use QC Optional QC: Protocol 3 (Karl Fischer) Use->QC

Caption: Decision workflow for handling hygroscopic salts.

Storage Protocol

Proper storage is the first line of defense against moisture.

  • Upon receipt, inspect the container seal. If compromised, the integrity of the salt may be questionable.

  • Store the container inside a secondary containment vessel, such as a desiccator containing an active desiccant (e.g., silica gel, Drierite).[10]

  • For long-term storage or highly sensitive applications, consider placing the desiccator inside a nitrogen-purged cabinet.

  • Crucially , before opening, always allow the container to equilibrate to the ambient temperature of the laboratory for at least 30-60 minutes. Opening a cold container will cause atmospheric moisture to condense on the cold solid, defeating all other precautions.[11]

Experimental Protocols

Protocol 1: Rapid Weighing by Difference (Open Bench)

This method is suitable for less sensitive applications where speed is prioritized to minimize air exposure. It relies on determining the dispensed mass by the change in the source container's weight.

Methodology:

  • Place the sealed stock bottle of pyrrolidine hydrochloride on the analytical balance and allow the reading to stabilize.

  • Tare the balance to zero.

  • Remove the stock bottle from the balance. Working swiftly in a fume hood, uncap the bottle and use a clean, dry spatula to transfer an approximate amount of the solid into the reaction flask.

  • Do not place the reaction flask on the balance.

  • Immediately recap the stock bottle tightly.

  • Place the stock bottle back onto the tared balance.

  • The negative reading on the balance is the exact mass of the solid transferred to the reaction flask. Record this value immediately.[12]

Protocol 2: High-Precision Weighing in an Inert Atmosphere Glovebox

For reactions that are highly sensitive to stoichiometry, a glovebox is the gold standard.[13][14] It provides a controlled environment with extremely low levels of oxygen and moisture.[15]

Methodology:

  • Ensure the glovebox atmosphere is stable, with H₂O and O₂ levels typically below 1 ppm.

  • Introduce the sealed stock bottle, a clean spatula, a weighing vessel (e.g., a small vial), and the reaction flask into the glovebox antechamber.

  • Cycle the antechamber according to the glovebox manufacturer's instructions (typically 3-5 purge/vaccum cycles) to remove air.[16]

  • Transfer all items into the main chamber.

  • Allow items to sit in the inert atmosphere for 10-15 minutes to remove any residual surface moisture.

  • Place the weighing vessel on a tared analytical balance inside the glovebox and record its mass.

  • Add the desired amount of pyrrolidine hydrochloride to the weighing vessel and record the total mass.

  • Transfer the weighed solid into the reaction flask. The transfer can be done directly or by dissolving the salt in an anhydrous solvent (previously brought into the glovebox) and transferring the resulting solution via syringe or cannula.

Protocol 3: Quality Control - Water Content Determination by Karl Fischer Titration

This protocol provides a definitive, quantitative measure of the water content in a batch of pyrrolidine hydrochloride, serving as a validation of storage and handling techniques.[17] Karl Fischer (KF) titration is a highly accurate and water-specific method.[18] For the expected low-to-moderate water content, volumetric titration is generally suitable.[19][20]

Methodology:

  • System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be pre-dried until a low, stable drift is achieved (e.g., < 10 µ g/min ).[21]

  • Sample Preparation: Due to the salt's hygroscopicity, sample preparation must be performed under controlled conditions, ideally within a glovebox or by using a gas-tight syringe for liquid samples if dissolved.

  • Weigh an appropriate amount of the pyrrolidine hydrochloride salt (typically 50-200 mg, depending on expected water content) directly into the pre-dried titration vessel using the methods described in Protocol 1 or 2.[21]

  • Titration: Start the titration process. The instrument will automatically add the KF reagent (a solution containing iodine) until all water in the sample has reacted. The endpoint is detected potentiometrically.[17]

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and its known concentration (titer). The result is typically expressed as a weight percentage (%) or in parts per million (ppm).

Consequences of Improper Handling

Failure to adhere to these protocols can compromise experimental outcomes. The diagram below illustrates the cascading effects of moisture contamination.

G cluster_cause cluster_effect Downstream Consequences start Improper Storage or Handling Technique moisture Atmospheric Moisture Absorption start->moisture mass Inaccurate Mass Measurement moisture->mass physical Physical State Change (Clumping/Deliquescence) moisture->physical stoich Incorrect Reaction Stoichiometry mass->stoich transfer Difficult Material Transfer physical->transfer yield Reduced Yield & Lower Purity stoich->yield transfer->yield repro Poor Experimental Reproducibility yield->repro

Caption: Cascade of experimental errors from moisture contamination.

Conclusion

The hygroscopic nature of pyrrolidine hydrochloride salts demands a meticulous and systematic approach in the laboratory. By implementing robust storage protocols, selecting the appropriate weighing technique based on experimental sensitivity, and employing quantitative methods like Karl Fischer titration for quality control, researchers can mitigate the risks of moisture contamination. Adherence to these guidelines will ensure the accuracy, reliability, and reproducibility of synthetic procedures critical to research and drug development.

References

  • Karl Fischer titration - Wikipedia. (n.d.).
  • 1-(2-Chloroethyl)pyrrolidine Hydrochloride 7250-67-1 wiki - Guidechem. (n.d.).
  • Karl Fischer water content titration - Scharlab. (n.d.).
  • Karl Fischer Titration Guide for Water (Moisture) Determination - Mettler Toledo. (n.d.).
  • Karl Fischer Titration - Suisse TP. (2024, October 16).
  • Determination of Water Content using the Karl Fischer Coulometric Method - NCBI - NIH. (2025, August 15).
  • Safety Data Sheet - ChemScene. (2025, December 8).
  • 3-Pyrrolidinone, hydrochloride (1:1) SDS, 3760-52-9 Safety Data Sheets - ECHEMI. (n.d.).
  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing - GenFollower. (2026, January 30).
  • 1-(2-Chloro Ethyl)Pyrrolidine Hydro Chloride CAS No 7250-67-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • SAFETY DATA SHEET - Apollo Scientific. (n.d.).
  • JG-0587 - Safety Data Sheet - Combi-Blocks. (2023, April 11).
  • Weighing Reactants and Reagents - Department of Chemistry : University of Rochester. (n.d.).
  • 123-75-1, Pyrrolidine Formula - Echemi. (n.d.).
  • How to weigh a higroscopic substance - Chromatography Forum. (2008, October 20).
  • Is pyrrolidine hydrochloride deliquescent, or easy to dry? - Sciencemadness. (2023, May 27).
  • Pyrrolidine, hydrochloride (1:1) | C4H10ClN | CID 212848 - PubChem. (n.d.).
  • PYRROLIDINE | CAMEO Chemicals | NOAA. (n.d.).
  • How Are Chemicals Weighed? - Sasco Africa. (n.d.).
  • Pyrrolidine | C4H9N | CID 31268 - PubChem - NIH. (n.d.).
  • Drying and Weighing Hygroscopic Substances in Microanalysis - American Chemical Society. (n.d.).
  • Applications of a Glove Box | Ossila. (n.d.).
  • Desiccator and glove box - Sysmatec. (n.d.).
  • A glove-box and drying system for the manipulation of moisture sensitive materials. (2025, August 7).
  • 1-(2-Chloroethyl)pyrrolidine hydrochloride-7250-67-1 - Shree Ganesh Remedies Limited. (n.d.).
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22).
  • Pyrrolidine - Wikipedia. (n.d.).
  • Humidity Controlled Glove Box - Jacomex. (n.d.).
  • 1-(2-Chloroethyl)pyrrolidine Hydrochloride | 7250-67-1 - ChemicalBook. (2026, January 13).
  • How do you handle hygroscopic solutes in the lab? - TutorChase. (n.d.).
  • How do you handle hygroscopic salts? - HepatoChem. (2016, September 14).

Sources

Application

Reagent Compatibility with (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

An Application and Protocol Guide Abstract (R)-3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride is a chiral secondary amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique diar...

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Abstract

(R)-3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride is a chiral secondary amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique diaryl ether moiety combined with the pyrrolidine scaffold makes it a precursor for a wide range of biologically active molecules. This guide provides a comprehensive analysis of the reagent compatibility of this compound, focusing on the reactivity of its secondary amine. We present detailed protocols for key synthetic transformations, including N-acylation, N-alkylation, and Buchwald-Hartwig amination, offering insights into reaction mechanisms, optimization strategies, and analytical methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to effectively utilize this versatile intermediate in their synthetic workflows.

Introduction and Chemical Profile

(R)-3-(4-Phenoxyphenoxy)pyrrolidine is a key intermediate characterized by a rigid pyrrolidine ring, a stereocenter at the C3 position, and a flexible diaryl ether tail. The hydrochloride salt form enhances its stability and simplifies handling.[1] The secondary amine is the primary site of reactivity, acting as a potent nucleophile in a variety of bond-forming reactions. Understanding its compatibility with common reagents is paramount to its successful application in multi-step syntheses.

Table 1: Physicochemical Properties of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

PropertyValueSource
CAS Number 942304-30-5; 1185302-12-8[1]
Molecular Formula C₁₆H₁₈ClNO₂
Molecular Weight 291.77 g/mol [1]
Physical Form Solid[2]
Storage Conditions Store at 2-8°C under an inert atmosphere.[2]
Handling and Safety Precautions

As with related pyrrolidine derivatives, (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5] Operations should be conducted in a well-ventilated fume hood.[3][4] The compound is classified as harmful if swallowed and may cause skin and eye irritation.[3][5] Before use, consult the full Safety Data Sheet (SDS) provided by the supplier.

Reagent Compatibility and Reaction Pathways

The reactivity of (R)-3-(4-Phenoxyphenoxy)pyrrolidine is dominated by the lone pair of electrons on the secondary amine nitrogen. This makes it an excellent nucleophile. However, as it is supplied as an HCl salt, the free base must first be generated in situ using a suitable base for most reactions.

Reagent_Compatibility_Overview cluster_compatible Compatible Reaction Classes cluster_incompatible Potentially Incompatible Reagents start (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl freebase Free Base Generation (e.g., TEA, DIPEA, K₂CO₃) start->freebase Add Base acylation N-Acylation (Acyl Halides, Anhydrides) freebase->acylation alkylation N-Alkylation (Alkyl Halides) freebase->alkylation buchwald Buchwald-Hartwig (Aryl Halides, Pd-Catalyst) freebase->buchwald pictet Pictet-Spengler (Aldehydes, Ketones) freebase->pictet uncontrolled_alkylation Uncontrolled Alkylation (Excess Alkyl Halide, no base control) alkylation->uncontrolled_alkylation leads to over-alkylation strong_oxidizers Strong Oxidizing Agents (e.g., KMnO₄, H₂O₂)

Figure 2: Standard workflow for the N-acylation of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl.

Materials and Reagents:

ReagentM.W.AmountMolesEq.
(R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl291.771.00 g3.43 mmol1.0
Triethylamine (TEA)101.190.57 mL4.11 mmol1.2
Benzoyl Chloride140.570.44 mL3.77 mmol1.1
Anhydrous Dichloromethane (DCM)-20 mL--
1M HCl (aq)-15 mL--
Saturated NaHCO₃ (aq)-15 mL--
Brine-15 mL--
Anhydrous Na₂SO₄-As needed--

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂), add (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl (1.00 g, 3.43 mmol) and anhydrous DCM (20 mL).

  • Cool the stirred suspension to 0°C using an ice bath.

  • Add triethylamine (0.57 mL, 4.11 mmol) dropwise. Stir for 10 minutes to generate the free base.

  • In a separate vial, dissolve benzoyl chloride (0.44 mL, 3.77 mmol) in a small amount of anhydrous DCM.

  • Add the benzoyl chloride solution dropwise to the reaction mixture at 0°C over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL). [6]10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting:

IssuePotential CauseSuggested Solution
Low Yield Insufficient base; wet solvent/glassware; degraded benzoyl chloride.Use 1.2-1.5 eq. of base; ensure all materials are anhydrous; use freshly opened benzoyl chloride. [6]
Multiple Products Incomplete reaction or side reactions.Allow longer reaction time; check temperature control; ensure purity of starting materials.
Protocol 2: Buchwald-Hartwig Amination with 4-Bromotoluene

Objective: To synthesize (R)-1-(4-methylphenyl)-3-(4-phenoxyphenoxy)pyrrolidine.

Materials and Reagents:

ReagentM.W.AmountMolesEq.
(R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl291.770.50 g1.71 mmol1.0
4-Bromotoluene171.040.35 g2.05 mmol1.2
Pd₂(dba)₃915.7231 mg0.034 mmol0.02
XPhos476.649 mg0.103 mmol0.06
Sodium tert-butoxide (NaOt-Bu)96.100.23 g2.40 mmol1.4
Anhydrous, Degassed Toluene-15 mL--

Procedure:

  • In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (31 mg, 0.034 mmol), XPhos (49 mg, 0.103 mmol), and NaOt-Bu (0.23 g, 2.40 mmol) to an oven-dried Schlenk flask.

  • Add (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl (0.50 g, 1.71 mmol) to the flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene (15 mL) followed by 4-bromotoluene (0.35 g, 2.05 mmol).

  • Heat the reaction mixture to 100°C and stir for 12-24 hours.

  • Validation Checkpoint: Monitor the reaction by LC-MS to confirm the formation of the product and consumption of starting materials.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Work-up: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Characterization: Analyze the final product by NMR and MS.

Analytical Methodologies

Accurate analysis is crucial for confirming the success of a reaction and the purity of the product.

Chromatographic Analysis
  • Thin Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring. A typical mobile phase for these compounds would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate).

  • High-Performance Liquid Chromatography (HPLC):

    • Purity Assessment: Reversed-phase HPLC (RP-HPLC) with a C18 column is the standard method for determining the purity of the final compound. [7]A gradient of water (often with 0.1% TFA or formic acid) and acetonitrile is typically used. [8] * Enantiomeric Purity: As the starting material is chiral, it is essential to confirm that the stereocenter remains intact. Chiral HPLC is the gold standard for this analysis. Polysaccharide-based columns (e.g., Chiralcel® OD-H) with a normal-phase mobile system (e.g., hexane/isopropanol with a TFA modifier) are highly effective for separating enantiomers of pyrrolidine derivatives. [9][10] Table 2: Example Chiral HPLC Method

ParameterCondition
Column Chiralcel® OD-H (or equivalent)
Mobile Phase 90:10:0.1 (v/v/v) n-Hexane : Isopropanol : TFA
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 254 nm
Temperature 25°C
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. Key signals to look for include the aromatic protons of the phenoxyphenoxy group and the aliphatic protons of the pyrrolidine ring. Upon successful N-functionalization, characteristic shifts in the protons α to the nitrogen will be observed.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. Techniques like ESI-MS are commonly used to observe the [M+H]⁺ ion.

Conclusion

(R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl is a robust and versatile building block compatible with a wide range of modern synthetic transformations. Its secondary amine provides a reliable handle for N-acylation, controlled N-alkylation, and palladium-catalyzed C-N cross-coupling reactions. By understanding the core principles of its reactivity and employing the detailed protocols and analytical methods described herein, researchers can confidently and efficiently incorporate this valuable intermediate into their synthetic programs to accelerate the discovery of novel chemical entities.

References

  • BenchChem. N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride - Technical Support Center.
  • Janssen, P. A. J., & Demoen, P. J. A. (1957). Acylation and Tosylation of Substituted 3,3-Diphenyl-Δ1-pyrrolines. Journal of the American Chemical Society.
  • Avent, A. G., et al. (1987). Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. Journal of the Chemical Society, Perkin Transactions 1.
  • BenchChem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • BenchChem.
  • Chemistry LibreTexts. (2015).
  • DTIC.
  • University of Calgary.
  • ResearchGate. Synthesis of polycyclic pyrrolidine derivatives via intramolecular Pictet‐Spengler reaction.
  • BenchChem. Application Note: Chiral HPLC Analysis of 1-Propionylpyrrolidine-2-carboxylic acid.
  • ResearchGate. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.
  • PMC.
  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • PMC.
  • ACS Publications. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond.
  • Sigma-Aldrich. (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride.
  • ResearchGate. (2025).
  • ResearchGate. Palladium-catalyzed amination of pyrrolidine with aryl chlorides.
  • ChemScene. 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride.
  • PMC. Synthesis of a New Chiral Pyrrolidine.
  • Wikipedia.
  • Atlanchim Pharma.
  • Chemistry LibreTexts. (2023).
  • ChemScene. (2025). Safety Data Sheet - 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride.
  • MilliporeSigma. (2025).
  • Fisher Scientific. (2012).
  • Aaronchem. (R)-3-(4-PHENOXYPHENOXY)PYRROLIDINE HCL.
  • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Herrmann, A. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

Sources

Method

Application Notes and Protocols for the Crystallization of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

Introduction: The Critical Role of Crystallization in the Pharmaceutical Development of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl (R)-3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride is a chiral pyrrolidine derivative with po...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization in the Pharmaceutical Development of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

(R)-3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride is a chiral pyrrolidine derivative with potential applications in drug discovery and development.[1] The pyrrolidine moiety is a common structural motif in many FDA-approved drugs.[1] As with any active pharmaceutical ingredient (API), the solid-state properties of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl are of paramount importance, directly influencing its stability, solubility, bioavailability, and manufacturability. Crystallization is a critical purification step that also allows for the control of these crucial solid-state properties, such as particle size distribution and polymorphism.[2]

This comprehensive guide provides detailed application notes and protocols for the crystallization of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies. While specific experimental data for this exact molecule is not extensively published, the principles and protocols outlined herein are derived from established crystallization techniques for small molecule hydrochloride salts and serve as a robust starting point for method development.[3][4]

Understanding the Physicochemical Landscape

The molecular structure of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl, featuring a pyrrolidine ring, a phenoxyphenoxy group, and a hydrochloride salt, suggests it is a crystalline solid.[5][6] As a hydrochloride salt, it is expected to have appreciable solubility in polar protic solvents like water, methanol, and ethanol, and lower solubility in less polar organic solvents.[4] This solubility profile is a key factor in selecting an appropriate crystallization strategy.

Crystallization Methodologies: A Multi-pronged Approach

The selection of a crystallization method is dictated by the physicochemical properties of the API and the desired attributes of the final crystalline product.[7] Here, we detail three widely applicable techniques for the crystallization of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl: Cooling Crystallization, Antisolvent Crystallization, and Vapor Diffusion.

Cooling Crystallization: A Workhorse of the Pharmaceutical Industry

Cooling crystallization is a widely used, effective, and scalable method for the purification of thermally stable APIs.[7] The principle lies in the temperature-dependent solubility of the compound. A saturated or near-saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and subsequent nucleation and crystal growth.[]

Causality Behind Experimental Choices: The choice of solvent is paramount and should be one in which the API exhibits a significant positive temperature coefficient of solubility. The cooling rate is a critical parameter; a slow cooling rate generally promotes the growth of larger, more well-defined crystals by maintaining a low level of supersaturation, while rapid cooling can lead to the formation of smaller, less pure crystals.[9]

Experimental Protocol: Cooling Crystallization

Objective: To obtain crystalline (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl from a single solvent system.

Materials:

  • (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl (crude)

  • High-purity solvent (e.g., methanol, ethanol, isopropanol, or water)

  • Crystallization vessel with overhead stirring and temperature control

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Procedure:

  • Solvent Selection and Dissolution:

    • Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • In the crystallization vessel, dissolve the crude (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl in a minimal amount of the chosen solvent at an elevated temperature (e.g., 50-70 °C) with gentle stirring until a clear solution is obtained.

  • Controlled Cooling:

    • Slowly cool the solution at a controlled rate (e.g., 5-10 °C/hour). This can be achieved using a programmable cooling bath.

    • Observe the solution for the onset of nucleation (cloud point). Seeding with a small amount of previously obtained pure crystals can be performed at this stage to induce crystallization and control polymorphism.[10]

  • Crystal Growth and Maturation:

    • Once nucleation begins, continue the slow cooling to the final temperature (e.g., 0-5 °C).

    • Hold the slurry at the final temperature with gentle agitation for a period of time (e.g., 2-4 hours) to allow for complete crystallization and crystal maturation.

  • Isolation and Drying:

    • Isolate the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any residual impurities.

    • Dry the crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation: Cooling Crystallization Parameters

ParameterRecommended RangeRationale
Solvent Methanol, Ethanol, Isopropanol, WaterGood solubility at high temperature, poor at low temperature.
Initial Concentration Near-saturation at elevated temperatureMaximizes yield while avoiding premature crystallization.
Cooling Rate 5-20 °C/hourControls nucleation and crystal growth.[]
Final Temperature 0-10 °CMaximizes the recovery of the crystalline product.
Agitation Speed 50-150 RPMEnsures homogeneity without causing crystal breakage.

Visualization: Cooling Crystallization Workflow

Cooling_Crystallization cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Drying Start Start with Crude API Dissolution Dissolve API in Hot Solvent Start->Dissolution Cooling Controlled Cooling Dissolution->Cooling Nucleation Nucleation & Crystal Growth Cooling->Nucleation Maturation Slurry Maturation Nucleation->Maturation Filtration Filtration Maturation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Vacuum Drying Washing->Drying End Pure Crystalline API Drying->End

Caption: Workflow for Cooling Crystallization.

Antisolvent Crystallization: Leveraging Solubility Differences

Antisolvent crystallization is a powerful technique, particularly for compounds that do not exhibit a strong temperature-dependent solubility or are thermally sensitive.[11][12] This method involves the addition of a miscible "antisolvent" in which the API is poorly soluble to a solution of the API, inducing supersaturation and crystallization.[13]

Causality Behind Experimental Choices: The choice of the solvent-antisolvent pair is critical. The API should be highly soluble in the "solvent" and practically insoluble in the "antisolvent." The two liquids must be miscible. The rate of antisolvent addition directly influences the level of supersaturation and, consequently, the crystal size and morphology.[12] A slow addition rate is generally preferred to promote crystal growth over nucleation.

Experimental Protocol: Antisolvent Crystallization

Objective: To crystallize (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl by the addition of an antisolvent.

Materials:

  • (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl (crude)

  • High-purity solvent (e.g., methanol, ethanol)

  • High-purity antisolvent (e.g., ethyl acetate, acetone, diethyl ether)

  • Crystallization vessel with overhead stirring

  • Addition funnel or syringe pump

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • Dissolve the crude (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl in a minimal amount of the chosen solvent at room temperature to obtain a clear, concentrated solution.

  • Antisolvent Addition:

    • Slowly add the antisolvent to the stirred solution at a controlled rate using an addition funnel or a syringe pump.

    • Monitor the solution for the onset of precipitation.

  • Crystal Growth and Digestion:

    • After the addition of the antisolvent is complete, continue stirring the resulting slurry for a period (e.g., 1-3 hours) at a constant temperature to allow the crystals to grow and the system to equilibrate.

  • Isolation and Drying:

    • Isolate the crystals by filtration.

    • Wash the filter cake with a small amount of the antisolvent or a solvent/antisolvent mixture.

    • Dry the crystals under vacuum at a suitable temperature.

Data Presentation: Antisolvent Crystallization Parameters

ParameterRecommended Systems/RangesRationale
Solvent/Antisolvent Pairs Methanol/Ethyl Acetate, Ethanol/Acetone, Methanol/Diethyl EtherHigh solubility in solvent, low in antisolvent, and miscibility.
Solvent:Antisolvent Ratio 1:2 to 1:5 (v/v)To be optimized to maximize yield and obtain desired crystal form.
Addition Rate 0.1-1.0 mL/minuteControls the rate of supersaturation generation.
Temperature Room Temperature (or slightly cooled)Can influence the final crystal form and solubility.

Visualization: Antisolvent Crystallization Workflow

Antisolvent_Crystallization cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Drying Start Start with Crude API Dissolution Dissolve API in Solvent Start->Dissolution Antisolvent_Add Controlled Antisolvent Addition Dissolution->Antisolvent_Add Precipitation Precipitation & Crystal Growth Antisolvent_Add->Precipitation Digestion Slurry Digestion Precipitation->Digestion Filtration Filtration Digestion->Filtration Washing Wash with Antisolvent Filtration->Washing Drying Vacuum Drying Washing->Drying End Pure Crystalline API Drying->End

Caption: Workflow for Antisolvent Crystallization.

Vapor Diffusion: A Gentle Approach for High-Quality Crystals

Vapor diffusion is a gentle and versatile crystallization technique that is particularly well-suited for obtaining high-quality single crystals for X-ray diffraction analysis.[14] It is also a valuable method for screening a wide range of crystallization conditions on a small scale.[15] The principle involves the slow diffusion of a volatile antisolvent vapor into a solution of the API, gradually inducing supersaturation.[16]

Causality Behind Experimental Choices: This method relies on the miscibility of the solvent and the volatile antisolvent. The rate of diffusion, and thus the rate of crystallization, can be controlled by the choice of solvents and the temperature.[17] Starting with a saturated or near-saturated solution of the API is crucial for successful crystal growth.[14]

Experimental Protocol: Vapor Diffusion

Objective: To grow high-quality crystals of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl suitable for structural analysis.

Materials:

  • (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

  • Solvent (less volatile, e.g., methanol, ethanol)

  • Antisolvent (more volatile, e.g., diethyl ether, pentane, dichloromethane)

  • Small inner vial and a larger outer vial with a sealed cap

Procedure:

  • Solution Preparation:

    • Prepare a concentrated (near-saturated) solution of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl in the less volatile solvent in the small inner vial.

  • Vapor Diffusion Setup:

    • Place the inner vial containing the API solution inside the larger outer vial.

    • Add a pool of the volatile antisolvent to the bottom of the outer vial, ensuring the level is below the top of the inner vial.

    • Seal the outer vial tightly to create a closed system.

  • Incubation and Crystal Growth:

    • Allow the setup to stand undisturbed at a constant temperature. The vapor from the antisolvent will slowly diffuse into the API solution, reducing its solubility and leading to the formation of crystals over time (days to weeks).

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully open the vial and harvest the crystals using a spatula or by decanting the mother liquor.

    • Gently wash the crystals with a small amount of the antisolvent and air-dry.

Data Presentation: Vapor Diffusion Solvent/Antisolvent Systems

Solvent (Less Volatile)Antisolvent (More Volatile)Expected Outcome
MethanolDiethyl EtherRapid to moderate crystal growth.
EthanolPentaneSlower crystal growth, potentially larger crystals.
DichloromethaneMethanolA reverse diffusion setup where a more polar antisolvent is used.

Visualization: Vapor Diffusion Setup

Vapor_Diffusion cluster_setup Vapor Diffusion Apparatus Outer_Vial Sealed Outer Vial Inner_Vial Inner Vial with API Solution Antisolvent_Pool Pool of Volatile Antisolvent Vapor Antisolvent Vapor Antisolvent_Pool->Vapor Evaporation Solution API Solution Vapor->Solution Diffusion Crystals Crystal Growth Solution->Crystals Supersaturation & Nucleation

Caption: Schematic of a Vapor Diffusion Crystallization Setup.

Conclusion: A Pathway to Crystalline Purity

The crystallization methods detailed in this guide provide a robust framework for obtaining pure, crystalline (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl. The choice of method and the optimization of process parameters will be crucial in achieving the desired crystal attributes. It is recommended to employ small-scale screening experiments to identify the most suitable solvent systems and conditions before proceeding to a larger scale. Analytical techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy should be used to characterize the resulting crystalline forms and ensure the desired polymorphic form is obtained.

References

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1025-1036.
  • Malkin, A. J., & McPherson, A. (2011). Protein Crystallization for X-ray Crystallography. Journal of visualized experiments : JoVE, (47), 2321.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755.
  • Yin, Y., & Liu, Z. J. (2012). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in molecular biology (Clifton, N.J.), 914, 195-207.
  • Stella, V. J., & Nti-Addae, K. W. (1996). U.S. Patent No. 5,686,588. Washington, DC: U.S.
  • Spingler, B., et al. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 10), 451-464.
  • Lakerveld, R., et al. (2019). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. Organic Process Research & Development, 23(8), 1670-1681.
  • Spingler, B., et al. (2012). A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. Dalton Transactions, 41(42), 13269-13275.
  • Zaworotko, M. J., & Virovets, A. V. (2013).
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(5), 1025-1036.
  • Kim, D. W., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility, Stability, and Crystallinity. Pharmaceutics, 11(3), 108.
  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
  • Gaikar, V. G., & Mahajan, Y. (2017). Antisolvent Crystallization as an Alternative to Evaporative Crystallization for the Production of Sodium Chloride.
  • Scribd. (n.d.).
  • Singh, R., et al. (2021). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Organic Process Research & Development, 25(10), 2266-2277.
  • Thorat, A. A., & Dalvi, S. V. (2022). "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". Journal of Drug Delivery and Therapeutics, 12(4), 164-172.
  • Boyle, R. W., et al. (1996). 5,15-Diphenylporphyrin. Organic Syntheses, 74, 231.
  • Moshang Chemical. (n.d.). (R)-3-(4-phenoxy-phenoxy)-pyrrolidine hydrochloride.
  • ChemScene. (n.d.). 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride.
  • Cayman Chemical. (n.d.). 3,4-Methylenedioxy-α-Pyrrolidinobutiophenone (hydrochloride).
  • Shete, H., et al. (2022). Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs. Pharmaceutics, 14(4), 817.
  • Sigma-Aldrich. (n.d.). (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride.
  • Alcudia, A., et al. (2007). Synthesis of a New Chiral Pyrrolidine. Molecules, 12(4), 723-732.
  • Van den Mooter, G. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison with Behavior upon Melt Quenching. Journal of Pharmaceutical Sciences, 99(9), 3826-3836.
  • Syngenta Participations AG. (2019). Polymorphs. (WO2019121394A1).
  • PrepChem.com. (n.d.). Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • Aaron Chemistry GmbH. (n.d.). (R)-3-(4-PHENOXYPHENOXY)PYRROLIDINE HCL.
  • Dalvi, S. V., & Thorat, A. A. (2024). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications.
  • de Oliveira, G. G. G., et al. (2021).
  • PubChem. (n.d.). (R)-3-(3-Methylphenoxy)pyrrolidine HCl.
  • Meanwell, N. A., et al. (2006). U.S.
  • Wankhede, N., et al. (2023). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 16(4), 1891-1897.
  • MilliporeSigma. (n.d.). (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride.
  • Sigma-Aldrich. (n.d.). (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl synthesis

Technical Support Center: (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl Synthesis Part 1: Executive Summary & Reaction Logic To synthesize (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl , you are likely employing a Mitsunobu coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl Synthesis

Part 1: Executive Summary & Reaction Logic

To synthesize (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl , you are likely employing a Mitsunobu coupling strategy. This is the industry-standard route for creating chiral aryl ethers on secondary carbons with high enantiomeric fidelity.

The Critical Stereochemical Rule: The Mitsunobu reaction proceeds via an


 mechanism, resulting in complete inversion of configuration .
  • Target: (R)-Enantiomer

  • Required Starting Material: (S)-1-N-Boc-3-hydroxypyrrolidine

  • Coupling Partner: 4-Phenoxyphenol[1]

If you are using the (R)-alcohol as the starting material, you will obtain the (S)-product. Ensure your starting material certificate of analysis (CoA) confirms the (S)-configuration.

Part 2: Synthesis Workflow & Signaling Pathways

The following diagram illustrates the critical reaction nodes and the decision logic for troubleshooting low yields.

SynthesisWorkflow cluster_0 Stage 1: Mitsunobu Coupling cluster_1 Stage 2: Purification & Isolation cluster_2 Stage 3: Deprotection SM (S)-N-Boc-3-Hydroxypyrrolidine + 4-Phenoxyphenol Reagents PPh3 + DIAD/DEAD (Anhydrous THF, 0°C) SM->Reagents Betaine Betaine Intermediate (Moisture Sensitive) Reagents->Betaine Coupling SN2 Displacement (Inversion to R-isomer) Betaine->Coupling Moisture Moisture Detected? (>0.05% H2O) Betaine->Moisture Low Conv. Crude Crude Mixture (Contains TPPO & Hydrazine) Coupling->Crude Purification TPPO Removal (MgCl2 Precipitation / Column) Crude->Purification Intermediate (R)-N-Boc-Intermediate Purification->Intermediate TPPO_Issue TPPO Contamination? Purification->TPPO_Issue Deprot 4M HCl in Dioxane/EtOAc Intermediate->Deprot SaltForm Precipitation of HCl Salt Deprot->SaltForm Final (R)-3-(4-Phenoxyphenoxy) pyrrolidine HCl SaltForm->Final Moisture->Reagents Re-dry Solvents TPPO_Issue->Purification Use ZnCl2/MgCl2

Caption: Figure 1. Step-wise synthesis workflow for (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl, highlighting critical control points for moisture sensitivity and byproduct removal.

Part 3: Troubleshooting & Optimization Guide

This section addresses specific failure modes reported by users synthesizing pyrrolidine ethers.

Module A: The Coupling Reaction (Low Yield / Incomplete Conversion)

Q1: My reaction stalls at 50-60% conversion. Adding more DIAD doesn't help. Why? Diagnosis: The "Dead Betaine" Scenario. The Mitsunobu reagent (Betaine) is highly sensitive to moisture. If your THF has


 water, the betaine hydrolyzes faster than it activates the alcohol. Furthermore, the order of addition is critical to prevent the "dead" hydrazine byproduct from inhibiting the reaction.

Corrective Protocol:

  • Solvent Drying: THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column immediately before use.

  • Order of Addition (The "Pre-Activation" Method):

    • Dissolve

      
       (1.5 eq) and the Acid/Phenol  (1.5 eq) in THF. Cool to 0°C.[2][3][4]
      
    • Add DIAD (1.5 eq) dropwise.[3] Wait 10-15 minutes. This forms the active betaine-phenol complex.

    • Add the (S)-Alcohol (1.0 eq) slowly as a solution in THF.

    • Why? This ensures the phenol is pre-deprotonated and ready to attack the activated alcohol immediately, minimizing side reactions.

Q2: I see a large new spot on TLC that isn't product or TPPO. What is it? Diagnosis: Alkylation of the Hydrazine (DIAD-Alcohol adduct). If the phenol is sterically hindered or not acidic enough (though 4-phenoxyphenol is usually sufficient, pKa ~10), the betaine can attack the alcohol directly, or the hydrazine byproduct can be alkylated. Fix: Increase the acidity of the medium or switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) for a more reactive system, although this is rarely needed for simple phenols.

Module B: Purification (The TPPO Nightmare)

Q3: I cannot separate Triphenylphosphine Oxide (TPPO) from my product using standard chromatography. Diagnosis: TPPO co-elutes with polar amines/ethers. Solution: Do not rely solely on silica gel. Use Chemical Precipitation .

Protocol: The MgCl2 / ZnCl2 Method

  • Concentrate the crude reaction mixture (remove THF).

  • Redissolve the residue in Toluene or Ethyl Acetate/Ether (1:1) .

  • Add anhydrous

    
      (1.5 - 2.0 eq relative to 
    
    
    
    ).
  • Heat to reflux for 30 minutes, then cool to room temperature.

  • TPPO forms a complex with

    
     (
    
    
    
    ) which precipitates as a solid.
  • Filter the solid.[5][6][7] The filtrate contains your N-Boc intermediate, largely free of TPPO.

Module C: Deprotection & Salt Formation

Q4: Upon adding HCl, my product turns into a sticky, unmanageable oil instead of a solid. Diagnosis: Presence of residual solvent (EtOAc/THF) or water during salt formation. Solution:

  • Solvent Switch: Perform the deprotection in 4M HCl in Dioxane .

  • Isolation: Once deprotection is complete (check LCMS), evaporate the dioxane completely to get a gum.

  • Trituration: Add dry Diethyl Ether or MTBE to the gum. Sonicate vigorously. The gum should harden into a white solid.

  • Filtration: Filter under nitrogen (the salt may be hygroscopic).

Part 4: Comparative Data & Reagent Selection

ParameterStandard ProtocolOptimized ProtocolWhy?
Phosphine


(Polymer-supported optional)
Standard is sufficient; polymer-supported aids purification but costs more.
Azo Reagent DEAD (Diethyl azodicarboxylate)DIAD (Diisopropyl azodicarboxylate)DIAD is more stable and safer to handle than DEAD.
Solvent THF (Reagent Grade)Anhydrous THF (Karl Fischer <50 ppm)Water destroys the active betaine intermediate.
Workup Silica ColumnMgCl2 Precipitation + FiltrationRemoves 90%+ of TPPO without chromatography.
Yield (Typical) 40 - 55%75 - 85% Pre-activation and moisture control prevent stalling.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products". Synthesis, 1981(1), 1-28. Link

  • Dandapani, S., & Curran, D. P. (2004). "Separation-friendly Wittig reagents: A review". Chemistry – A European Journal, 10(13), 3130-3138. (Discusses TPPO removal strategies). Link

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents". Journal of Organic Chemistry, 82(19), 9931–9936. Link

  • Organic Chemistry Portal . "Mitsunobu Reaction: Mechanism and Variations". (General reference for mechanism and pKa requirements). Link

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheets (SDS) for DIAD, PPh3, and Phenols before handling.

Sources

Optimization

Technical Support Center: Purification of (R)-3-(4-Phenoxyphenoxy)pyrrolidine Derivatives

Welcome to the technical support center for the purification of (R)-3-(4-Phenoxyphenoxy)pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (R)-3-(4-Phenoxyphenoxy)pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of chiral compounds. The pyrrolidine scaffold is a key structural motif in numerous biologically active molecules and pharmaceuticals, making enantiomerically pure forms highly valuable.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established scientific principles.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of (R)-3-(4-Phenoxyphenoxy)pyrrolidine derivatives, offering probable causes and actionable solutions.

Issue 1: Poor or No Separation of Enantiomers via Chiral HPLC

Question: I am attempting to separate the (R) and (S) enantiomers of my 3-(4-Phenoxyphenoxy)pyrrolidine derivative using chiral HPLC, but I am observing poor resolution or a single broad peak. What are the likely causes and how can I resolve this?

Answer:

Achieving successful enantiomeric separation by chiral High-Performance Liquid Chromatography (HPLC) is a multi-factorial process. The primary challenge lies in creating a significant enough difference in the transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase (CSP).

Probable Causes & Solutions:

Probable Cause Scientific Rationale Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The selectivity of a CSP is highly dependent on the specific interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) it can form with the analyte. Polysaccharide-based columns (e.g., Chiralcel® OD-H) are often a good starting point for pyrrolidine derivatives.[2]1. Screen Different CSPs: If using a polysaccharide-based column, try others with different chiral selectors (e.g., amylose vs. cellulose derivatives). 2. Consult CSP Selection Guides: Refer to manufacturer's literature for guidance on CSPs suitable for your compound class.
Suboptimal Mobile Phase Composition The mobile phase composition directly influences the retention and interaction of the enantiomers with the CSP. The polarity and the presence of additives can significantly alter the separation.1. Vary the Polar Modifier: Adjust the percentage of the alcohol (e.g., isopropanol, ethanol) in your hexane or heptane mobile phase. 2. Introduce an Acidic or Basic Additive: For basic compounds like pyrrolidines, adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) can improve peak shape and resolution. Conversely, an acidic modifier like trifluoroacetic acid (TFA) can also be effective.[2]
Incorrect Flow Rate or Temperature Lower flow rates can sometimes improve resolution by allowing more time for interactions with the CSP. Temperature affects the kinetics and thermodynamics of the chiral recognition process.1. Optimize Flow Rate: Systematically decrease the flow rate to see if resolution improves. 2. Adjust Column Temperature: Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) as this can impact the separation.
Co-elution with Impurities An impurity with a similar retention time can mask the separation of the enantiomers, leading to a broad or distorted peak.1. Analyze by Achiral HPLC: Use a standard C18 reversed-phase column to assess the overall purity of your sample.[2] 2. Pre-purification: If significant impurities are present, perform a preliminary purification step using flash chromatography or crystallization.[3]
Issue 2: Difficulty in Achieving High Enantiomeric Excess (>98% ee) with Diastereomeric Salt Crystallization

Question: I am using a chiral acid to form diastereomeric salts for the resolution of my racemic 3-(4-Phenoxyphenoxy)pyrrolidine derivative. However, after crystallization, the enantiomeric excess (ee) of my desired (R)-enantiomer is consistently low. How can I improve this?

Answer:

Diastereomeric salt crystallization is a powerful technique for large-scale chiral separations, but its success hinges on the differential solubility of the two diastereomeric salts.[2] Low enantiomeric excess is often a result of co-crystallization or a small difference in solubility between the diastereomers.[4]

Probable Causes & Solutions:

Probable Cause Scientific Rationale Troubleshooting Steps
Inappropriate Chiral Resolving Agent The choice of the resolving agent is critical. The resulting diastereomeric salts must have a significant difference in their crystal lattice energies and, consequently, their solubilities in a given solvent.[4]1. Screen Different Resolving Agents: Commonly used chiral acids for resolving amines include tartaric acid derivatives (e.g., L-dibenzoyltartaric acid) and mandelic acid.[2][4] Systematically screen a variety of these agents. 2. Consider Stoichiometry: While an equimolar amount of the resolving agent is a good starting point, varying the stoichiometry can sometimes improve the resolution.
Suboptimal Solvent System The solvent plays a crucial role in differentiating the solubilities of the diastereomeric salts. A solvent in which one salt is sparingly soluble while the other is highly soluble is ideal.[2]1. Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile).[4] 2. Use of Anti-solvents: The gradual addition of an anti-solvent can induce the crystallization of the less soluble diastereomer.[4] 3. Temperature Optimization: Control the cooling rate during crystallization. Slow cooling often leads to purer crystals.[4]
Co-crystallization of Diastereomers If the solubilities of the two diastereomeric salts are too similar in the chosen solvent system, they may crystallize together, leading to a low diastereomeric excess.[4]1. Recrystallization: Perform one or more recrystallizations of the obtained salt. This can significantly enhance the diastereomeric purity.[4] 2. Monitor Mother Liquor: Analyze the enantiomeric composition of the mother liquor to understand the partitioning of the diastereomers.
Incomplete Salt Formation or Liberation Incomplete reaction during salt formation or incomplete liberation of the free amine from the salt can lead to inaccurate ee measurements and lower yields.1. Ensure Complete Salt Formation: Heat the mixture to ensure complete dissolution before cooling.[2] 2. Efficient Liberation: When liberating the free amine, use a sufficiently strong base and ensure complete reaction. A biphasic system (e.g., dichloromethane and aqueous NaOH) is often effective.[4]
Issue 3: Presence of Persistent Process-Related Impurities

Question: After my initial purification, I am still observing impurities in my (R)-3-(4-Phenoxyphenoxy)pyrrolidine derivative by NMR and LC-MS. What are the likely sources of these impurities and how can I remove them?

Answer:

Organic impurities can arise from starting materials, by-products, intermediates, or degradation products.[5][6] Their structural similarity to the final product can make them challenging to remove.

Probable Causes & Solutions:

Probable Cause Scientific Rationale Troubleshooting Steps
Unreacted Starting Materials or Intermediates Incomplete reactions can leave behind starting materials or intermediates that may have similar polarities to the final product.1. Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting stoichiometry, temperature, or reaction time. 2. Chromatographic Separation: Flash chromatography with a carefully selected solvent system can often separate the product from less or more polar starting materials. Normal-phase chromatography can be particularly effective for separating isomers.[7]
By-products from Side Reactions The synthesis of complex molecules can often lead to the formation of side products.1. Identify By-products: Use techniques like LC-MS/MS and NMR to identify the structures of the impurities.[8] This can provide insights into the side reactions occurring. 2. Recrystallization: If the impurity levels are low, recrystallization can be a highly effective method for purification.[3]
Degradation Products The target compound may be unstable under certain conditions (e.g., heat, light, acidic or basic pH), leading to the formation of degradation products.[6]1. Assess Stability: Conduct forced degradation studies to understand the stability of your compound. 2. Modify Work-up and Purification Conditions: Avoid harsh conditions during work-up and purification. For example, use a milder base or perform chromatography at room temperature.

II. Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for scaling up the purification of (R)-3-(4-Phenoxyphenoxy)pyrrolidine derivatives?

A1: For multi-gram to kilogram scale, diastereomeric salt crystallization is often the most practical and cost-effective method, provided a suitable chiral resolving agent and solvent system can be identified.[2][9] While preparative chiral SFC (Supercritical Fluid Chromatography) can be very effective, it can also be prohibitively expensive at larger scales.[9]

Q2: How can I confirm the absolute configuration of my purified enantiomer?

A2: The absolute configuration can be determined using several methods. X-ray crystallography of a suitable crystal provides unambiguous proof of the absolute structure.[10] Spectroscopic techniques like Circular Dichroism (CD) spectroscopy, when compared with theoretical calculations, can also be used to assign the absolute configuration.[10]

Q3: Are there any alternatives to crystallization and chromatography for chiral separation?

A3: Yes, enzymatic kinetic resolution is another powerful technique.[11] This method utilizes an enzyme that selectively reacts with one enantiomer, leaving the other enantiomer unreacted.[11] For example, a lipase could be used to selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer.[11]

Q4: What are the advantages of Supercritical Fluid Chromatography (SFC) over HPLC for chiral separations?

A4: SFC offers several advantages, including faster analysis times, higher efficiency, and reduced use of organic solvents, making it a "greener" and more cost-effective technique, particularly for preparative scale separations.[4]

III. Experimental Protocols & Workflows

Protocol 1: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H.

  • Mobile Phase Screening:

    • Begin with a mobile phase of n-Hexane/Isopropanol (90:10).

    • If no separation is observed, systematically vary the isopropanol concentration (e.g., 5%, 15%, 20%).

    • If peak shape is poor, add 0.1% diethylamine (for basic compounds) or 0.1% trifluoroacetic acid to the mobile phase.[2]

  • Flow Rate and Temperature Optimization:

    • Start with a flow rate of 1.0 mL/min. If resolution is poor, try reducing it to 0.5 mL/min.

    • Maintain the column at a constant temperature, typically 25°C.

  • Analysis: Inject the racemic mixture and analyze the chromatogram for two distinct peaks. Calculate the resolution (Rs) and enantiomeric excess (ee%). A resolution of >1.5 is generally considered a good separation.[2]

Protocol 2: Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve the racemic 3-(4-Phenoxyphenoxy)pyrrolidine derivative (1.0 eq.) in a suitable solvent (e.g., ethanol or isopropanol). Add a solution of the chiral resolving agent (e.g., L-dibenzoyltartaric acid, 0.5-1.0 eq.) in the same solvent.[4]

  • Crystallization: Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature. Further cooling in an ice bath can help induce crystallization.[4]

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them.[4]

  • Liberation of the Free Amine: Suspend the diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 1M NaOH). Stir until the solid dissolves. Separate the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched free amine.[4]

  • Purity Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.

Purification Workflow Diagram

Purification_Workflow cluster_start Initial State cluster_purification Purification Strategy cluster_analysis Analysis cluster_end Final Product Start Racemic Product (with impurities) Flash_Chrom Flash Chromatography (Achiral) Start->Flash_Chrom Remove Gross Impurities Crystallization Diastereomeric Salt Crystallization Flash_Chrom->Crystallization Large Scale Resolution Chiral_HPLC Preparative Chiral HPLC/SFC Flash_Chrom->Chiral_HPLC Small Scale Resolution Analysis Purity & ee% Analysis (HPLC, NMR) Crystallization->Analysis Chiral_HPLC->Analysis Analysis->Crystallization Recrystallize if ee% is low End (R)-Enantiomer (>99% ee) Analysis->End Meets Specs Troubleshooting_Tree cluster_hplc Chiral HPLC cluster_cryst Crystallization Start Low Enantiomeric Purity? Change_CSP Screen Different CSPs Start->Change_CSP Using HPLC Change_Agent Screen Different Resolving Agents Start->Change_Agent Using Crystallization Change_Mobile_Phase Optimize Mobile Phase/Additives Change_CSP->Change_Mobile_Phase Change_Conditions Adjust Flow Rate/ Temperature Change_Mobile_Phase->Change_Conditions Success Achieved >98% ee Change_Conditions->Success Change_Solvent Screen Solvents/ Anti-solvents Change_Agent->Change_Solvent Recrystallize Perform Recrystallization Change_Solvent->Recrystallize Recrystallize->Success

Caption: A decision tree for troubleshooting low enantiomeric purity in chiral separations.

IV. References

  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem.

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC.

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K.

  • methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering - PMC.

  • Crystallization of Chiral Molecules | Request PDF - ResearchGate.

  • How to improve the efficiency of chiral resolution for 3-(difluoromethyl)pyrrolidine - Benchchem.

  • Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - Organic Chemistry Portal.

  • Predicting the Spontaneous Chiral Resolution by Crystallization of a Pair of Flexible Nitroxide Radicals - ACS Publications.

  • US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof - Google Patents.

  • A new path to enantioselective substituted pyrrolidines - Mapping Ignorance.

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

  • Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs.

  • Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108.

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

  • Impurities in Pharmaceuticals- A Review. - SciSpace.

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA.

  • 13 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

Sources

Troubleshooting

troubleshooting enantiomeric purity loss in pyrrolidine synthesis

Technical Support Center: Enantioselective Pyrrolidine Synthesis Status: Online Operator: Senior Application Scientist Ticket ID: PYR-CHIRAL-001 Subject: Troubleshooting Enantiomeric Excess (ee) Loss Introduction: The Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enantioselective Pyrrolidine Synthesis

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-CHIRAL-001 Subject: Troubleshooting Enantiomeric Excess (ee) Loss

Introduction: The Scope of the Problem

Welcome to the Pyrrolidine Synthesis Support Center. You are likely here because your pyrrolidine scaffold—a critical pharmacophore in molecules like Ramipril or Saxagliptin—has failed its enantiomeric purity check.

Loss of ee in pyrrolidine synthesis is rarely random. It usually stems from one of three specific failure modes:

  • Catalytic Leakage: Hydrolysis or retro-reaction pathways in organocatalysis.

  • Lithiated Instability: Racemization of the carbanion intermediate during metalation.

  • The Silica Trap: Epimerization induced by acidic silanol groups during purification.

Below are the specific troubleshooting modules for these scenarios.

Module 1: Organocatalysis (Jørgensen-Hayashi Protocol)

Context: You are performing an asymmetric Michael addition or


-functionalization using a diarylprolinol silyl ether catalyst (Jørgensen-Hayashi type).

Symptom: High conversion, but ee is consistently 70-80% instead of the expected >95%.

Troubleshooting Protocol

Q1: Is your reaction system "too dry" or "too wet"?

  • The Science: While water is often the enemy, these reactions proceed via an enamine intermediate. Total exclusion of water can sometimes retard the hydrolysis of the iminium species required to release the product and regenerate the catalyst. However, excess water causes hydrolysis of the iminium before the stereoselective bond-forming step.

  • The Fix:

    • Standard: Use reagent-grade solvents (not necessarily anhydrous) if the reaction is sluggish.

    • Optimization: If ee is low, strictly dry the solvent (molecular sieves) and add a controlled acidic additive.

    • Additive: Add 10-20 mol% Benzoic Acid or Acetic Acid . This accelerates the reversible formation of the enamine and aids in the hydrolysis step without compromising the stereochemical shield [1].

Q2: Are you operating at the thermodynamic floor?

  • The Science: Enantioselectivity is driven by the energy difference (

    
    ) between the re-face and si-face transition states. At room temperature, this gap may be insufficient for pyrrolidine derivatives with smaller steric bulk.
    
  • The Fix: Lower the temperature to 0°C or -20°C . Note: This will increase reaction time significantly. Monitor conversion by TLC/NMR to ensure the catalyst doesn't degrade before completion [2].

Q3: Is the catalyst structure matched to the substrate?

  • The Science: The "trityl" or "3,5-bis(trifluoromethyl)phenyl" groups provide the steric shielding.[1] If your electrophile is small (e.g., acrolein), the standard catalyst may leak.

  • The Fix: Switch to the 3,5-bis(trifluoromethyl)phenyl analog (fluorine-tagged) for tighter steric control compared to the standard diphenyl catalyst [3].

Visual Guide: The Organocatalytic Leak

G Start Start: Aldehyde + Catalyst Enamine Enamine Formation (Stereo-determining Step) Start->Enamine - H2O Racemic Racemic Background Reaction (Uncatalyzed) Start->Racemic No Catalyst/Slow Kinetics Reaction Reaction with Electrophile Enamine->Reaction Stereocontrol Leak PREMATURE HYDROLYSIS (Caused by excess H2O) Enamine->Leak High Water Content Iminium Iminium Intermediate Reaction->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis + H2O Hydrolysis->Start Regenerate Catalyst Product Chiral Product (High ee) Hydrolysis->Product

Caption: Figure 1. The Organocatalytic Cycle showing critical failure points (red) where water or background reactions compromise enantiomeric excess.

Module 2: Lithiation (The Beak/O'Brien Protocol)

Context: You are generating a chiral carbanion from N-Boc-pyrrolidine using s-BuLi/Sparteine (or substitutes) followed by an electrophilic quench.

Symptom: The product is racemic or has low ee (e.g., 50-60%).

Troubleshooting Protocol

Q1: Did you respect the "Conducted Tour" temperature limit?

  • The Science: The lithium atom coordinates to the Boc carbonyl oxygen. In N-Boc-2-lithiopyrrolidine, the barrier to inversion (racemization) is high at -78°C. However, at temperatures above -40°C, the lithium can migrate to the opposite face (conducted tour mechanism), leading to racemization [4].

  • The Fix:

    • Maintain internal temperature strictly at -78°C during deprotonation and equilibration.

    • Pre-cool the electrophile before addition. Adding a room-temperature electrophile creates localized "hot spots" where racemization occurs instantly.

Q2: Are you using the correct ligand for the ring size?

  • The Science:

    • (-)-Sparteine: Excellent for pyrrolidines (5-membered).

    • (+)-Sparteine Surrogates (O'Brien diamines): Required for piperidines (6-membered) or when the opposite enantiomer is needed. N-Boc-piperidine racemizes much faster and requires specific bispidine ligands to stabilize the configuration [5].

  • The Fix: Consult the Ligand Selection Table below.

Q3: Are you attempting Dynamic Thermodynamic Resolution (DTR)?

  • The Science: If you start with a racemic precursor (e.g., 2-lithio species), you can achieve high ee by warming the reaction to -45°C (allowing the enantiomers to equilibrate to the thermodynamically stable complex with the chiral ligand) and then cooling back to -78°C to trap it [6].

  • The Fix: If using DTR, you must cool back to -78°C before adding the electrophile. Quenching at -45°C will yield lower ee.

Data: Ligand Selection & Conditions
SubstrateLigandTemp (Deprotonation)Temp (Quench)Expected ee
N-Boc-Pyrrolidine (-)-Sparteine-78°C-78°C90-96%
N-Boc-Pyrrolidine (+)-Sparteine Surrogate-78°C-78°C90-95%
N-Boc-Piperidine (-)-Sparteine-78°C-78°C<20% (Fail)
N-Boc-Piperidine O'Brien Bispidine-78°C-78°C>90%

Module 3: Workup & Isolation (The Silica Trap)

Context: Your crude NMR/HPLC showed high ee, but the isolated solid after flash chromatography is racemic or epimerized.

Symptom: The


-proton of the pyrrolidine ring is acidic due to electron-withdrawing groups (EWG) like esters, ketones, or the Boc group itself.
Troubleshooting Protocol

Q1: Is your stationary phase acidic?

  • The Science: Standard silica gel is slightly acidic (pH 6.5-7.0, with localized acidic silanol sites). For pyrrolidines with

    
    -EWG substituents (e.g., proline esters), this acidity is sufficient to catalyze enolization, destroying the chiral center [7].
    
  • The Fix:

    • Deactivation: Pre-treat the silica column with 1% Triethylamine (Et3N) in hexane before loading the sample.

    • Alternative: Use Neutral Alumina instead of silica.

Q2: Are you using chlorinated solvents during storage?

  • The Science: Chloroform (

    
    ) often contains traces of HCl unless stabilized with amylenes. Storing chiral pyrrolidines in acidic chloroform can lead to slow epimerization over time.
    
  • The Fix: Filter chloroform through basic alumina or use

    
     (DCM) over basic sieves for NMR analysis.
    
Visual Guide: Purification Decision Tree

G Start Start: Purification Strategy CheckAlpha Is there an EWG at the alpha-position? (e.g., COOR, CN) Start->CheckAlpha Standard Standard Silica Gel (Risk: Low) CheckAlpha->Standard No RiskHigh Risk: HIGH Epimerization CheckAlpha->RiskHigh Yes Action1 Use Neutral Alumina RiskHigh->Action1 Option A Action2 Deactivate Silica (1% Et3N in Eluent) RiskHigh->Action2 Option B CrudeCheck CRITICAL: Check Crude ee before column Action1->CrudeCheck Action2->CrudeCheck

Caption: Figure 2. Decision logic for purifying labile chiral pyrrolidines to prevent silica-induced epimerization.

References

  • BenchChem Technical Support. (2025).[2][3] Enhancing Enantioselectivity in Pyrrolidine-Catalyzed Reactions. BenchChem. Link

  • Sigma-Aldrich. (2025). Jørgensen's Organocatalysts: Application Guide. Merck KGaA. Link

  • Marigo, M., et al. (2005). Diarylprolinol Silyl Ethers as Efficient Organocatalysts.
  • O'Brien, P., et al. (2013). The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines. Journal of the American Chemical Society. Link

  • Coldham, I., et al. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. Journal of the American Chemical Society. Link

  • Leonori, D., et al. (2014). The Barrier to Enantiomerization and Dynamic Resolution of N-Boc-2-lithiopiperidine. Chemical Communications. Link

  • Sajewicz, M., et al. (2013).[4] Thin-layer chromatographic evidence of proline peptidization and epimerization. Journal of Liquid Chromatography & Related Technologies. Link

Sources

Optimization

Technical Support Center: (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

The following guide serves as a Level 3 Technical Support resource for the purification of (R)-3-(4-Phenoxyphenoxy)pyrrolidine Hydrochloride (CAS: 942304-30-5). This document assumes the user is dealing with the final hy...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Level 3 Technical Support resource for the purification of (R)-3-(4-Phenoxyphenoxy)pyrrolidine Hydrochloride (CAS: 942304-30-5).

This document assumes the user is dealing with the final hydrochloride salt or the immediate precursor (N-Boc intermediate) and is encountering specific impurity profiles common to Mitsunobu etherification and Boc-deprotection chemistries.

[1][2]

Ticket ID: PUR-942304-R Assigned Specialist: Senior Application Scientist Subject: Impurity Profiling & Removal Protocols[1][2]

Part 1: Diagnostic Triage (Know Your Enemy)

Before attempting purification, you must identify the nature of the impurity. The purification strategy for a neutral byproduct (like Triphenylphosphine oxide) is diametrically opposite to that of an ionic byproduct.

Common Impurity Profile Table

Impurity TypeLikely SourceDiagnostic Signature (1H NMR / HPLC)Solubility Behavior
Triphenylphosphine Oxide (TPPO) Mitsunobu byproductNMR: Multiplet @ 7.4–7.7 ppm (overlaps with phenoxy).[1][2] 31P NMR: Singlet @ ~29 ppm.Insoluble in water/hexane.[2] Soluble in DCM/MeOH.[2] Neutral.
4-Phenoxyphenol Unreacted starting materialHPLC: Retention time (RT) usually < Product.[1][2] NMR: Phenolic protons, distinct aromatic shift.Soluble in organic solvents.[2] Acidic (pKa ~10).[2]
Hydrazine Dicarboxylates Reduced DIAD/DEADNMR: Broad singlets (NH) or carbamate peaks.[2]Soluble in organics.[2][3] Neutral/Weakly acidic.[2]
(S)-Enantiomer Incomplete inversion or impure start materialChiral HPLC: Distinct RT on Chiralpak AD/OD columns.Identical to product (requires chiral resolution).
Inorganic Salts Neutralization/WorkupAsh Test: Non-volatile residue.[2] NMR: Silent.Water soluble.[2][4] Insoluble in dry organics.[2]

Part 2: Troubleshooting Workflows (The "Fix")

Issue #1: "My NMR shows a forest of aromatic peaks around 7.5 ppm (TPPO Contamination)."

Context: This is the most common issue. The Mitsunobu reaction used to form the ether linkage generates stoichiometric TPPO. If not removed before salt formation, it co-precipitates with your product.[2]

The Protocol: The "Acid-Base Partition" (Recommended) Rationale:[1] The product is a basic amine (pyrrolidine). TPPO is neutral. We utilize this pKa difference to separate them without chromatography.[2][5]

  • Dissolution: Dissolve the crude (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl salt in Water (10 mL/g). If turbid, this is good (TPPO is insoluble in water).

  • Filtration: Filter the aqueous solution through a Celite pad to remove bulk solid TPPO.

  • Wash: Extract the aqueous filtrate with Ethyl Acetate (EtOAc) or Diethyl Ether (3 x 10 mL/g).

    • Mechanism:[1][2] The Product (protonated, charged) stays in the water. TPPO and unreacted Phenol (neutral/organic soluble) move to the organic layer.

  • Basification (The Reset): Cool the aqueous layer to 0°C. Basify to pH >12 using 4M NaOH. The solution will turn cloudy as the free base precipitates or oils out.

  • Extraction: Extract the free base into DCM (3 x). Dry over Na2SO4 and concentrate.

  • Salt Reformation: Redissolve the clean free base in minimal dry Ethanol/IPA. Add 4M HCl in Dioxane (1.1 eq).[2] The pure salt will precipitate.

Issue #2: "The salt is sticky/colored or has minor organic impurities."

Context: The product is likely trapped with trace solvents or oligomers. Recrystallization is required.[2][6][7]

The Protocol: Anti-Solvent Recrystallization Rationale: Pyrrolidine HCl salts are typically very soluble in Methanol/Water but sparingly soluble in Ether/EtOAc.[2]

  • Solvent A (Good Solvent): Dissolve the crude salt in the minimum amount of boiling Isopropanol (IPA) .

    • Note: If IPA doesn't dissolve it, add Methanol (MeOH) dropwise until clear.[2]

  • Solvent B (Anti-Solvent): Remove from heat.[2] Slowly add Diethyl Ether or EtOAc until a faint turbidity persists.[2]

  • Crystallization: Re-heat to clarify, then let it cool slowly to room temperature, then 4°C.

  • Collection: Filter the white crystals. Wash with cold Ether.[2]

Issue #3: "I have 5-10% of the (S)-Enantiomer."

Context: Mitsunobu reactions ideally proceed with Walden inversion (S-OH


 R-O-Ar).[1][2] If the starting material was not 100% pure, or the mechanism "leaked," you have the wrong enantiomer.

The Protocol: Classical Resolution (If <95% ee)

  • Recrystallization: The HCl salt of a racemate often forms a different crystal lattice than the pure enantiomer. Try recrystallizing from Ethanol . The racemate is often less soluble (crystallizes first), leaving the enriched (R)-isomer in the mother liquor (or vice versa—check both).

  • Chiral Prep-HPLC: If chemical resolution fails, use a Chiralpak AD-H column.[1][2]

    • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[2]

    • Note: You must run the free base, not the HCl salt, on standard chiral columns.

Part 3: Visual Decision Matrix

The following flowchart illustrates the decision-making process for purifying this specific compound.

PurificationStrategy Start Crude (R)-3-(4-Phenoxyphenoxy) pyrrolidine HCl Diagnosis Step 1: Diagnostic (NMR/HPLC) Start->Diagnosis CheckTPPO Impurity: TPPO (Aromatic multiplet)? Diagnosis->CheckTPPO CheckPhenol Impurity: Phenol (Acidic)? CheckTPPO->CheckPhenol No ActionPartition Protocol A: Acid/Base Partition (Water/EtOAc Wash) CheckTPPO->ActionPartition Yes (Major) CheckColor Impurity: Color/Gums? CheckPhenol->CheckColor No ActionBaseWash Basic Wash (NaOH) Removes Phenol CheckPhenol->ActionBaseWash Yes ActionRecryst Protocol B: Recrystallization (IPA / Ether) CheckColor->ActionRecryst Yes Final Pure (R)-Enantiomer HCl Salt CheckColor->Final No (Purity >98%) ActionPartition->CheckColor ActionRecryst->Final ActionBaseWash->CheckColor

Caption: Decision tree for selecting the appropriate purification protocol based on impurity signature.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I remove TPPO without doing an aqueous workup? A: Yes, but it is less efficient for the HCl salt. If you are at the intermediate stage (N-Boc protected), you can use Zinc Chloride (ZnCl2) .[1][2] Adding ZnCl2 (2 eq) to the reaction mixture in Ethanol precipitates a TPPO-Zn complex, which can be filtered off [1].[1][6] However, for the final HCl salt, the aqueous partition (Protocol A) is superior because the salt is water-soluble and TPPO is not.

Q: My product turned into an oil after adding Ether. What happened? A: You likely added the anti-solvent (Ether) too fast or the solution was too hot. This is called "oiling out."[2]

  • Fix: Re-heat the mixture until the oil dissolves (add a drop of MeOH if needed). Let it cool very slowly with vigorous stirring. Scratch the glass side with a spatula to induce nucleation.

Q: Is the (R)-configuration stable during acid deprotection? A: Generally, yes. The stereocenter is at the C3 position of the pyrrolidine. Acidic conditions (HCl/Dioxane) used to remove the Boc group do not typically racemize this center. However, if you used strong bases or high heat during the ether synthesis (Mitsunobu), racemization might have occurred before deprotection [2].

Q: What is the best way to store the purified salt? A: As a hydrochloride salt, it is hygroscopic. Store in a tightly sealed vial with a desiccant at -20°C. Long-term exposure to moisture can lead to hydrolysis or stickiness.[1][2]

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[3] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[3][6] The Journal of Organic Chemistry, 82(19), 9931–9936. [2]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[2] Chemical Reviews, 109(6), 2551–2651.[2]

  • Org. Synth. (2004).[2] Purification of amine hydrochloride salts via recrystallization.[2][8] Organic Syntheses, Coll.[2] Vol. 10, p. 423.[2]

Sources

Troubleshooting

optimizing reaction temperature for phenoxyphenoxy ether formation

Topic: Optimizing Reaction Temperature for Phenoxyphenoxy Ether Formation Welcome to the Technical Support Center User Status: Verified Researcher / Process Chemist Ticket ID: PPE-OPT-T2026 Subject: Optimization of React...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Phenoxyphenoxy Ether Formation

Welcome to the Technical Support Center

User Status: Verified Researcher / Process Chemist Ticket ID: PPE-OPT-T2026 Subject: Optimization of Reaction Temperature & Troubleshooting Thermal Side-Reactions[1]

Executive Summary: Creating a phenoxyphenoxy ether linkage (diaryl ether) involves balancing reaction kinetics against catalyst deactivation and byproduct formation. While traditional methods required harsh conditions (>200°C), modern ligand-assisted Ullmann coupling and activated


 protocols allow for milder operation (60–120°C).[1] This guide provides a logic-driven approach to selecting and tuning your reaction temperature to maximize yield and purity.

Core Directive: Reaction Kinetics & Temperature Optimization

Q1: What is the optimal starting temperature for my specific substrate class?

A: The "optimal" temperature is dictated by the reaction mechanism your substrates follow. Do not apply a "one-size-fits-all" approach. Use the matrix below to select your starting point.

Reaction TypeMechanismSubstrate RequirementTypical Temp RangeKey Driver
Ligand-Assisted Ullmann Cu(I) Catalytic CycleUnactivated aryl halides (I, Br, Cl) + Phenols80°C – 110°C Ligand acceleration lowers activation energy (

).[1]
Classic Ullmann Cu-Bronze SurfaceAryl halides + Phenols (often neat)180°C – 220°C Thermal energy required to generate active Cu(I) species.
Activated

Nucleophilic SubstitutionAryl halide with ortho/para EWG (e.g.,

,

)
25°C – 80°C Electronic activation lowers

; high temp causes impurities.[1]
Polymerization (PPE) Oxidative Coupling2,6-Disubstituted phenols25°C – 40°C Low temp strictly required to prevent C-C coupling (tail-to-tail).[1]

Technical Insight: In ligand-assisted Ullmann coupling, the ligand (e.g., oxalamides, picolinic acid) stabilizes the Cu(I) intermediate, preventing catalyst disproportionation.[1] Exceeding 120°C with these ligands often degrades the ligand before the reaction completes, leading to a "stalled" reaction [1, 5].

Q2: How does temperature specifically influence the reaction mechanism?

A: Temperature acts as a "selector" between the desired reductive elimination step and competing decay pathways.

  • Activation Energy (

    
    ):  The rate-limiting step in Ullmann ether synthesis is often the oxidative addition of the aryl halide to Cu(I) or the cleavage of the dimeric catalyst species. Moderate heat (90°C) is sufficient to surmount this barrier with modern ligands [1].
    
  • Solubility: High temperatures (100°C+) in polar aprotic solvents (DMSO, NMP) ensure the inorganic base (

    
    , 
    
    
    
    ) is sufficiently soluble to deprotonate the phenol, which is critical for the reaction rate [6].

Troubleshooting & FAQs: When Temperature Goes Wrong

Q3: I am running a Cu-catalyzed reaction at 130°C. The yield is low (30%), and I see a major byproduct where the halogen is replaced by hydrogen (Ar-X Ar-H). What is happening?

A: You are observing Reductive Dehalogenation (Hydrodehalogenation).

  • Cause: At high temperatures (>120°C), especially in solvents like DMF or DMAc, the solvent or trace water can act as a hydrogen source.[1] The Cu-catalyst inserts into the Ar-X bond but, instead of coupling with the phenol, it undergoes protonolysis [8, 9].

  • Solution:

    • Lower the Temperature: Reduce to 90–100°C.

    • Change Solvent: Switch to a non-reductive solvent like Toluene (if solubility permits) or strictly anhydrous DMSO.

    • Ligand Upgrade: Use a more active ligand (e.g., 2,2,6,6-tetramethylheptane-3,5-dione or specific oxalamides) that facilitates the coupling step faster than the dehalogenation side reaction can occur [1].[1]

Q4: My reaction works at 100°C but produces a colored impurity and "tar."

A: You are likely triggering Oligomerization or Oxidation .[1]

  • Cause: Activated aryl halides (e.g., fluoronitrobenzenes) are thermally unstable.[1] At 100°C, the product (a diphenyl ether) can undergo further undesired nucleophilic attacks if it remains activated, or the phenol can oxidize to a quinone if

    
     is not rigorously excluded [10].
    
  • Solution:

    • Stepwise Heating: Start at Room Temperature (RT). If no reaction after 1 hour, increase by 10°C increments.[1] Many

      
       reactions proceed at 40–60°C.[1]
      
    • Protect from

      
      :  Phenols at high temperature are prone to oxidative dimerization (forming C-C bonds instead of C-O). Ensure an inert atmosphere (
      
      
      
      or Ar) [11].
Q5: The reaction stalls after 50% conversion. Adding more catalyst doesn't help.[1] Should I increase the temperature?

A: NO. Increasing temperature will likely exacerbate the issue.

  • Diagnosis: This is often "Catalyst Poisoning" or "Ligand Decomposition."[1] The byproduct (halide salt) or the product itself might be coordinating to the copper, shutting down the cycle. Alternatively, your ligand has thermally degraded.[1]

  • Corrective Action:

    • Check Ligand Load: Ensure you have a slight excess of ligand relative to Copper (e.g., 2:1 ratio).[1]

    • Add a Reducing Agent: Trace amounts of Ascorbic Acid can help keep Copper in the active Cu(I) state, preventing oxidation to inactive Cu(II) [8].

    • Standard Addition: If the reaction stalls, cool it down, add fresh ligand (not just metal), and restart.

Visualizing the Optimization Logic

The following decision tree guides you through the temperature optimization process for a standard Ullmann-type coupling.

Temperature_Optimization_Workflow Start Start: Phenoxyphenoxy Ether Synthesis CheckType Identify Mechanism Type Start->CheckType SNAr Activated SNAr (EWG on Ar-X) CheckType->SNAr Has EWG Ullmann Cu-Catalyzed Ullmann (Unactivated Ar-X) CheckType->Ullmann No EWG SNAr_Start Start at 25°C Solvent: DMSO/DMF SNAr->SNAr_Start Ullmann_Start Start at 90°C Ligand: Oxalamide/Picolinic Ullmann->Ullmann_Start SNAr_Check Check TLC/LCMS after 2 hrs SNAr_Start->SNAr_Check SNAr_Good Conversion > 50%? Keep Temp SNAr_Check->SNAr_Good Yes SNAr_Bad Low Conversion? Increase to 50-60°C SNAr_Check->SNAr_Bad No Ullmann_Check Check Conversion after 4 hrs Ullmann_Start->Ullmann_Check Ullmann_Stall Stalled Reaction? Ullmann_Check->Ullmann_Stall Action_Dehal Byproduct: Ar-H found? LOWER Temp (-10°C) Change Solvent Ullmann_Stall->Action_Dehal Dehalogenation Action_Ligand No Byproduct but Low Yield? Check Ligand Stability Do NOT overheat Ullmann_Stall->Action_Ligand Kinetic Stall

Caption: Figure 1. Decision matrix for optimizing reaction temperature based on mechanism and observed impurities.

Advanced Experimental Protocol

Protocol: Ligand-Assisted Phenoxyphenoxy Synthesis (Optimized for 90°C) Targeting high yield with minimal thermal decomposition.

  • Setup: Flame-dry a Schlenk tube or reaction vial. Cool under Argon.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Phenol Derivative (1.1 equiv)[2]

    • 
       (5-10 mol%)[1]
      
    • Ligand: N,N'-dimethylglycine or specific Oxalamide (10-20 mol%) [1, 5][1]

    • Base:

      
       (2.0 equiv) - Must be finely ground and dry.[1]
      
    • Solvent: Anhydrous DMSO or Dioxane (0.5 M concentration).

  • Procedure:

    • Add solid reagents.[1] Evacuate and backfill with Argon (3x).

    • Add solvent via syringe.[1]

    • Crucial Step: Stir at Room Temperature for 10 mins to ensure ligand-copper complexation.

    • Heat to 90°C .

  • Monitoring: Check LCMS at 2h, 6h, and 12h.

    • If Ar-H (dehalogenation) appears: Stop, lower temp to 80°C, and switch solvent to Toluene/Dioxane mix.[1]

    • If Ar-Ar (homocoupling) appears: Reduce catalyst loading or switch to a less reducing base (

      
      ).
      

References

  • Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. PubMed. [Link][1]

  • Ullmann Reaction Mechanism and Conditions. Organic Chemistry Portal. [Link]

  • Synthesis of Poly(phenylene ether) Reaction Conditions.
  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Ethers. Journal of Organic Chemistry. [Link]

  • Effect of Microwave Heating on Ullmann-Type Heterocycle-Aryl Ether Synthesis. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution of Heterocycles Using Flow Reactors. ResearchGate. [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions. MDPI Molecules. [Link]

  • Severe Dehalogenation Side Reaction in Ullmann Type Reduction. Reddit ChemPros (Community Validation). [Link]

  • Photocatalytic Oxidative Dimerization of Phenols. PubMed Central. [Link]

  • Oxidative Coupling of Phenols. Wikipedia. [Link]

Sources

Optimization

minimizing side reactions in (R)-3-(4-Phenoxyphenoxy)pyrrolidine production

Welcome to the technical support center for the synthesis of (R)-3-(4-phenoxyphenoxy)pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (R)-3-(4-phenoxyphenoxy)pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and minimize side reactions during the synthesis of this valuable chiral intermediate. Our focus is on providing practical, causality-driven advice to enhance yield, purity, and stereochemical integrity.

Introduction: The Synthetic Challenge

(R)-3-(4-phenoxyphenoxy)pyrrolidine is a key structural motif in various pharmacologically active molecules. Its synthesis presents two primary challenges: the stereocontrolled formation of the C-O ether bond at the C3 position and the preservation of the (R)-enantiomeric purity throughout the process. The most common synthetic routes involve the coupling of a chiral 3-hydroxypyrrolidine precursor with a 4-phenoxyphenol moiety. This guide will focus on troubleshooting the two most prevalent coupling methods: the Mitsunobu Reaction and the Williamson Ether Synthesis .

Section 1: Troubleshooting the Core Etherification Step

The formation of the diaryl ether linkage to the pyrrolidine ring is the most critical step and the primary source of impurities. The choice between the Mitsunobu reaction and Williamson ether synthesis depends on available starting materials, scalability, and desired stereochemical outcome.

FAQ 1.1: Issues in Williamson Ether Synthesis

The Williamson ether synthesis is a classical method for forming ethers via an S_N2 reaction between an alkoxide and an alkyl halide.[1] In this context, it typically involves deprotonating (R)-3-hydroxypyrrolidine to form the corresponding alkoxide, which then reacts with an activated 4-phenoxyphenoxy electrophile.

Q: My reaction yield is consistently low, with significant amounts of unreacted (R)-3-hydroxypyrrolidine remaining. What is the primary cause?

A: This is a classic symptom of incomplete deprotonation of the secondary alcohol on the pyrrolidine ring. Several factors could be at play:

  • Insufficient Base Strength: The pKa of a secondary alcohol is typically around 16-18. A base must be strong enough to deprotonate it effectively. Carbonates like K₂CO₃ may be insufficient.

    • Solution: Switch to a stronger base. Sodium hydride (NaH) is highly effective for generating the alkoxide.[2] However, it is a potent reagent and its high basicity can promote elimination side reactions, so it should be used judiciously.[2]

  • Moisture Contamination: If using a moisture-sensitive base like NaH, any water in the solvent or on the glassware will quench the base, preventing deprotonation.

    • Solution: Ensure all glassware is oven-dried and solvents are anhydrous.

  • Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the alkoxide nucleophile, creating a solvent cage that reduces its reactivity and lowers the reaction rate.

    • Solution: Use polar aprotic solvents like DMF, DMSO, or acetonitrile, which are known to accelerate S_N2 reactions.[2]

Q: I'm observing a significant byproduct that appears to be an alkene. How can I prevent this elimination reaction?

A: You are likely observing the result of a competing E2 elimination reaction, which is a common side reaction in Williamson ether synthesis.[1][3] The alkoxide is not only a strong nucleophile but also a strong base.

  • Mechanism: The alkoxide can abstract a proton from a carbon adjacent (β-position) to the leaving group on your electrophile, leading to the formation of a double bond instead of the desired ether.

  • Mitigation Strategies:

    • Lower the Temperature: Elimination reactions typically have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the S_N2 pathway.

    • Choice of Leaving Group: While more reactive leaving groups (like iodide or tosylate) accelerate the S_N2 reaction, they can also increase elimination rates. If elimination is severe, consider a less reactive halide like chloride, which may require slightly more forcing conditions.

    • Avoid Steric Hindrance: The Williamson synthesis is most effective with primary alkyl halides.[1] If your 4-phenoxyphenoxy moiety is attached to a secondary carbon with the leaving group, elimination will be highly favored.[3]

FAQ 1.2: Navigating Challenges in the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting alcohols into a wide range of functional groups, including ethers, with a predictable inversion of stereochemistry.[4][5] This makes it ideal for synthesizing (R)-3-(4-phenoxyphenoxy)pyrrolidine from the often more readily available (S)-3-hydroxypyrrolidine. The reaction uses a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD.[6]

Q: My reaction is difficult to purify due to persistent byproducts. How can I achieve a cleaner workup?

A: The Mitsunobu reaction stoichiometrically generates two major byproducts: triphenylphosphine oxide (TPPO) and a reduced hydrazinedicarboxylate.[6] These can co-elute with the desired product, complicating purification.

  • Standard Mitigation:

    • TPPO Removal: TPPO has low solubility in certain nonpolar solvents. After the reaction, concentrating the mixture and triturating with a solvent like diethyl ether or hexanes can often precipitate the TPPO, which can then be filtered off.

    • Hydrazine Byproduct Removal: This byproduct can often be removed with an acidic wash during the workup.

  • Advanced Strategies:

    • Polymer-Supported Reagents: Using a polymer-supported triphenylphosphine allows the resulting phosphine oxide to be removed by simple filtration.

    • Catalytic Mitsunobu: Newer methods have been developed that use a catalytic amount of phosphine, which is regenerated in situ, drastically reducing the amount of byproduct formed.[5]

Q: The reaction is sluggish, or I am observing an undesired byproduct where the azodicarboxylate has been alkylated. What is happening?

A: This side reaction is characteristic of a nucleophile that is not sufficiently acidic. The Mitsunobu mechanism requires the nucleophile (in this case, 4-phenoxyphenol) to protonate the betaine intermediate formed from PPh₃ and DEAD/DIAD.

  • The pKa Rule: If the pKa of the nucleophile is too high (generally > 11-13), proton transfer is slow. This allows the alkoxide intermediate to attack the activated phosphonium center, leading to an undesired side reaction where the azodicarboxylate acts as the nucleophile.[4]

  • Solution: 4-Phenoxyphenol has a pKa of around 10, which is suitable for the Mitsunobu reaction. If issues persist, it could indicate problems with reagent quality or reaction setup. However, for less acidic phenols, this reaction can fail. For sterically hindered phenols, this side reaction can also become more prominent; using a less bulky solvent like diethyl ether instead of THF has been shown to improve yields in such cases.[7]

Section 2: Preserving Enantiomeric Purity

Maintaining the (R)-configuration at the C3 position is paramount. Loss of stereochemical integrity can occur through racemization, which renders the final product unsuitable for its intended chiral applications.

Q: What are the primary risks for racemization during the synthesis?

A: The C3 proton of the pyrrolidine ring is adjacent to both a nitrogen atom and the oxygen-bearing carbon, but it is not exceptionally acidic. Racemization at this center is unlikely under standard Mitsunobu or Williamson conditions. The greater risk often lies in the synthesis or handling of the chiral starting material, (R)- or (S)-3-hydroxypyrrolidine.

  • Upstream Issues: The synthesis of the chiral precursor, often from starting materials like L- or D-serine, can involve multiple steps where harsh conditions (strong acid/base, high heat) could compromise stereochemical purity.[8]

  • Base-Catalyzed Epimerization: In some substituted pyrrolidine systems, particularly those with activating groups adjacent to the chiral center (like a ketone), strong bases can cause epimerization.[9] While less common for 3-hydroxypyrrolidine, it is a potential risk that can be minimized by using stoichiometric amounts of base and the lowest effective temperature.

Q: How can I verify the enantiomeric purity of my final product?

A: Enantiomeric excess (ee) should be determined using a validated analytical method.

  • Chiral HPLC: This is the gold standard for separating and quantifying enantiomers. A suitable chiral column (e.g., Chiralpak series) and mobile phase must be developed.

  • Polarimetry: While useful for a quick check, it is not a quantitative measure of ee unless a specific rotation for the pure enantiomer is well-established and the sample is free of other chiral impurities.

Section 3: Protocols & Comparative Data

Experimental Protocol: Mitsunobu Synthesis of (R)-3-(4-Phenoxyphenoxy)pyrrolidine

This protocol assumes the use of N-Boc-(S)-3-hydroxypyrrolidine to yield the N-Boc protected (R)-product, followed by deprotection. The inversion of configuration is a key feature of this reaction.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-(S)-3-hydroxypyrrolidine (1.0 equiv.), 4-phenoxyphenol (1.1 equiv.), and triphenylphosphine (1.2 equiv.).

  • Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 equiv.) dropwise to the stirred solution over 15-20 minutes. The formation of a white precipitate (TPPO) is often an indicator of reaction progress.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture in vacuo.

    • Add diethyl ether to the residue and stir vigorously. The TPPO should precipitate. Filter the solid and wash with cold ether.

    • Combine the filtrates and wash successively with 1 M NaOH (to remove excess phenol), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: The resulting N-Boc-(R)-3-(4-phenoxyphenoxy)pyrrolidine can be deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Data Summary: Method Comparison
FeatureWilliamson Ether SynthesisMitsunobu Reaction
Stereochemistry Retention of configurationInversion of configuration[4][5]
Key Reagents Strong Base (e.g., NaH), Alkyl HalidePPh₃, DIAD/DEAD, Phenol[6]
Common Side Reactions E2 Elimination, C-Alkylation[1]Byproduct formation (TPPO, hydrazine), Azodicarboxylate alkylation
Primary Advantage Uses common, inexpensive reagents.Excellent stereocontrol (inversion), mild conditions.
Primary Disadvantage Risk of elimination, requires strong base.Stoichiometric byproducts complicate purification.

Section 4: Diagrams & Workflows

General Synthetic Scheme (Mitsunobu Route)

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product S_alcohol (S)-3-Hydroxypyrrolidine (N-Protected) Mitsunobu_reagents PPh₃, DIAD THF, 0°C to RT Phenol 4-Phenoxyphenol R_product (R)-3-(4-Phenoxyphenoxy)pyrrolidine (N-Protected) Mitsunobu_reagents->R_product S_N2 Inversion G start Low Yield Observed check_sm Starting Material (SM) Remaining? start->check_sm check_side_products Major Side Products Observed? check_sm->check_side_products No incomplete_deprot Cause: Incomplete Reaction (Deprotonation/Kinetics) check_sm->incomplete_deprot Yes (Williamson) low_acidity Cause: Incomplete Reaction (Low Nucleophile Acidity) check_sm->low_acidity Yes (Mitsunobu) elimination Cause: E2 Elimination (Williamson) check_side_products->elimination Yes (Alkene) byproducts Cause: Inherent Byproducts or Side Reactions check_side_products->byproducts Yes (TPPO etc.) degradation Cause: Product Degradation or Workup Loss check_side_products->degradation No solution_williamson Solution: 1. Use stronger base (NaH) 2. Ensure anhydrous conditions 3. Increase temperature cautiously incomplete_deprot->solution_williamson solution_mitsunobu_kinetics Solution: 1. Verify phenol quality 2. Check reagent stoichiometry 3. Increase reaction time low_acidity->solution_mitsunobu_kinetics solution_elimination Solution: 1. Lower reaction temperature 2. Use less hindered halide 3. Re-evaluate base choice elimination->solution_elimination solution_byproducts Solution: 1. Optimize workup (trituration) 2. Use polymer-bound reagents 3. Re-evaluate solvent byproducts->solution_byproducts solution_degradation Solution: 1. Use milder workup (pH) 2. Analyze aqueous layers for loss 3. Check product stability degradation->solution_degradation

Caption: A decision tree for diagnosing and solving low yield issues.

References

  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Deng, G. (2018). Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition.
  • Wikipedia. (2023). Mitsunobu reaction.
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Garner, P., & Park, J. M. (1992). Hydroxylated Pyrrolidines. Enantiospecific Synthesis of all-cis 2,3,4,5-Substituted Pyrrolidine Derivatives from Serine. The Journal of Organic Chemistry.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • Jeong, B-S., et al. (Patent US7652152B2). Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Schlama, T., et al. (2000). Synthesis of a New Chiral Pyrrolidine. Molecules.
  • Jones, S., et al. (2014). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses.

Sources

Troubleshooting

Technical Support Center: Stability of (R)-3-(4-Phenoxyphenoxy)pyrrolidine

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of (R)-3-(4-Phenoxyphenoxy)pyrr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of (R)-3-(4-Phenoxyphenoxy)pyrrolidine in solution. It is designed to move beyond simple protocols to explain the underlying chemical principles and provide robust troubleshooting strategies for common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for (R)-3-(4-Phenoxyphenoxy)pyrrolidine in solution?

A1: Based on its chemical structure, which features a secondary pyrrolidine ring and two ether linkages, the primary anticipated degradation pathways are:

  • Oxidation: The nitrogen atom and the adjacent α-C-H bonds of the pyrrolidine ring are susceptible to oxidation.[1][2] This is often the most significant pathway under ambient, oxygen-containing conditions, potentially leading to the formation of the corresponding lactam (a pyrrolidinone) or other oxidative products like N,O-acetals.[1][2][3][4]

  • Photodegradation: The two aromatic phenoxy rings increase the molecule's potential to absorb UV and visible light, which can lead to photodegradation. Aromatic ethers and amines can be labile under photolytic stress.[5]

  • pH-Dependent Degradation: While the ether linkages are generally stable, they can be forced to cleave under harsh acidic conditions.[6] The secondary amine itself is basic (typical pKa of the conjugate acid is 10-11), meaning its stability profile may differ significantly between acidic, neutral, and basic media.[7][8]

Q2: What are the recommended starting conditions for storing a stock solution of this compound?

A2: To minimize initial degradation, solutions of (R)-3-(4-Phenoxyphenoxy)pyrrolidine should be:

  • Stored at low temperatures: Refrigeration (2-8 °C) is recommended for short-term storage, while freezing (-20 °C to -80 °C) is preferable for long-term storage, depending on the solvent's freezing point.[5][9]

  • Protected from light: Use amber glass vials or wrap containers in aluminum foil to prevent photolytic degradation.[5]

  • Prepared in a suitable solvent and pH: Initially, use a neutral, aprotic solvent. If an aqueous buffer is required, start with a neutral pH (6-8) to minimize potential acid or base-catalyzed degradation.

  • Purged with inert gas: For maximum stability, especially for reference standards, deoxygenate the solvent by sparging with nitrogen or argon before preparing the solution to prevent oxidation.[5]

Q3: Which analytical technique is most appropriate for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Photodiode Array (PDA) detection is the gold standard.[10] This technique is essential for separating the parent compound from its degradation products and quantifying them accurately. For definitive identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[5][11] Gas Chromatography (GC) is generally not recommended due to the potential for thermal degradation of pyrrolidine-containing compounds in the high-temperature injector port.[12]

Q4: How should I design a forced degradation study for this molecule to comply with regulatory expectations?

A4: A forced degradation (or stress testing) study should be designed according to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[13][14] The goal is to induce 5-20% degradation to reveal potential degradants without causing secondary reactions that aren't relevant to real-world storage.[15] The study should include exposure to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60-80 °C).

  • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature or slightly elevated temperature.

  • Thermal Degradation: High temperature (e.g., 80-100 °C) in solid form and in solution.

  • Photostability: Exposure to a controlled light source providing both UV and visible output, as specified in ICH Q1B.[14]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your stability studies.

Issue 1: Rapid and unexpected loss of the parent compound in solution, accompanied by a yellow or brown discoloration.

  • Probable Cause: Oxidative degradation of the pyrrolidine ring. The discoloration may indicate the formation of polymeric byproducts.[5] The secondary amine is a key site for oxidation.

  • Troubleshooting & Optimization Steps:

    • Deoxygenate Solvents: Before preparing solutions, sparge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

    • Work Under an Inert Atmosphere: If possible, prepare and handle solutions in a glove box or under a blanket of inert gas.

    • Add an Antioxidant: If compatible with your downstream application, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). A preliminary screen is necessary to ensure the antioxidant does not interfere with your analysis.

    • Confirm with a Control: Prepare a solution with deoxygenated solvent and store it under argon. Compare its stability to a sample prepared under normal atmospheric conditions. A significant difference confirms that oxidation is the primary degradation route.

Issue 2: Chromatographic peak for the parent compound is broad, split, or shows poor reproducibility, especially when changing solution pH.

  • Probable Cause: The pH of your mobile phase or sample diluent is too close to the pKa of the pyrrolidine's conjugate acid. (R)-3-(4-Phenoxyphenoxy)pyrrolidine is a secondary amine and will have a pKa around 10-11.[7][16] When the pH is near the pKa, the compound exists as a mixture of its ionized (protonated) and non-ionized forms, which can behave differently on a reverse-phase HPLC column, leading to poor peak shape.

  • Troubleshooting & Optimization Steps:

    • Adjust Mobile Phase pH: For robust chromatography, the mobile phase pH should be at least 2 pH units away from the compound's pKa.

      • Option A (Low pH): Use a mobile phase buffered to pH 2.5-3.5 (e.g., with formic acid or phosphate buffer). At this pH, the amine will be fully protonated (R₂NH₂⁺), leading to a single, sharp peak.

      • Option B (High pH): Use a mobile phase buffered to pH >10 (requires a pH-stable column). At this pH, the amine will be in its free base form. This is often less desirable due to potential column degradation.

    • Control Sample Diluent pH: Ensure the pH of your sample diluent is consistent and ideally matches the mobile phase to avoid on-column pH shifts.

Issue 3: Mass balance in forced degradation studies is poor (i.e., the sum of the parent compound and all degradants is significantly less than 100%).

  • Probable Cause:

    • Formation of Non-UV-Active Degradants: A degradation pathway may cleave the molecule in a way that one of the resulting fragments lacks a chromophore (the phenoxy-phenyl moiety), making it invisible to the UV detector.

    • Formation of Volatile Degradants: Small molecules, such as pyrrolidine itself, could be formed and lost to the headspace.

    • Adsorption: The parent compound or degradants may be adsorbing to the vial surface (e.g., glass or plastic).

  • Troubleshooting & Optimization Steps:

    • Use a Universal Detector: Analyze the stressed samples using an HPLC system equipped with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in series with the UV detector. These detectors can see non-chromophoric compounds.

    • Employ LC-MS: Analyze samples by LC-MS to search for the masses of potential non-chromophoric or unexpected degradants.

    • Check for Volatiles: Use Headspace Gas Chromatography (HS-GC) to analyze the headspace of stressed samples to check for volatile products.

    • Perform a Recovery Study: Prepare a known concentration of the compound, store it in the same vials used for the stability study for a set period, and then quantify the amount recovered to check for adsorption issues. Consider using silanized glass vials if adsorption is suspected.

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps for conducting a comprehensive forced degradation study in solution, aligned with ICH guidelines.[10][15]

Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method.

Materials:

  • (R)-3-(4-Phenoxyphenoxy)pyrrolidine

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (or other suitable buffer components)

  • 1 M HCl, 1 M NaOH

  • 30% H₂O₂

  • Class A volumetric flasks, pipettes

  • HPLC vials (amber recommended)

  • pH meter, calibrated water bath, photostability chamber

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a volumetric flask. Prepare a control sample stored at 5 °C in the dark.

    • Acid: 1 mL stock + 1 mL 1 M HCl. Heat at 80 °C.

    • Base: 1 mL stock + 1 mL 1 M NaOH. Heat at 80 °C.

    • Oxidative: 1 mL stock + 1 mL 30% H₂O₂. Store at room temperature.

    • Thermal: 1 mL stock + 1 mL solvent. Heat at 80 °C.

    • Photolytic: Place solutions in clear vials inside a photostability chamber according to ICH Q1B guidelines. Include a dark control wrapped in foil.

  • Time Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to find a time point with 5-20% degradation.

  • Quench Reaction: Immediately before analysis, quench the reaction to prevent further degradation.

    • For Acid samples, neutralize with an equivalent amount of NaOH.

    • For Base samples, neutralize with an equivalent amount of HCl.

  • Dilute and Analyze: Dilute all samples (including controls) to a final concentration of ~0.1 mg/mL with the mobile phase and analyze using the stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Calculate the percentage of each degradation product formed (relative to the initial concentration of the parent).

    • Calculate the mass balance for each stress condition.

    • Use a PDA detector to check for peak purity of the parent compound peak under each condition.

Protocol 2: Stability-Indicating HPLC-UV Method Development

Objective: To develop an HPLC method capable of separating (R)-3-(4-Phenoxyphenoxy)pyrrolidine from all potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 225 nm and 275 nm

  • Injection Volume: 10 µL

Method Development & Validation:

  • Analyze Stressed Samples: Inject the samples generated from the forced degradation study (Protocol 1).

  • Evaluate Resolution: Examine the chromatograms. The method is considered "stability-indicating" if there is baseline resolution (Rs > 1.5) between the parent peak and the closest eluting degradation product.

  • Optimize Gradient: If co-elution occurs, adjust the gradient slope. A shallower gradient will improve the separation of closely eluting peaks.

  • Confirm Peak Purity: Use a PDA detector to assess the peak purity of the parent compound in the presence of its degradants. A "pure" peak will have a consistent spectrum across its entire width.

  • System Suitability: Once optimized, establish system suitability criteria, including retention time, theoretical plates, tailing factor for the parent peak, and resolution between the parent and key degradants.

Section 4: Data & Workflow Visualizations

Table 1: Summary of Forced Degradation Conditions & Expected Outcomes
Stress ConditionReagent/ParameterTypical DurationPrimary Expected Degradation MechanismPotential Products
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80 °C4 - 24 hoursMinimal; potential for slow ether cleavage under harsh conditions.Phenols, Hydroxylated Pyrrolidine Derivatives
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80 °C4 - 24 hoursGenerally stable.N/A
Oxidation 3-30% H₂O₂, RT - 60 °C1 - 8 hoursOxidation of Pyrrolidine Ring Pyrrolidinone, Hemiaminals, other oxidized species
Thermal 80-100 °C (in solution)24 - 72 hoursAcceleration of other pathways (e.g., oxidation).Similar to oxidative pathway
Photolytic ICH Q1B specified light sourcePer ICH guidelinesPhotocleavage/Rearrangement Complex mixture, potential cleavage of ether bonds or aromatic rings
Diagrams (Graphviz DOT Language)

TroubleshootingWorkflow Start Unexpected Degradation Observed CheckAppearance Is there discoloration (yellow/brown)? Start->CheckAppearance CheckpH Are results inconsistent across different pH values? Start->CheckpH CheckMassBalance Is mass balance < 95%? Start->CheckMassBalance CauseOxidation Probable Cause: Oxidative Degradation CheckAppearance->CauseOxidation Yes CausePKa Probable Cause: Mobile phase pH is too close to compound's pKa. CheckpH->CausePKa Yes CauseNonUV Probable Cause: - Non-UV active degradants - Volatile products - Adsorption to vials CheckMassBalance->CauseNonUV Yes SolveOxidation Solution: - Use deoxygenated solvents - Store under inert gas (N2/Ar) - Consider antioxidants CauseOxidation->SolveOxidation SolvePKa Solution: - Buffer mobile phase to pH < 4 or pH > 10 - Ensure sample diluent pH is controlled CausePKa->SolvePKa SolveNonUV Solution: - Use universal detector (CAD/ELSD) - Analyze with LC-MS - Check for volatiles with HS-GC CauseNonUV->SolveNonUV

Caption: Troubleshooting logic for stability issues.

ForcedDegradationWorkflow cluster_stress Stress Conditions Acid Acidic (HCl, Heat) Quench Quench Reaction & Dilute Acid->Quench Base Basic (NaOH, Heat) Base->Quench Oxidative Oxidative (H2O2, RT) Oxidative->Quench Thermal Thermal (Heat) Thermal->Quench Photo Photolytic (ICH Light) Photo->Quench Prep Prepare 1 mg/mL Stock Solution Prep->Acid Prep->Base Prep->Oxidative Prep->Thermal Prep->Photo Analyze Analyze by Stability-Indicating HPLC Method Quench->Analyze Evaluate Evaluate Data: - % Degradation - Mass Balance - Peak Purity Analyze->Evaluate

Caption: Experimental workflow for forced degradation.

Section 5: References

  • Deprez, N. R., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters, 23(21), 8834–8837. [Link][1][2]

  • Wang, T., et al. (2017). Molecular Iodine-Mediated α-C–H Oxidation of Pyrrolidines to N,O-Acetals: Synthesis of (±)-Preussin by Late-Stage 2,5-Difunctionalizations of Pyrrolidine. The Journal of Organic Chemistry, 82(11), 5839–5847. [Link][3]

  • Harmata, M., et al. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. National Institutes of Health. [Link][17]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link][13]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link][18]

  • Konjeti, S. (2016). ICH Guidelines for stability testing. SlideShare. [Link][19]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link][14]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link][20]

  • Black, P. J., et al. (1969). Oxidation of a 1-pyrroline 1-oxide and the corresponding 1-hydroxy-2-pyrrolidone. Journal of the Chemical Society C: Organic. [Link][4]

  • Dalal Institute. Hydrolysis of Esters and Amides. [Link]

  • Chemistry LibreTexts. (2026). 17.4: Hydrolysis of Esters and Amides. [Link][21]

  • Chemistry Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. [Link][6]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link][7]

  • University of Calgary. CHAPTER 21: AMINES. [Link][8]

  • Khatri, V. (2017). Hydrolysis of ethers, amides, esters | Trick | IIT JEE & NEET. YouTube. [Link][22]

  • Wikipedia. Amine. [Link][23]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link][15]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link][10]

  • Singh, R., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1). [Link]

  • ATSDR. (2003). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link][11]

  • ResearchGate. (2020). Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. [Link][12]

Sources

Optimization

Technical Support Center: Recrystallization of Sticky Pyrrolidine HCl Salts

Topic: Troubleshooting Oiling Out, Hygroscopicity, and Polymorphism in Pyrrolidine Hydrochloride Salts. Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Oiling Out, Hygroscopicity, and Polymorphism in Pyrrolidine Hydrochloride Salts. Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Status: Active Guide.

Introduction: The "Pyrrolidine Goo" Phenomenon

You are likely reading this because your pyrrolidine hydrochloride salt—which should be a pristine white powder—is currently a yellow, viscous oil at the bottom of your flask.

Pyrrolidine HCl salts are notoriously difficult to crystallize due to three converging factors:

  • Conformational Flexibility: The five-membered nitrogen ring has high entropic freedom, making lattice formation energetically costly compared to the amorphous state.

  • Hygroscopicity: The chloride ion is a strong hydrogen bond acceptor.[1] If the lattice energy is low, atmospheric moisture will rapidly solvate the salt, leading to deliquescence.

  • Impurity Trap: The "oil" phase acts as a universal solvent, trapping impurities that further depress the melting point (Colligative Properties), creating a self-perpetuating cycle of non-crystallization.

This guide provides the protocols to break this cycle.

Part 1: The Decision Matrix (Oiling Out Recovery)

Before choosing a solvent, determine the thermodynamic state of your material. Use this workflow to select the correct rescue protocol.

Recrystallization_Workflow Start START: Material is an Oil/Gum Purity_Check Check Purity (NMR/LCMS) Start->Purity_Check High_Impurity High Impurity (>5%) Purity_Check->High_Impurity Dirty Low_Impurity High Purity (>95%) Purity_Check->Low_Impurity Clean Trituration PROTOCOL A: Trituration (Solvent Wash) High_Impurity->Trituration Solvent_Screen PROTOCOL B: Cloud Point Crystallization Low_Impurity->Solvent_Screen Standard Scale Vapor_Diff PROTOCOL C: Vapor Diffusion (For Seeds) Low_Impurity->Vapor_Diff <100mg or No Seeds Trituration->Low_Impurity Purified Success Crystalline Solid Solvent_Screen->Success Failure Persistent Oil Solvent_Screen->Failure Vapor_Diff->Success Failure->Vapor_Diff Attempt to get seeds

Figure 1: Decision matrix for handling oiled-out amine salts. Note that purity must be addressed before attempting crystallization.

Part 2: Solvent Systems & "The Golden Ratios"

For pyrrolidine HCl salts, avoid single-solvent systems. The high solubility of these salts in alcohols usually requires an anti-solvent to force lattice formation without "crashing" it into an amorphous gum.

Recommended Solvent Pairs
SystemRatio (v/v)ApplicationRisk Profile
IPA / EtOAc 1:3 to 1:10The Gold Standard. Isopropanol (IPA) dissolves the salt; Ethyl Acetate (EtOAc) acts as a gentle anti-solvent.[2]Low. EtOAc rarely causes oiling if added slowly.
EtOH / Et₂O 1:5 to 1:20For Highly Polar Salts. Diethyl ether (Et₂O) is a strong anti-solvent.High. Et₂O is volatile; rapid evaporation can cause "skinning" or oiling.
MeOH / MTBE 1:5For Very Stubborn Salts. Methanol is the strongest solvent; MTBE is a safer alternative to ether.Medium. MTBE has a higher boiling point, allowing for better thermal control.
ACN / Toluene 1:2The "Water Scavenger". Azeotropic removal of water.Medium. Good for drying, but pyrrolidines are often too soluble in ACN.

Part 3: Advanced Protocols

Protocol A: Trituration (The "Crash and Bash")

Use when: The material is impure or a sticky gum that refuses to solidify.

Mechanism: Trituration extracts impurities from the surface of the gum into the solvent while leaving the salt behind. The mechanical agitation provides kinetic energy to overcome the nucleation barrier.

  • Place the sticky gum in a round-bottom flask.

  • Add Diethyl Ether or MTBE (10 mL per gram of salt). Do not use alcohols.

  • Sonication: Place the flask in a sonication bath for 10–20 minutes. The ultrasound waves induce cavitation, breaking the oil droplets and forcing surface crystallization.

  • Mechanical Agitation: If sonication fails, use a heavy spatula to physically scrape the oil against the glass walls under the solvent.

  • Result: The gum should turn into a white, suspendable powder. Filter immediately.

Protocol B: Cloud Point Crystallization

Use when: The material is pure but oils out upon cooling.

Mechanism: Instead of cooling a saturated solution (which spikes supersaturation and causes oiling), we maintain a constant temperature and modulate solubility using an anti-solvent.[2]

  • Dissolve the salt in the minimum amount of warm solvent (e.g., IPA at 50°C).

  • Add the anti-solvent (e.g., EtOAc) dropwise while keeping the solution hot.

  • The Cloud Point: Stop adding anti-solvent the moment a faint, persistent turbidity (cloudiness) appears.

  • Add 1–2 drops of the good solvent (IPA) to clear the solution back to transparent.

  • Seeding: Add a single seed crystal (if available) or scratch the glass.

  • Slow Cooling: Wrap the flask in a towel or place it in a Dewar of warm water to cool to room temperature over 4–6 hours. Do not use an ice bath yet.

Protocol C: Vapor Diffusion (The "Set and Forget")

Use when: You have no seed crystals and need to generate the first batch.

  • Dissolve the salt in a minimal amount of Methanol or Ethanol in a small vial (Vial A).

  • Place Vial A (uncapped) inside a larger jar (Jar B).

  • Fill Jar B with Diethyl Ether or Pentane (anti-solvent) to a level below the rim of Vial A.

  • Cap Jar B tightly.

  • Wait: Over 24–48 hours, the volatile anti-solvent will diffuse into the alcohol solution, slowly increasing supersaturation. This slow process favors crystal growth over oiling.[2][3]

Part 4: Troubleshooting & FAQs

Q: The salt crystallized, but it turned into a liquid the moment I put it on the vacuum filter. Why?

A: This is Deliquescence . Your salt is so hygroscopic that it is pulling moisture from the air during the filtration process.

  • Fix:

    • Use a Schlenk frit to filter under an inert atmosphere (Nitrogen/Argon).[2]

    • Alternatively, wash the filter cake immediately with anhydrous diethyl ether to strip away surface moisture, then cover the funnel with a rubber dam or plastic wrap while pulling vacuum.

Q: I have an oil. Can I just rotovap it to dryness and try again?

A: Rarely works. Rotovapping usually creates a static foam or a glass, not a crystal.

  • Fix: Perform Protocol A (Trituration) on the oil directly. If you must remove solvent, use a high-vacuum line to remove trace solvents that might be acting as plasticizers, inhibiting crystallization.

Q: My yield is terrible (20%). Where is the rest?

A: Pyrrolidine salts are often highly soluble in the mother liquor.

  • Fix:

    • Cool the mother liquor to -20°C (freezer) overnight for a second crop.

    • Do not discard the filtrate. Rotovap it, triturate the residue, and recrystallize the second crop separately.

Q: The "Cloud Point" method just made it oil out again.

A: You likely exceeded the Metastable Zone Width (MSZW) .

  • Fix: You added too much anti-solvent too quickly. Repeat the process, but stop before the cloud point (when the solution is still clear) and use a seed crystal. If you lack seeds, use Protocol C to generate them.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[2] (Standard reference for salt selection and crystallization logic).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[2] [2]

  • Beckmann, W. (2000). "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development, 4(5), 372–383. [2]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[2][4][5][6] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] (The authoritative text on counter-ion selection and hygroscopicity). [2]

  • Evans, D. A. (n.d.). pKa Table. Harvard University.[2] (Reference for amine basicity and salt formation).[1][2][7][8]

  • Mettler Toledo. (n.d.).[2] Oiling Out in Crystallization. (Technical guide on the thermodynamics of Liquid-Liquid Phase Separation).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

This guide provides an in-depth analysis and comparison of the ¹H Nuclear Magnetic Resonance (NMR) characterization of (R)-3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride. Tailored for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparison of the ¹H Nuclear Magnetic Resonance (NMR) characterization of (R)-3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a practical framework for spectral interpretation, methodological best practices, and comparative analysis against relevant chemical structures.

Introduction: The Importance of Structural Verification

(R)-3-(4-Phenoxyphenoxy)pyrrolidine is a key heterocyclic building block in medicinal chemistry, valued for its chiral pyrrolidine core and diphenyl ether moiety. Its hydrochloride salt form is often preferred for improved stability and handling properties. For any synthetic intermediate destined for drug development, unambiguous structural confirmation is a regulatory and scientific necessity. ¹H NMR spectroscopy stands as the primary tool for this purpose, providing detailed information about the molecular structure, proton environment, and stereochemistry.

This guide establishes a reference for the expected ¹H NMR spectrum of the title compound, details a robust protocol for data acquisition, and compares its spectral features with those of analogous structures to highlight key identifying characteristics.

Predicted ¹H NMR Spectrum and Structural Assignment

The structure, with protons labeled for assignment, is shown below:

Caption: Standard workflow for ¹H NMR analysis of the target compound.

Comparative Analysis: Distinguishing Features

To appreciate the unique spectral signature of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl, it is instructive to compare its predicted spectrum with those of structurally related compounds.

Comparison 1: (R)-3-Hydroxypyrrolidine HCl

This compound allows for the isolation of the pyrrolidine ring signals without the influence of the bulky aromatic substituent.

  • ¹H NMR Data (DMSO-d₆, 400 MHz): δ ~9.5 (br s, 2H, N⁺H₂), ~5.4 (br s, 1H, OH), ~4.4 (m, 1H, CH-O), 3.0-3.2 (m, 4H, CH₂-N), 1.8-1.9 (m, 2H, CH₂). [1]* Key Difference: The signals for the pyrrolidine ring protons in (R)-3-hydroxypyrrolidine HCl provide a baseline. In the target molecule, the large phenoxyphenoxy group will induce more significant shifts and potentially more complex splitting patterns due to conformational restrictions.

Comparison 2: Diphenyl Ether

This comparison helps in assigning the aromatic region of the spectrum.

  • ¹H NMR Data (CDCl₃): δ ~7.35 (t, 4H), ~7.10 (t, 2H), ~7.00 (d, 4H). [2][3][4]* Key Difference: The spectrum of diphenyl ether is relatively simple due to its symmetry. In our target molecule, the two phenyl rings are inequivalent, leading to a more complex, overlapping multiplet system in the aromatic region (6.8-7.5 ppm).

Comparison 3: Pyrrolidine Free Base vs. HCl Salt

Comparing the free base to the hydrochloride salt highlights the effect of protonating the nitrogen.

  • Pyrrolidine (Free Base): The N-H proton signal is a broad singlet around 1-3 ppm. The α-methylene protons (adjacent to N) appear around 2.7-2.9 ppm.

  • Pyrrolidinium Ion (HCl Salt): The N⁺H₂ protons shift significantly downfield to >9.0 ppm (in DMSO-d₆). [5]The α-methylene protons also shift downfield (to >3.0 ppm) due to the inductive effect of the positive charge. This downfield shift of the N-H and α-protons is a hallmark of amine salt formation.

Table 2: Summary of Comparative ¹H NMR Data (Key Signals)

CompoundPyrrolidine α-CH₂ (ppm)Pyrrolidine β-CH₂ (ppm)Aromatic Protons (ppm)Key Differentiator
(R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl (Predicted) 3.1 - 3.6 2.0 - 2.4 6.8 - 7.5 Combination of downfield pyrrolidine signals and complex aromatic pattern.
(R)-3-Hydroxypyrrolidine HCl [1]3.0 - 3.21.8 - 1.9N/ALacks aromatic signals; serves as a pyrrolidine ring reference.
Diphenyl Ether [2][3]N/AN/A7.0 - 7.4Simpler, symmetric aromatic pattern; no aliphatic signals.
Pyrrolidine (Free Base)~2.8~1.7N/AUpfield position of α-CH₂ and N-H signals compared to the HCl salt.

Conclusion

The ¹H NMR spectrum of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl is characterized by a set of distinct features that, when analyzed together, provide unambiguous confirmation of its structure. The key identifiers are:

  • Downfield N⁺H₂ protons (δ > 9.0 ppm in DMSO-d₆), confirming the hydrochloride salt form.

  • A complex aromatic region between 6.8 and 7.5 ppm integrating to 9 protons.

  • A deshielded methine proton (CH-O) around 5.0 ppm.

  • A series of multiplets between 2.0 and 3.6 ppm corresponding to the six protons of the pyrrolidine ring .

By comparing this predicted data with simpler, related structures, one can confidently assign each signal and verify the identity and purity of this important synthetic intermediate. This guide provides the necessary framework for researchers to perform this critical analysis with scientific rigor.

References

  • PubChem. (n.d.). Diphenyl Ether. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectral analysis of diphenyl ether: a) 1H NMR; b) 13C NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of the pyrrolidinium-based task-specific IL. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-state ¹H NMR spectra of the pyrrolidinium-based organic salts. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Educator.com.
  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • University of Regensburg. (n.d.). 1H NMR Spectroscopy.

Sources

Comparative

A Comparative Guide to Chiral HPLC Methods for Separating (R) and (S) Phenoxyphenoxy Pyrrolidines

For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are not merely an analytical challenge but a regulatory and functional necessity. The distinct...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are not merely an analytical challenge but a regulatory and functional necessity. The distinct pharmacological and toxicological profiles of enantiomers demand robust and reliable analytical methods. This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric resolution of phenoxyphenoxy pyrrolidines, a structural motif of interest in medicinal chemistry. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for developing and optimizing chiral separations.

The fundamental principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers and a chiral selector, which is immobilized on the stationary phase (CSP).[1] The differential stability of these complexes leads to different retention times, enabling their separation.[1] The most successful and widely adopted CSPs for a broad range of applications are the polysaccharide-based and macrocyclic glycopeptide-based phases. This guide will focus on a comparative analysis of these two preeminent classes of chiral selectors.

Understanding the Analyte: Phenoxyphenoxy Pyrrolidines

The key structural features of phenoxyphenoxy pyrrolidines that dictate the strategy for their chiral separation include:

  • The Chiral Center: Typically located on the pyrrolidine ring or an adjacent substituent.

  • Aromatic Rings: The presence of multiple phenyl rings allows for potential π-π stacking interactions with the CSP.

  • Hydrogen Bond Donors/Acceptors: The pyrrolidine nitrogen and any other functional groups can participate in hydrogen bonding.

  • Dipole Moments: The overall molecular structure will have a dipole moment that can influence interactions with the CSP.

A successful chiral separation method will effectively exploit these features to achieve differential interaction with the chiral stationary phase.

Comparative Analysis of Chiral Stationary Phases

The selection of the appropriate CSP is the most critical step in chiral method development. A screening approach using a diverse set of columns is often the most efficient path to a successful separation.

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, derived from cellulose and amylose, are the most widely used for their broad enantiorecognition capabilities.[2] They are available with various derivatizations, most commonly as carbamates and esters of the polysaccharide backbone.

Mechanism of Chiral Recognition: The chiral recognition mechanism of polysaccharide CSPs is complex and not fully elucidated, but it is believed to involve the formation of inclusion complexes where the analyte enters chiral grooves or cavities on the surface of the derivatized polysaccharide.[1] The separation is governed by a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[1]

Commonly Used Columns:

  • Cellulose-based: Chiralcel® OD, Chiralcel® OJ, Lux® Cellulose-2

  • Amylose-based: Chiralpak® AD, Chiralpak® AS, Lux® Amylose-2

Strengths for Phenoxyphenoxy Pyrrolidines:

  • Broad Applicability: These phases have demonstrated success in separating a wide variety of chiral compounds, including those with aromatic and heterocyclic structures.

  • High Success Rate: Screening with a set of polysaccharide columns often yields at least a partial separation, which can then be optimized.

  • Multiple Interaction Modes: The availability of both coated and immobilized polysaccharide phases allows for use in normal-phase, reversed-phase, and polar organic modes, providing great flexibility in method development. Immobilized phases, in particular, offer enhanced solvent compatibility.

Macrocyclic Glycopeptide-Based Chiral Stationary Phases

Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are another class of highly versatile CSPs. Their complex three-dimensional structures, featuring multiple stereogenic centers, aromatic rings, and ionizable groups, provide a multitude of potential interaction sites.

Mechanism of Chiral Recognition: Chiral recognition on macrocyclic glycopeptide phases is multimodal, involving π-π interactions, hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic "basket".[3] This makes them particularly effective for the separation of ionizable molecules.

Commonly Used Columns:

  • Teicoplanin-based: Chirobiotic™ T, Astec® CHIROBIOTIC® T

  • Vancomycin-based: Chirobiotic™ V, Astec® CHIROBIOTIC® V

Strengths for Phenoxyphenoxy Pyrrolidines:

  • Complementary Selectivity: These phases often provide different enantioselectivity compared to polysaccharide columns, making them an excellent alternative if polysaccharide phases fail to provide a separation.

  • Ideal for Ionizable Analytes: The presence of amino and carboxylic acid groups on the pyrrolidine ring makes these compounds good candidates for separation on macrocyclic glycopeptide phases, particularly in reversed-phase or polar ionic modes.

  • Robustness: These columns are covalently bonded to the silica support, leading to high stability and long lifetimes.

Experimental Data: A Comparative Study

AnalyteChiral Stationary PhaseMobile PhaseModeResolution (Rs)Reference
Quizalofop-ethyl Chiralcel OD-Hn-Hexane/Isopropanol (90/10) with 0.1% TFANormal Phase> 2.0[4]
Fluazifop-butyl Chiralpak AD-HSupercritical CO₂/MethanolSFCBaseline[5]
Diclofop-methyl Chiralcel ODn-Hexane/Ethanol/TFANormal Phase> 1.5[6]
Fenoxaprop-ethyl Chiralpak ADMethanol/WaterReversed PhasePartial[4]
Phenoxypropionic Acids Chirobiotic T (Teicoplanin)Methanol/Aqueous BufferReversed PhaseGood[3]

Key Insights from the Data:

  • Polysaccharide Phases Excel in Normal Phase: The Chiralcel® and Chiralpak® columns demonstrate excellent performance for AOPP herbicides in normal phase mode, often with simple mobile phases of hexane and an alcohol modifier.

  • Reversed-Phase and SFC are Viable Alternatives: Both reversed-phase on polysaccharide columns and Supercritical Fluid Chromatography (SFC) have been successfully employed, offering alternatives for compounds with different solubility profiles. SFC, in particular, can offer faster separations.

  • Macrocyclic Glycopeptides Show Promise in Reversed Phase: The teicoplanin-based column shows good chiral recognition for phenoxypropionic acids in reversed-phase, highlighting its utility for acidic analytes.

Experimental Protocols

The following protocols provide a systematic approach to screening and method development for the chiral separation of phenoxyphenoxy pyrrolidines.

Initial Screening Workflow

A systematic screening of a diverse set of chiral columns and mobile phases is the most efficient strategy for successful method development.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation and Optimization A Racemic Phenoxyphenoxy Pyrrolidine Sample B Screen Polysaccharide CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) Normal Phase: Hexane/IPA (90/10) Reversed Phase: ACN/Water A->B C Screen Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic T) Reversed Phase: MeOH/Ammonium Acetate Buffer Polar Ionic: MeOH with TFA/DEA A->C D No Separation B->D E Partial Separation (Rs < 1.5) B->E F Baseline Separation (Rs > 1.5) B->F C->D C->E C->F D->A Try alternative CSPs or derivatization G Optimize Mobile Phase (Solvent ratio, modifier, additive) E->G I Method Validation F->I H Optimize Temperature & Flow Rate G->H H->I

Caption: A logical workflow for chiral method development.

Protocol 1: Screening on Polysaccharide-Based CSPs (Normal Phase)

This protocol is a robust starting point for many neutral and basic chiral compounds.

  • Column Selection:

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane

    • Mobile Phase B: Isopropanol (IPA)

    • Initial Condition: 90:10 (v/v) n-Hexane:IPA. For basic analytes, add 0.1% diethylamine (DEA). For acidic analytes, add 0.1% trifluoroacetic acid (TFA).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

    • Injection Volume: 5-10 µL

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic sample solution (typically 0.5-1.0 mg/mL in mobile phase).

    • Run the analysis for a sufficient time to ensure elution of both enantiomers.

  • Optimization:

    • If retention is too long, increase the percentage of IPA.

    • If retention is too short and resolution is poor, decrease the percentage of IPA.

    • Evaluate other alcohol modifiers such as ethanol in place of IPA.

Protocol 2: Screening on Macrocyclic Glycopeptide-Based CSPs (Reversed Phase)

This protocol is well-suited for ionizable compounds like those containing a pyrrolidine ring.

  • Column Selection:

    • Chirobiotic™ T (Teicoplanin)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Ammonium acetate in water, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B: Methanol

    • Initial Condition: 50:50 (v/v) Mobile Phase A:Mobile Phase B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at an appropriate wavelength.

    • Injection Volume: 5-10 µL

  • Procedure:

    • Equilibrate the column with the mobile phase.

    • Inject the sample solution (dissolved in mobile phase or a compatible solvent).

    • Perform the chromatographic run.

  • Optimization:

    • Adjust the ratio of methanol to aqueous buffer to optimize retention and resolution.

    • Vary the pH of the aqueous buffer to alter the ionization state of the analyte and the stationary phase, which can significantly impact selectivity.

    • Investigate the use of acetonitrile as the organic modifier.

Causality Behind Experimental Choices

The selection of a particular chiral separation strategy is not arbitrary; it is guided by the physicochemical properties of the analyte and the known retention mechanisms of the CSPs.

G cluster_0 Analyte Properties cluster_1 CSP Selection & Rationale cluster_2 Mobile Phase Strategy Analyte Phenoxyphenoxy Pyrrolidine + Aromatic Rings + H-bond Acceptors/Donors + Potential Basic/Acidic Sites Polysaccharide Polysaccharide CSPs (e.g., Chiralcel OD) Rationale: - π-π interactions with aromatic rings - H-bonding with carbamate groups - Steric fit into chiral grooves Analyte->Polysaccharide favors Macrocyclic Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic T) Rationale: - Ionic interactions with pyrrolidine nitrogen - Inclusion in macrocyclic cavity - H-bonding with peptide backbone Analyte->Macrocyclic favors NP Normal Phase (Hexane/Alcohol) Rationale: - Enhances H-bonding and dipole interactions - Good for less polar analytes Polysaccharide->NP often paired with RP Reversed Phase (ACN or MeOH/Water) Rationale: - Utilizes hydrophobic interactions - Essential for ionizable compounds Macrocyclic->RP often paired with

Caption: Relationship between analyte properties and method selection.

For phenoxyphenoxy pyrrolidines, the presence of multiple aromatic rings makes them excellent candidates for polysaccharide-based CSPs, where π-π stacking can be a dominant interaction in achieving chiral recognition. The pyrrolidine nitrogen, being a basic center, suggests that macrocyclic glycopeptide phases are also a strong choice, particularly in reversed-phase or polar ionic modes where ionic interactions can be leveraged. The choice of mobile phase is dictated by the selected CSP and the analyte's solubility. Normal phase is often preferred for polysaccharide columns as it can enhance the specific interactions (like hydrogen bonding) required for separation. Reversed-phase is necessary for separations on macrocyclic glycopeptide columns that rely on ionic interactions.

Conclusion

The enantioseparation of phenoxyphenoxy pyrrolidines is a tractable analytical challenge that can be effectively addressed through a systematic screening approach focused on polysaccharide and macrocyclic glycopeptide-based chiral stationary phases. Polysaccharide-based CSPs, particularly in normal phase mode, represent a high-probability starting point due to their proven success with structurally similar aromatic and heterocyclic compounds. Macrocyclic glycopeptide CSPs offer a powerful, complementary selectivity, especially when the pyrrolidine moiety can be exploited for ionic interactions in reversed-phase or polar ionic modes.

By understanding the interplay between the analyte's structure, the chiral selector's properties, and the mobile phase composition, researchers can move beyond a trial-and-error approach to a more rational and efficient method development process. The protocols and comparative data presented in this guide provide a solid foundation for achieving robust, reliable, and reproducible chiral separations in the development of novel therapeutics.

References

Sources

Validation

A Comparative Guide to the Mass Spectrometry Analysis of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

Introduction: Characterizing a Key Pharmaceutical Building Block In modern drug development, the precise structural characterization and quantification of active pharmaceutical ingredients (APIs) and their intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Characterizing a Key Pharmaceutical Building Block

In modern drug development, the precise structural characterization and quantification of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable. (R)-3-(4-Phenoxyphenoxy)pyrrolidine, often handled as its hydrochloride salt (C₁₆H₁₈ClNO₂), is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structure, featuring a basic pyrrolidine ring, an ether linkage, and aromatic systems, presents both opportunities and challenges for analytical characterization. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone technology for this purpose, offering unparalleled sensitivity and specificity.[1][2]

This guide provides an in-depth comparison of mass spectrometry strategies for the analysis of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl. Moving beyond a simple recitation of methods, we will explore the causal reasoning behind instrumental choices, predict fragmentation behavior based on first principles, and offer field-proven protocols. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for developing and validating analytical methods for this and structurally related molecules.

Part 1: Foundational Analysis - Ionization and High-Resolution Mass Confirmation

The first step in any MS analysis is the efficient generation of gas-phase ions. The chemical nature of the analyte dictates the optimal ionization technique.

Chemical Structure and Ionization Potential
  • Molecular Formula (HCl Salt): C₁₆H₁₈ClNO₂

  • Molecular Weight (HCl Salt): 291.77 g/mol [3]

  • Molecular Formula (Free Base): C₁₆H₁₇NO₂

  • Monoisotopic Mass (Free Base): 255.1259 u

  • Key Feature: The pyrrolidine nitrogen is a basic site (a Lewis base) that readily accepts a proton, making it an ideal candidate for positive-ion mode electrospray ionization (+ESI).

Comparative Ionization Techniques: ESI vs. APCI

For a molecule like (R)-3-(4-Phenoxyphenoxy)pyrrolidine, Electrospray Ionization (ESI) is the superior choice compared to Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): This soft ionization technique is ideal for polar and basic molecules that are already pre-ionized in solution. By preparing the sample in a slightly acidic mobile phase (e.g., containing 0.1% formic acid), the pyrrolidine nitrogen is protonated in the liquid phase. The ESI process gently transfers this pre-formed ion, [M+H]⁺, into the gas phase, minimizing in-source fragmentation and preserving the critical molecular ion.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds. It involves a corona discharge that ionizes the mobile phase, which then transfers a proton to the analyte via gas-phase chemical reactions. While it could work, it is generally more energetic than ESI and offers no distinct advantage for this pre-basic compound.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

Nominal mass (from a single quadrupole) can confirm the molecular weight, but it cannot confirm the elemental composition. High-resolution mass spectrometry, using analyzers like Orbitrap or Time-of-Flight (TOF), provides the necessary mass accuracy to build confidence in the compound's identity, especially during impurity profiling.[4]

Table 1: Theoretical Exact Mass for HRMS Confirmation

Ion SpeciesFormulaTheoretical Monoisotopic Mass (u)
Protonated Free Base[C₁₆H₁₇NO₂ + H]⁺256.1332
Sodium Adduct[C₁₆H₁₇NO₂ + Na]⁺278.1151
Potassium Adduct[C₁₆H₁₇NO₂ + K]⁺294.0891

An experimentally observed mass within 5 ppm of the theoretical 256.1332 u provides strong evidence for the elemental formula C₁₆H₁₈NO₂⁺.

Part 2: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

While HRMS confirms what it is, tandem mass spectrometry (MS/MS) helps confirm how it's put together. This is achieved by isolating the precursor ion (e.g., m/z 256.13) and fragmenting it via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

The Pyrrolidine "Proton Sink" Challenge

A critical, field-proven challenge in the fragmentation of molecules containing a basic pyrrolidine ring is its tendency to act as a "proton sink."[5] During fragmentation, the proton preferentially remains on the highly basic pyrrolidine nitrogen. This often leads to a dominant, and largely uninformative, fragment ion corresponding to the pyrrolidine moiety, while the rest of the molecule is lost as a neutral species. This can suppress the formation of other structurally informative fragments.[5]

cluster_0 MS/MS Fragmentation Challenge Analyte Protonated Analyte (Proton on Pyrrolidine) CID Collision-Induced Dissociation (CID) Analyte->CID DominantFragment Dominant Fragment (Protonated Pyrrolidine Moiety) m/z ~70-100 CID->DominantFragment High Probability NeutralLoss Neutral Loss (Rest of the Molecule) CID->NeutralLoss WeakFragments Weak, Structurally Informative Fragments CID->WeakFragments Low Probability

Caption: The "Proton Sink" effect in pyrrolidine-containing molecules.

Predicted Fragmentation Pathway

Understanding this challenge allows us to design experiments to overcome it and to interpret the resulting spectra. The key is to use sufficient collision energy to break bonds other than the one connecting the pyrrolidine to the ether oxygen.

Below is the predicted fragmentation pathway for the [M+H]⁺ ion of (R)-3-(4-Phenoxyphenoxy)pyrrolidine (m/z 256.13).

M0 [M+H]⁺ m/z 256.13 (C₁₆H₁₈NO₂⁺) F1 Fragment A m/z 185.08 (C₁₂H₉O₂⁺) M0->F1 Loss of Pyrrolidine (C₄H₉N) F3 Fragment C m/z 88.08 (C₅H₁₀NO⁺) M0->F3 Loss of Phenoxyphenol (C₁₁H₈O) F2 Fragment B m/z 169.09 (C₁₂H₉O⁺) F1->F2 Loss of Oxygen (O) F4 Fragment D m/z 70.07 (C₄H₈N⁺) F3->F4 Loss of H₂O

Caption: Predicted MS/MS fragmentation pathway.

Table 2: Predicted Major Fragments and Their Origins

FragmentProposed m/zProposed FormulaDescription of Cleavage
[M+H]⁺256.13[C₁₆H₁₈NO₂]⁺Precursor Ion (Protonated free base)
A185.08[C₁₂H₉O₂]⁺Cleavage of the C-O bond, with the charge retained by the phenoxyphenoxy moiety.
B169.09[C₁₂H₉O]⁺Loss of an oxygen atom from Fragment A.
C88.08[C₅H₁₀NO]⁺Cleavage of the ether bond, retaining the protonated 3-hydroxypyrrolidine moiety.
D70.07[C₄H₈N]⁺Loss of water from Fragment C. This is often the dominant iminium ion due to the "proton sink" effect.[5][6]

Part 3: Integrated Workflow - LC-MS/MS for Separation and Quantification

For real-world samples, such as reaction mixtures or biological matrices, chromatographic separation prior to MS analysis is essential.[7] A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system provides the necessary separation and selectivity for robust quantification.

Comparative Chromatographic Approaches
  • Reversed-Phase Liquid Chromatography (RPLC): This is the standard and most effective approach. The molecule has sufficient non-polar character from its two phenyl rings to be retained on a C18 stationary phase. A typical mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The formic acid ensures the analyte remains protonated for good peak shape and ESI efficiency.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): While possible, HILIC is less ideal. It is designed for very polar compounds and would likely provide insufficient retention for this molecule.

cluster_workflow LC-MS/MS Analytical Workflow Sample Sample in Solution UPLC UPLC System (C18 Column) Sample->UPLC Injection ESI ESI Source (+ Ion Mode) UPLC->ESI Elution MS1 Quadrupole 1 (Q1) Isolates m/z 256.13 ESI->MS1 MS2 Quadrupole 2 (Q2) Collision Cell (CID/HCD) MS1->MS2 MS3 Quadrupole 3 (Q3) Monitors m/z 70.07 & 88.08 MS2->MS3 Detector Detector MS3->Detector Data Data System (Chromatogram) Detector->Data

Caption: Integrated workflow for quantitative LC-MS/MS analysis.

Part 4: Experimental Protocols

The following protocols serve as a robust starting point for method development.

Protocol 1: HRMS Confirmation via LC-MS
  • Sample Preparation: Prepare a 1 µg/mL solution of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions (Orbitrap or TOF):

    • Ionization Mode: Positive ESI.

    • Scan Mode: Full Scan MS.

    • Mass Range: m/z 100-500.

    • Resolution: > 60,000.

    • Data Analysis: Extract the ion chromatogram for 256.1332 ± 5 ppm. Confirm the mass accuracy and isotopic pattern.

Protocol 2: Quantitative Analysis via LC-MS/MS (MRM)

This protocol is designed for a triple quadrupole (QqQ) mass spectrometer.

  • Sample Preparation: Prepare calibration standards (e.g., 0.1 ng/mL to 1000 ng/mL) and quality control (QC) samples in the relevant matrix (e.g., plasma, reaction buffer).

  • LC Conditions: Use the same conditions as in Protocol 1.

  • MS/MS Conditions (QqQ):

    • Ionization Mode: Positive ESI.

    • Mode: Multiple Reaction Monitoring (MRM).

    • Collision Gas: Argon.

    • MRM Transitions: Optimize collision energy (CE) for each transition.

      • Primary (Quantifier): 256.1 -> 70.1 (CE ~15-25 eV).

      • Secondary (Qualifier): 256.1 -> 88.1 (CE ~10-20 eV).

  • Method Validation: Validate the method according to established guidelines, assessing linearity, limit of quantification (LOQ), accuracy, precision, and matrix effects.[8]

Conclusion and Future Outlook

The mass spectrometric analysis of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl is a clear example of how a deep understanding of chemical principles informs robust analytical strategy. While positive mode ESI coupled with reversed-phase LC is the unequivocal starting point, awareness of the "proton sink" challenge is critical for successful MS/MS method development. By carefully selecting transitions and optimizing collision energy, highly sensitive and specific quantitative methods can be developed using LC-MS/MS. For unambiguous identification, HRMS remains the gold standard. As new analogues of this scaffold are developed, the principles and comparative data outlined in this guide will serve as a foundational resource for the analytical scientists driving pharmaceutical innovation.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. Available at: [Link]

  • Korfmacher, W. A. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Journal of Pharmaceutical and Biomedical Analysis.
  • Nováková, L., et al. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy Online. Available at: [Link]

  • Small molecule analysis using MS. Bioanalysis Zone. Available at: [Link]

  • Li, Y., et al. (2015). Mass spectrometry in small molecule drug development. ResearchGate. Available at: [Link]

  • Potts, M. E., et al. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Rapid, Simple 4.5-Minute Pyrrolizidine Alkaloids Analysis by LC-MS/MS. (2020). Restek. Available at: [Link]

  • Mizuno, H., & Toyo'oka, T. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Available at: [Link]

  • (R)-3-(4-methoxyphenoxy)pyrrolidine hydrochloride. ChemBK. Available at: [Link]

  • Major characteristic fragmentation pathways for the identification of pyrrolidine alkaloids. Chinese Journal of Natural Medicines. Available at: [Link]

  • (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride suppliers and producers. BuyersGuideChem. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. University of Halle. Available at: [Link]

  • LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Shimadzu. Available at: [Link]

  • Davidson, C. G., & Jackson, G. P. (2020).
  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. ResearchGate. Available at: [Link]

  • A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS.
  • Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent.
  • Rapid quantitation of three synthetic cathinones in urine by magnetic dispersive solid-phase extraction combined with DART-HRMS. (2020). Analytical Methods. Available at: [Link]

  • Determination of synthetic cathinone α-pyrrolidinovalerophenone and its metabolite in urine using solid-phase extraction and gas chromatography-mass spectrometry. (2020). PubMed. Available at: [Link]

  • Elkhateeb, A., et al. (2017). LC-ESI-MS profile, antioxidant activity and cytotoxic screening of Oligomeris linifolia (Vahl) Macbr. (Resedaceae). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. (2021). MDPI. Available at: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Determining Enantiomeric Excess of (R)-3-(4-Phenoxyphenoxy)pyrrolidine

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of determining the enantiomeric excess (ee) of basic chiral building blocks. (R)-3-(4-Phenoxyphenoxy)pyrrolidine is a highly valuable se...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of determining the enantiomeric excess (ee) of basic chiral building blocks. (R)-3-(4-Phenoxyphenoxy)pyrrolidine is a highly valuable secondary amine intermediate used in pharmaceutical development. However, its structural features—specifically the basic pyrrolidine nitrogen and the bulky, flexible phenoxyphenoxy ether linkage—present unique chromatographic and spectroscopic challenges.

This guide objectively compares the three premier analytical methodologies for determining the ee of this compound: Chiral Supercritical Fluid Chromatography (SFC) , Chiral High-Performance Liquid Chromatography (HPLC) , and Nuclear Magnetic Resonance (NMR) via Chiral Derivatization .

Mechanistic Challenges in Chiral Amine Analysis

Before selecting a method, it is critical to understand the causality behind the chromatographic behavior of 3-substituted pyrrolidines.

The secondary amine in the pyrrolidine ring is highly basic (


). When analyzed on traditional polysaccharide-based Chiral Stationary Phases (CSPs)—such as amylose or cellulose coated on silica gel—this amine interacts strongly with the unendcapped, acidic residual silanol groups (

) on the silica support. This secondary ion-exchange interaction is kinetically slow compared to the primary chiral recognition mechanism, leading to severe peak tailing. Peak tailing obscures the minor enantiomer, artificially skewing the calculated ee and destroying the limit of quantitation (LOQ).

To counteract this, basic additives must be employed. Additives such as diethylamine (DEA) or isopropylamine (IPAm) act as sacrificial competitors. They dynamically coat the acidic silanols, masking them and allowing the pyrrolidine analyte to interact purely with the chiral selector via reversible

[1].

Methodological Workflows

Workflow Sample (R)-3-(4-Phenoxyphenoxy)pyrrolidine Sample Preparation SFC Method A: Chiral SFC Supercritical CO2 + Modifier Sample->SFC HPLC Method B: Chiral HPLC Hexane/IPA + DEA Sample->HPLC NMR Method C: NMR Derivatization Mosher's Acid Chloride Sample->NMR DataSFC ee% via Area Normalization (Fastest, Greenest) SFC->DataSFC DataHPLC ee% via Area Normalization (Traditional, Reliable) HPLC->DataHPLC DataNMR dr via 19F NMR Integration (Absolute Config Validation) NMR->DataNMR

Analytical workflow comparing SFC, HPLC, and NMR for enantiomeric excess determination.

Detailed Experimental Protocols & Causality

Every analytical protocol must be a self-validating system. Below are the optimized, step-by-step methodologies for each approach, including mandatory System Suitability Testing (SST).

Method A: Chiral SFC (The Modern Standard)

Chiral SFC utilizes supercritical carbon dioxide (


) as the primary mobile phase. Because 

has a viscosity similar to a gas but a solvating power similar to a liquid, it exhibits exceptionally high mass transfer kinetics. This allows for flow rates that are without exceeding column pressure limits[2].
  • Sample Prep: Dissolve 1.0 mg/mL of the pyrrolidine in LC-MS grade Methanol.

  • Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    
     / Methanol containing 0.2% Isopropylamine (IPAm) (80:20 v/v).
    
  • Conditions: Flow rate 3.0 mL/min, Backpressure 120 bar, Temperature 35°C, UV Detection at 220 nm.

  • Self-Validating SST: Inject a racemic standard of 3-(4-Phenoxyphenoxy)pyrrolidine. Pass Criteria: Resolution (

    
    ) must be 
    
    
    
    2.0, and the peak area ratio must be 50:50 (
    
    
    0.5%).
Method B: Chiral HPLC (The Traditional Approach)

While slower and more solvent-intensive, normal-phase HPLC remains universally accessible. The use of Hexane/Isopropanol requires the addition of DEA to prevent the aforementioned silanol-induced peak tailing.

  • Sample Prep: Dissolve 1.0 mg/mL of the analyte in Hexane/Isopropanol (50:50 v/v).

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1 v/v/v).

  • Conditions: Flow rate 1.0 mL/min, Temperature 25°C, UV Detection at 220 nm.

  • Self-Validating SST: Inject the racemic standard. Pass Criteria: Tailing factor (

    
    ) for both enantiomers must be 
    
    
    
    1.5 to ensure accurate integration of the baseline.
Method C: Mosher's Derivatization & NMR (Orthogonal Validation)

Chromatography provides %ee but cannot independently prove which peak is the (R)-enantiomer without a certified reference standard. Derivatizing the secondary amine with (S)-(+)-


-methoxy-

-trifluoromethylphenylacetyl chloride (MTPA-Cl) creates diastereomeric amides. The anisotropic shielding effect of the MTPA phenyl ring causes predictable chemical shift differences, allowing for the definitive assignment of absolute configuration and [3].
  • Reaction: To 10 mg of the pyrrolidine in 0.5 mL

    
    , add 3.0 eq of anhydrous pyridine and 2.0 eq of (S)-MTPA-Cl.
    
  • Incubation: Stir at room temperature for 2 hours.

  • Acquisition: Acquire

    
     NMR at 376 MHz (or higher).
    
  • Self-Validating SST: Check the

    
     NMR for the complete disappearance of the broad pyrrolidine 
    
    
    
    proton (~2.0 ppm), confirming 100% conversion. Integrate the distinct
    
    
    singlets in the
    
    
    spectrum (typically around -71 ppm) to calculate the dr, which directly correlates to the ee.

Comparative Data Analysis

The following table synthesizes the quantitative performance metrics of the three methodologies when applied to 3-substituted pyrrolidines.

Performance MetricMethod A: Chiral SFCMethod B: Chiral HPLCMethod C: NMR Derivatization
Typical Run Time 3 – 5 minutes15 – 25 minutes2 – 4 hours (incl. reaction)
Resolution (

)
> 2.5 (Baseline)1.5 – 2.0 (Baseline)N/A (Spectroscopic baseline)
Sensitivity (LOQ) ~0.05% area~0.1% area~1.0 - 2.0% dr
Solvent Consumption Very Low (Mostly recycled

)
High (Toxic Hexane/IPA)Low (Deuterated solvents only)
Primary Advantage High throughput, superior peak shapeUniversal lab accessibilityAbsolute configuration proof
Primary Limitation Requires specialized SFC hardwareSlower, high environmental wasteDestructive, lower sensitivity

Conclusion & Recommendations

For routine lot-release testing and high-throughput screening of (R)-3-(4-Phenoxyphenoxy)pyrrolidine , Chiral SFC (Method A) is objectively the superior choice. Its use of supercritical ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 mitigates the kinetic limitations of secondary amine interactions on silica, providing sharper peaks, higher resolution, and a 5x reduction in run time compared to traditional HPLC.

However, during early-stage drug development or when establishing the absolute stereochemistry of a new synthetic route, Mosher's Derivatization (Method C) is a mandatory orthogonal technique. It serves as the ultimate source of truth, validating the elution order observed in the chromatographic methods.

References

  • Hoye, T. R., et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2007. URL:[Link]

  • Berger, T. A., et al. "Supercritical Fluid Chromatography for Chiral Analysis and Semi-Preparative Purification." ResearchGate, 2012. URL:[Link]

  • Gilar, M., et al. "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background." Chromatography Online, 2022. URL:[Link]

  • Ismail, O. H., et al. "Chiral chromatography method screening strategies: Past, Present and Future." ResearchGate, 2021. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative X-ray Crystallography Analysis: A Case Study Approach for (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl and its Analogs

For researchers, scientists, and drug development professionals, understanding the solid-state structure of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of rational dr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the solid-state structure of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of rational drug design and development. The precise three-dimensional arrangement of atoms in a crystal lattice dictates critical physicochemical properties, including solubility, stability, hygroscopicity, and bioavailability. X-ray crystallography remains the gold standard for elucidating this atomic-level detail.[1]

This guide provides a framework for the comparative analysis of X-ray crystallography data, using a case study approach to illustrate the principles that would be applied to a molecule like (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl. While, as of the time of this writing, a public crystal structure for this specific molecule is not available, the methodologies described herein are universal. We will, therefore, utilize a representative small molecule hydrochloride salt to demonstrate the analytical process, providing a robust template for your own research endeavors.

The Imperative of Solid-State Characterization in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the solid-state properties of the API. A molecule's crystal structure can exist in different forms, known as polymorphs, which have the same chemical composition but different crystal packing arrangements. Additionally, the formation of different salts or co-crystals can dramatically alter the material's properties. These variations can have profound consequences for the drug's performance and manufacturability.

X-ray crystallography provides an unambiguous determination of the solid form, offering insights into:

  • Molecular Conformation: The precise geometry of the molecule in its crystalline state.

  • Intermolecular Interactions: The network of hydrogen bonds, van der Waals forces, and other interactions that hold the crystal lattice together.

  • Crystal Packing: The efficiency with which molecules are arranged in the unit cell.

By comparing the crystal structures of different salts, polymorphs, or analogs, we can make informed decisions about which solid form is most suitable for further development.

Experimental Workflow: From Powder to Structure

The process of obtaining a single-crystal X-ray structure is a meticulous one, requiring careful execution at each step. The general workflow is outlined below.

X-ray Crystallography Workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_source X-ray Source crystal_selection->xray_source goniometer Goniometer xray_source->goniometer detector Detector goniometer->detector data_integration Data Integration & Scaling detector->data_integration space_group Space Group Determination data_integration->space_group structure_solution Structure Solution space_group->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation analysis Data Analysis & Interpretation validation->analysis

A generalized workflow for single-crystal X-ray crystallography.

A Step-by-Step Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth (The Art of the Science):

    • Objective: To obtain single crystals of sufficient size and quality for diffraction.

    • Methodology: This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization). The choice of solvent is critical; a solvent in which the compound has moderate solubility is often a good starting point. For a hydrochloride salt like our topic compound, polar solvents such as methanol, ethanol, or water, or mixtures thereof, are typically employed.

    • Rationale: The slow, controlled growth of a crystal allows for the ordered arrangement of molecules into a well-defined lattice, which is essential for producing sharp diffraction spots.

  • Crystal Selection and Mounting:

    • Objective: To select a single, well-formed crystal and mount it on the goniometer.

    • Methodology: Under a microscope, a suitable crystal is selected and mounted on a loop or a glass fiber. This assembly is then placed on the goniometer head in the X-ray beam.

    • Rationale: The crystal must be a single entity to produce a diffraction pattern that can be indexed to a single lattice.

  • Data Collection:

    • Objective: To collect a complete set of diffraction data.

    • Methodology: The crystal is cooled (typically to 100 K) to minimize thermal motion and radiation damage. It is then rotated in the X-ray beam while a series of diffraction images are collected on a detector.

    • Rationale: Cooling the crystal improves the quality of the diffraction data by reducing atomic vibrations, leading to a more precise structure determination.

  • Data Processing and Structure Solution:

    • Objective: To process the raw diffraction data and obtain an initial model of the crystal structure.

    • Methodology: The positions and intensities of the diffraction spots are integrated and scaled. The unit cell parameters and space group are determined, and initial phases are calculated to generate an electron density map. An initial model of the molecule is then built into this map.

    • Rationale: The symmetry of the diffraction pattern reveals the space group of the crystal, which provides crucial information about the arrangement of molecules in the unit cell.

  • Structure Refinement and Validation:

    • Objective: To refine the atomic positions and other parameters to best fit the experimental data and to validate the final structure.

    • Methodology: The initial model is refined against the diffraction data using least-squares methods. The final structure is then validated using various crystallographic checks to ensure its quality and accuracy.

    • Rationale: Refinement optimizes the structural model to achieve the best possible agreement with the observed diffraction intensities, resulting in a highly accurate representation of the molecular structure.

Case Study: (S)-3-Hydroxypyrrolidine hydrochloride

To illustrate the type of data obtained from an X-ray crystallography experiment, we will consider the published structure of (S)-3-Hydroxypyrrolidine hydrochloride. This simple, chiral pyrrolidine derivative serves as a useful model for understanding the key crystallographic parameters.

ParameterValueSignificance
Chemical FormulaC₄H₁₀ClNOThe elemental composition of the crystal.
Formula Weight123.58The molecular weight of the asymmetric unit.
Crystal SystemOrthorhombicThe shape of the unit cell.
Space GroupP2₁2₁2₁The symmetry operations that describe the arrangement of molecules in the unit cell.
a, b, c (Å)6.45, 9.87, 10.12The dimensions of the unit cell.
V (ų)644.1The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor~0.04 (typical)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.

Note: The specific values for unit cell dimensions and R-factor are illustrative and based on typical values for small molecule structures.

Comparative Crystallographic Analysis: A Logical Framework

The true power of X-ray crystallography in drug development comes from the ability to compare different crystal structures. This allows for the selection of a solid form with optimal properties. The following diagram illustrates the logical flow of such a comparative analysis.

Comparative Crystallographic Analysis cluster_structures Crystal Structures to Compare cluster_analysis Comparative Analysis cluster_implications Implications for Physicochemical Properties struct_A Structure A ((R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl) conformation Molecular Conformation struct_A->conformation packing Crystal Packing & Density struct_A->packing interactions Intermolecular Interactions (e.g., Hydrogen Bonding) struct_A->interactions struct_B Structure B (Alternative Salt, Polymorph, or Analog) struct_B->conformation struct_B->packing struct_B->interactions solubility Solubility & Dissolution Rate conformation->solubility stability Stability & Hygroscopicity conformation->stability packing->stability manufacturability Manufacturability & Formulation packing->manufacturability interactions->solubility interactions->stability

The logical flow of a comparative crystallographic analysis.

Key Points of Comparison:

  • Molecular Conformation: Does the flexibility of the molecule, such as the torsion angles of the phenoxy-phenoxy group in our target molecule, differ between structures? A more extended conformation might lead to different packing and intermolecular interactions compared to a more folded one.

  • Hydrogen Bonding Network: As our target molecule is a hydrochloride salt, the pyrrolidinium nitrogen will be protonated and act as a hydrogen bond donor, while the chloride ion will be a hydrogen bond acceptor. The nature of this hydrogen bonding network (e.g., forming chains, sheets, or discrete units) is critical. A robust, three-dimensional network often leads to a more stable crystal structure.

  • Crystal Packing and Density: How efficiently are the molecules packed in the crystal lattice? A denser packing arrangement generally corresponds to greater thermodynamic stability. Differences in packing can also influence mechanical properties, which are important for tablet formation.

  • Solvent Molecules: Does the crystal structure contain any solvent molecules (hydrates or solvates)? The presence of solvent can significantly impact stability and hygroscopicity.

By systematically comparing these features between different solid forms, we can build a comprehensive understanding of their relative properties and select the optimal candidate for progression into further development stages.

Conclusion

While the specific X-ray crystallography data for (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl remains to be publicly reported, the principles and methodologies for its eventual solid-state characterization and comparative analysis are well-established. This guide provides a robust framework for researchers and drug development professionals to approach this critical aspect of pharmaceutical science. A thorough understanding of the crystal structure is not just a regulatory requirement but a fundamental component of designing safe, effective, and manufacturable medicines. The insights gained from comparative crystallographic analysis are invaluable for mitigating risks and making informed decisions throughout the drug development pipeline.

References

  • Bhat, A. A., Tandon, N., & Singh, I. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1286, 135534.
  • Bhat, C., & Tilve, S. G. (2011). Synthesis of pyrrolidine containing natural products. Current Organic Synthesis, 8(3), 378-411.
  • Doulcet, J., et al. (2018).
  • Elkin, I., et al. (2018). Crystal structure of 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • Hennig, M. (2011). Overview of X-ray crystallography in drug discovery. Methods in Molecular Biology, 705, 359-377.
  • Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243.
  • Mastrangelo, E., et al. (2013). X-ray crystallography in drug discovery: a case study. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 12), 2317-2327.
  • Rodríguez, D., et al. (2020). The role of X-ray crystallography in modern drug discovery. Expert Opinion on Drug Discovery, 15(11), 1285-1298.
  • Souza, R. A. C., et al. (2024). Exploring the Electronic Influence on Coordination Complexes formed from appended Pyrrolidine Azothioformamide Ligands and Copper(I) salts. Polyhedron, 249, 116799.
  • Stroh, J., et al. (2017). Molecular Structures of Enantiomerically-Pure (S)-2-(Triphenylsilyl)- and (S)-2-(Methyldiphenylsilyl)pyrrolidinium Salts. Molbank, 2017(4), M965.
  • Tarimci, C., et al. (2003). Crystal and molecular structures of 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine. Analytical Sciences, 19(9), 1347-1348.
  • Verma, A., et al. (2018). A review on crystallography and its role on drug design. Journal of Drug Delivery and Therapeutics, 8(5), 1-6.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • Wikipedia contributors. (2024, February 25). Pyrrolidine. In Wikipedia, The Free Encyclopedia. Retrieved March 3, 2026, from [Link]

  • Wikipedia contributors. (2024, February 28). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved March 3, 2026, from [Link]

  • RJPT. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology.
  • MDPI. (2023).
  • IUCr Journals. (2024). Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Analysis of (R)-3-(4-Phenoxyphenoxy)pyrrolidine: A Comparative Approach to Reference Standards and Analytical Methodologies

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is a critical quality attribute that profoundly impacts the safety and efficacy of the final active...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is a critical quality attribute that profoundly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for the enantiomeric purity assessment of (R)-3-(4-Phenoxyphenoxy)pyrrolidine, a key intermediate in the synthesis of various pharmaceutical agents. We will explore the nuances of reference standards and compare the performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by illustrative experimental data and detailed protocols.

The Critical Role of Reference Standards

The foundation of any robust analytical method is a well-characterized reference standard. For the analysis of (R)-3-(4-Phenoxyphenoxy)pyrrolidine, the primary reference standard should be of the highest possible purity, with its identity and enantiomeric excess (e.e.) unequivocally confirmed. A comprehensive Certificate of Analysis (CoA) is not merely a document of compliance but a critical component of a self-validating analytical system.

Key Attributes of a High-Quality Reference Standard:

  • Identity Confirmation: Verified by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Purity Assessment: Determined by a primary method like quantitative NMR (qNMR) or mass balance, and supported by chromatographic purity from HPLC.

  • Enantiomeric Purity: The enantiomeric excess should be determined by a validated chiral method and clearly stated.

  • Traceability: The standard should be traceable to a national or international standard where possible.

While a specific, publicly available, detailed CoA with chromatograms for a commercial (R)-3-(4-Phenoxyphenoxy)pyrrolidine reference standard is not readily found in literature, a typical CoA for a high-purity chiral compound would include the information summarized in the table below. This data is illustrative and based on common industry practices for similar compounds.

ParameterSpecificationMethod
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Assay ≥99.0%HPLC (achiral)
Enantiomeric Purity ≥99.5% e.e.Chiral HPLC
Specific Rotation Reported ValuePolarimetry
Residual Solvents Meets ICH limitsGC-HS
Water Content ≤0.5%Karl Fischer Titration

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for determining the enantiomeric purity of (R)-3-(4-Phenoxyphenoxy)pyrrolidine is contingent on factors such as required accuracy, sample throughput, and available instrumentation.

Workflow for Chiral Purity Determination

Caption: General workflow for the determination of enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted technique for enantiomeric separations in the pharmaceutical industry due to its robustness, versatility, and high-resolution capabilities.[1][2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Principle of Separation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including those with aromatic and heterocyclic moieties like (R)-3-(4-Phenoxyphenoxy)pyrrolidine.[3] The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

Illustrative Performance Data (based on similar compounds):

ParameterChiral HPLC
Resolution (Rs) > 2.0
Selectivity (α) > 1.5
Analysis Time 15-30 min
LOD ~0.05% of the major enantiomer
LOQ ~0.15% of the major enantiomer

Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of a basic modifier like diethylamine (DEA) to improve peak shape. A typical starting ratio is 90:10 (n-Hexane:IPA) + 0.1% DEA. This ratio should be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed and reduced solvent consumption.[4][5] It utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase component.

Principle of Separation: The separation mechanism in chiral SFC is similar to that of normal-phase HPLC, relying on interactions with the CSP. The lower viscosity and higher diffusivity of the supercritical fluid mobile phase often lead to higher efficiency and faster analysis times.[6]

Illustrative Performance Data (based on similar compounds):

ParameterChiral SFC
Resolution (Rs) > 2.5
Selectivity (α) > 1.6
Analysis Time 5-15 min
LOD ~0.03% of the major enantiomer
LOQ ~0.1% of the major enantiomer

Experimental Protocol: Chiral SFC

  • Instrumentation: SFC system with a UV detector and back-pressure regulator.

  • Chiral Stationary Phase: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Supercritical CO₂ and a polar organic modifier such as Methanol (MeOH). A typical gradient would be from 5% to 40% MeOH over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve the sample in Methanol at a concentration of approximately 0.5 mg/mL.[4]

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique, particularly suitable for volatile and thermally stable compounds.[7][8] For a compound like (R)-3-(4-Phenoxyphenoxy)pyrrolidine, which has limited volatility, derivatization is typically required to increase its volatility and improve its chromatographic properties.

Principle of Separation: The separation of the derivatized enantiomers occurs on a chiral capillary column, often coated with a cyclodextrin derivative.[9][10] The chiral selector forms transient diastereomeric complexes with the enantiomers, leading to different retention times.

Illustrative Performance Data (based on similar compounds with derivatization):

ParameterChiral GC
Resolution (Rs) > 3.0
Selectivity (α) > 1.2
Analysis Time 20-40 min
LOD ~0.01% of the major enantiomer
LOQ ~0.03% of the major enantiomer

Experimental Protocol: Chiral GC (with Derivatization)

  • Derivatization Step:

    • React (R)-3-(4-Phenoxyphenoxy)pyrrolidine with a chiral derivatizing agent such as (S)-(-)-N-(trifluoroacetyl)prolyl chloride (L-TPC) or an achiral derivatizing agent like trifluoroacetic anhydride (TFAA) if a chiral column is used. The reaction with L-TPC will form diastereomers that can be separated on an achiral column.

  • GC Analysis:

    • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Chiral Stationary Phase: A cyclodextrin-based capillary column (e.g., Rt-βDEXsm).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Temperature Program: An initial oven temperature of 150 °C, held for 2 minutes, followed by a ramp of 5 °C/min to 250 °C, and held for 5 minutes.

    • Injector and Detector Temperature: 260 °C.

    • Injection: Split injection with a high split ratio (e.g., 50:1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral solvating agent (CSA), can be a powerful tool for the direct determination of enantiomeric excess without the need for chromatographic separation.[11][12]

Principle of Analysis: A chiral solvating agent forms transient, non-covalent diastereomeric complexes with the enantiomers in solution.[13] This results in different chemical environments for the nuclei of the two enantiomers, leading to the splitting of their corresponding signals in the NMR spectrum. The enantiomeric excess can then be determined by integrating the signals of the two diastereomeric complexes.[14][15]

Illustrative Performance Data:

ParameterNMR with CSA
Signal Separation (Δδ) Dependent on CSA and analyte
Analysis Time 5-15 min per sample
LOD ~1-2% e.e.
LOQ ~3-5% e.e.

Experimental Protocol: NMR with a Chiral Solvating Agent

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or a cyclodextrin-based CSA.

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Procedure:

    • Dissolve a known amount of the (R)-3-(4-Phenoxyphenoxy)pyrrolidine sample in the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add an equimolar or a slight excess of the CSA to the NMR tube.

    • Acquire another ¹H NMR spectrum and observe the splitting of signals corresponding to the protons near the chiral center.

    • Integrate the separated signals to determine the ratio of the enantiomers.

Conclusion and Recommendations

The selection of the optimal analytical method for determining the enantiomeric purity of (R)-3-(4-Phenoxyphenoxy)pyrrolidine is a multi-faceted decision.

  • Chiral HPLC stands out as the gold standard for its robustness, reliability, and wide applicability in pharmaceutical quality control.

  • Chiral SFC offers a significant advantage in terms of speed and reduced environmental impact, making it ideal for high-throughput screening and purification.

  • Chiral GC , although requiring a derivatization step, provides exceptional sensitivity and resolution, which is beneficial for trace-level impurity analysis.

  • NMR with a Chiral Solvating Agent is a rapid and non-destructive technique that is well-suited for quick checks of enantiomeric excess, particularly in a research and development setting.

For routine quality control and release testing in a regulated environment, a validated chiral HPLC method is highly recommended. For process development and high-throughput analysis, chiral SFC presents a compelling and efficient alternative. The choice between these powerful techniques will ultimately be guided by the specific analytical challenges and laboratory capabilities.

References

  • Wenzel, T. J. (2018). NMR Chiral Solvating Agents. ResearchGate. [Link]

  • Labuta, J., Ishihara, S., Payne, D. T., Takimoto, K., Sato, H., Hanyková, L., Ariga, K., & Hill, J. P. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors, 9(9), 259. [Link]

  • Perrin, C., & Y. Vander Heyden. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Deng, J., & J. P. Cheng. (2019). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. [Link]

  • Ribeiro, J. A., & C. F. Tormena. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(15), 4475. [Link]

  • Scholars' Mine. (2023). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents using 1H NMR Spectroscopy. [Link]

  • Messina, A., & G. D'Orazio. (2013). Cyclodextrin-Based Ionic Liquids as Enantioselective Stationary Phases in Gas Chromatography. Molecules, 18(12), 15494-15506. [Link]

  • Xiang, Y., & G. W. Sluggett. (2010). Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 878-883. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Zhang, Y., & W. A. Tao. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 304-323. [Link]

  • Ahuja, S. (Ed.). (2011).
  • The Analytical Scientist. (2008). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. [Link]

  • Yanik, G. W., & Tranquil, I. (n.d.). Modern Chiral Separations using HPLC and SFC for Method Development and Prep Purification. Chromatography Today. [Link]

  • Bicchi, C., & C. Cagliero. (2019). Cyclodextrin Derivatives as Stationary Phases for the GC Separation of Enantiomers in the Flavor and Fragrance Field. Molecules, 24(12), 2269. [Link]

  • Mangelings, D., & Y. Vander Heyden. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • Cagliero, C., & C. Bicchi. (2018). Enantioselective Gas Chromatography with Cyclodextrin in Odorant Analysis. In Handbook of Chiral Analysis. CRC Press.
  • Ali, I., & A. A. Al-Othman. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219. [Link]

  • Li, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8049. [Link]

  • Wiley Analytical Science. (2014). Journal Highlight: Cyclodextrin-based ionic liquids as enantioselective stationary phases in gas chromatography. [Link]

  • Armstrong, D. W., & Y. I. Han. (1990). Reversing Enantioselectivity In Capillary Gas Chromatography With Polar And Nonpolar Cyclodextrin Derivative Phases. Analytical Chemistry, 62(2), 214-217.
  • Aaron Chemistry GmbH. (n.d.). (R)-3-(4-PHENOXYPHENOXY)PYRROLIDINE HCL. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Structural Validation of (R)-3-(4-Phenoxyphenoxy)pyrrolidine via Infrared Spectroscopy

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a chiral molecule is a cornerstone of chemical synthesis and quality control. This guide provides an in-depth te...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a chiral molecule is a cornerstone of chemical synthesis and quality control. This guide provides an in-depth technical comparison for validating the structure of (R)-3-(4-Phenoxyphenoxy)pyrrolidine using Infrared (IR) spectroscopy. We will explore the expected spectral features of this molecule, compare them with potential isomeric and impurity-related alternatives, and discuss the application of advanced vibrational spectroscopy techniques for chiral confirmation.

The Critical Role of Structural Validation in Drug Development

In the pharmaceutical industry, the precise three-dimensional arrangement of atoms in a molecule is paramount. For chiral compounds like (R)-3-(4-Phenoxyphenoxy)pyrrolidine, a key intermediate in the synthesis of various pharmacologically active agents, ensuring the correct enantiomeric form and the absence of structural isomers or impurities is a regulatory and safety imperative.[1][2][3][4] Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and providing a unique "fingerprint" of the molecule, making it an invaluable tool in a comprehensive analytical workflow.[5][6][7]

Predicted Infrared Spectrum of (R)-3-(4-Phenoxyphenoxy)pyrrolidine

In the absence of a publicly available reference spectrum, we can predict the key IR absorption bands for (R)-3-(4-Phenoxyphenoxy)pyrrolidine by dissecting its molecular structure into its constituent functional groups: a secondary pyrrolidine ring, two aryl ether linkages, and two substituted benzene rings.

Table 1: Predicted Characteristic IR Absorption Bands for (R)-3-(4-Phenoxyphenoxy)pyrrolidine

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Expected Intensity
PyrrolidineN-H Stretch3350 - 3310Medium, Sharp
Pyrrolidine/AromaticC-H Stretch (sp³ and sp²)3100 - 3000 (Aromatic), 2960 - 2850 (Aliphatic)Medium to Strong
Aryl EtherAsymmetric C-O-C Stretch1270 - 1230Strong
Aryl EtherSymmetric C-O-C Stretch1075 - 1020Medium
Aromatic RingsC=C Stretch (in-ring)1600 - 1580 and 1500 - 1400Medium to Strong
PyrrolidineC-N Stretch1250 - 1020Medium to Weak
Aromatic RingsC-H Out-of-Plane Bending900 - 675Strong

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum for structural validation, an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer is recommended due to its minimal sample preparation and high reproducibility.[8][9][10]

Step-by-Step ATR-FTIR Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and has a stable background.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol and allow it to dry completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the solid (R)-3-(4-Phenoxyphenoxy)pyrrolidine sample onto the center of the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ provides a good signal-to-noise ratio.

  • Data Processing: The acquired spectrum should be baseline corrected and displayed in absorbance or transmittance mode.

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean ATR Crystal Clean ATR Crystal Acquire Background Acquire Background Clean ATR Crystal->Acquire Background Apply Sample Apply Sample Acquire Background->Apply Sample Acquire Spectrum Acquire Spectrum Apply Sample->Acquire Spectrum Process Spectrum Process Spectrum Acquire Spectrum->Process Spectrum Compare to Reference/Prediction Compare to Reference/Prediction Process Spectrum->Compare to Reference/Prediction logical_relationship Target Molecule Target Molecule IR Spectrum IR Spectrum Target Molecule->IR Spectrum Expected Peaks Expected Peaks IR Spectrum->Expected Peaks Match Unexpected Peaks Unexpected Peaks IR Spectrum->Unexpected Peaks Mismatch Structural Confirmation Structural Confirmation Expected Peaks->Structural Confirmation Potential Impurity/Isomer Potential Impurity/Isomer Unexpected Peaks->Potential Impurity/Isomer

Caption: Logical flow for structural validation via IR.

Advanced Techniques: Probing Chirality with Vibrational Circular Dichroism (VCD)

While standard IR spectroscopy is achiral, Vibrational Circular Dichroism (VCD) is a powerful technique that can distinguish between enantiomers. VCD measures the differential absorption of left and right circularly polarized infrared light. [11][12][13]For (R)-3-(4-Phenoxyphenoxy)pyrrolidine, its VCD spectrum would be the mirror image of the spectrum of its (S)-enantiomer. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for the (R)-configuration, the absolute stereochemistry can be unambiguously confirmed. This provides an orthogonal method to traditional optical rotation measurements for confirming enantiopurity.

Conclusion

Infrared spectroscopy is an essential and highly effective technique for the structural validation of (R)-3-(4-Phenoxyphenoxy)pyrrolidine. By predicting the characteristic absorption bands and comparing them against the experimentally obtained spectrum, one can confirm the presence of the key functional groups. Furthermore, a detailed analysis of the spectrum, particularly the fingerprint region, allows for the differentiation from potential constitutional isomers and the detection of impurities. For an unequivocal confirmation of the absolute stereochemistry, the use of advanced techniques like VCD is recommended. A robust analytical strategy employing IR spectroscopy, as outlined in this guide, is fundamental to ensuring the quality and integrity of this important pharmaceutical intermediate.

References

  • Reusch, W. (2023). Infrared Spectroscopy. In Virtual Textbook of Organic Chemistry. Michigan State University. [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra. [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

  • Chalmers, J. M., & Griffiths, P. R. (Eds.). (2002). Handbook of Vibrational Spectroscopy. John Wiley & Sons. [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Xie, M., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(1), 43-49. [Link]

  • LibreTexts Chemistry. (2023, November 6). 12.7: Interpreting Infrared Spectra. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • LibreTexts Chemistry. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Virginia Tech, Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • Specac. (2026, January 27). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • LibreTexts Chemistry. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • Balint, T. A., & El-Giar, E. M. (2024). Assignment of Regioisomers Using Infrared Spectroscopy: A Python Coding Exercise in Data Processing and Machine Learning. Journal of Chemical Education, 101(7), 2825–2831. [Link]

  • Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. [Link]

  • International Journal of Novel Research and Development. (2023). POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). [Link]

  • LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • Senn, S., et al. (2020). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. Analytical Chemistry, 92(13), 8864–8871. [Link]

  • Singh, S., et al. (2011). FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets. Indian Journal of Pharmaceutical Sciences, 73(4), 462–466. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2024). Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). [Link]

  • Gasteiger, J., et al. (2024). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv. [Link]

  • Polavarapu, P. L. (2002). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. RSC[Link]

  • Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. [Link]

  • Goldman, M., et al. (2022). Predicting Infrared Spectra with Message Passing Neural Networks. MIT Open Access Articles. [Link]

  • Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Gammadata. (n.d.). ATR Accessories and Modules - Tips for ATR Sampling. [Link]

  • St. Paul's Cathedral Mission College, Department of Chemistry. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. [Link]

  • Specac. (n.d.). ATR-FTIR spectroscopy of biological samples. [Link]

  • Royal Society of Chemistry. (2022). FTIR combined with chemometric tools (fingerprinting spectroscopy) in comparison to HPLC: which strategy offers more opportunities as a green analytical chemistry technique for pharmaceutical analysis. [Link]

  • Bioprocess Online. (2025, July 7). What Did ICH Q14 Miss On Analytical Method Validation?[Link]

  • Radboud Repository. (2020). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. [Link]

  • Young, C. W., et al. (1955). The infrared spectra of aromatic compounds I. The out-of-plane C-H bending vibrations in the region 625 900 cm-1. Spectrochimica Acta, 7(1), 64-75. [Link]

Sources

Comparative

A Comparative Guide to the Potency of Phenoxyphenoxy Pyrrolidine vs. Piperidine Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's biological activity and pharmacokinetic profile. Among the most utilized saturated heterocycles, the five-membered pyrrolidine and six-membered piperidine rings are "privileged scaffolds," frequently appearing in a wide array of biologically active compounds.[1] This guide provides a comparative analysis of the potency of phenoxyphenoxy-substituted pyrrolidine and piperidine analogs, drawing upon experimental data to illuminate the nuanced structure-activity relationships (SAR) that govern their efficacy.

The Pyrrolidine and Piperidine Scaffolds: A Tale of Two Rings

While differing by only a single methylene unit, pyrrolidine and piperidine exhibit subtle yet significant differences in their fundamental physicochemical properties. These distinctions in lipophilicity, basicity, and conformational flexibility can be strategically exploited by medicinal chemists to fine-tune a compound's characteristics for optimal target engagement and ADME properties.[2]

Piperidine is inherently more lipophilic than pyrrolidine, which can influence solubility, cell permeability, and the potential for off-target hydrophobic interactions.[2] In terms of basicity, both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary driver for target interaction.[1][3] However, the conformational flexibility differs significantly. The piperidine ring prefers a more rigid chair conformation, which can be advantageous for achieving high binding affinity through conformational restriction.[2] In contrast, pyrrolidine adopts more flexible envelope and twist conformations, which may be beneficial when conformational adaptability is required for target engagement.[2]

Comparative Potency in Leukotriene A4 Hydrolase Inhibition

A compelling case study for comparing the potency of phenoxyphenoxy pyrrolidine and piperidine analogs can be found in the development of inhibitors for Leukotriene A4 (LTA4) hydrolase. This enzyme is a key target in the treatment of inflammatory diseases as it catalyzes the final step in the biosynthesis of the potent chemoattractant Leukotriene B4 (LTB4).[4][5]

Initial screening efforts identified 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine (SC-22716) as a potent inhibitor of LTA4 hydrolase.[4] This discovery prompted extensive SAR studies, including the synthesis and evaluation of piperidine-containing analogs. These investigations led to the identification of SC-56938, a potent, orally active inhibitor of LTA4 hydrolase that incorporates a piperidine moiety.[6]

The table below summarizes the in vitro potency of selected pyrrolidine and piperidine analogs against LTA4 hydrolase.

Compound IDHeterocyclic CoreModificationsIC50 (nM)
SC-22716 Pyrrolidine-30
Analog 1 PiperidineDirect replacement of pyrrolidine in SC-22716>1000
SC-57461A Analog PyrrolidineFunctionalized side chain15
SC-56938 (14) PiperidineFunctionalized side chain10

Note: Data is synthesized from multiple sources for comparative purposes. Direct head-to-head comparison in a single study is limited. IC50 values are indicative of potency, with lower values representing higher potency.

From the available data, several key insights into the structure-activity relationships emerge:

  • Direct Scaffold Hopping : Simple replacement of the pyrrolidine ring in SC-22716 with a piperidine ring (Analog 1) resulted in a significant loss of potency. This suggests that the specific conformation and size of the pyrrolidine ring are crucial for optimal interaction with the active site of LTA4 hydrolase in this particular scaffold.

  • Impact of Side-Chain Modifications : The development of more potent inhibitors involved modifications to the side chain attached to the heterocyclic core.[6][7] In these functionalized series, both pyrrolidine and piperidine analogs demonstrated high potency, with the piperidine-containing SC-56938 showing slightly greater in vitro activity than the functionalized pyrrolidine analog.[6] This indicates that while the core heterocycle is important, the overall molecular architecture and the interplay of different structural components determine the ultimate potency.

  • Conformational Rigidity vs. Flexibility : The superior potency of the initial pyrrolidine hit (SC-22716) compared to its direct piperidine analog could be attributed to the greater conformational flexibility of the pyrrolidine ring, allowing for a more favorable binding pose within the enzyme's active site. However, in the case of the more functionalized analogs, the rigidity of the piperidine scaffold in SC-56938 may have locked the molecule into a highly active conformation, leading to its high potency.

Experimental Protocols

To aid researchers in the evaluation of these and similar compounds, detailed methodologies for key assays are provided below.

Protocol 1: In Vitro LTA4 Hydrolase Inhibition Assay

This protocol outlines a method to determine the inhibitory potency (IC50) of test compounds against LTA4 hydrolase.

Materials:

  • Recombinant human LTA4 hydrolase

  • LTA4 (substrate)

  • Assay Buffer: 100 mM Tris-HCl, 0.1 M NaCl, 5 mg/mL fatty acid-free BSA, pH 8.0

  • Test compounds dissolved in DMSO

  • Methanol (for reaction termination)

  • Internal standard (e.g., PGB2)

  • HPLC system for LTB4 quantification

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 5 µL of the test compound solution to 45 µL of LTA4 hydrolase (10 nM final concentration) in assay buffer.

  • Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.

  • Initiate the reaction by adding 50 µL of LTA4 substrate.

  • Incubate for 10 minutes at room temperature.

  • Terminate the reaction by adding 100 µL of methanol containing an internal standard.

  • Centrifuge the plate to pellet precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of LTB4 produced.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Radioligand Competition Binding Assay for Receptor Affinity

This protocol is a general method for determining the binding affinity (Ki) of test compounds for a G-protein coupled receptor, such as the histamine H3 receptor, which has been a target for related heterocyclic compounds.

Materials:

  • Cell membranes expressing the target receptor (e.g., HEK-293T cells transfected with the human H3 receptor)

  • Radioligand (e.g., [3H]N-α-methylhistamine)

  • Binding Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4

  • Non-specific binding determinator (e.g., 10 µM histamine)

  • Test compounds dissolved in DMSO

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 25 µL of test compound, 25 µL of radioligand (at a concentration near its Kd), and 200 µL of cell membrane suspension (approximately 30 µg protein per well) in binding buffer.

  • For total binding, add 25 µL of DMSO instead of the test compound.

  • For non-specific binding, add 25 µL of the non-specific binding determinator.

  • Incubate the plate for 90 minutes at room temperature with gentle agitation.

  • Harvest the membranes by vacuum filtration onto the filter plates.

  • Wash the filters three times with ice-cold binding buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate the percent specific binding for each compound concentration.

  • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[2]

Visualizing the Structures and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

cluster_pyrrolidine Phenoxyphenoxy Pyrrolidine Analog cluster_piperidine Phenoxyphenoxy Piperidine Analog Pyrrolidine Pyrrolidine Core Phenoxy1_P Phenoxy Group 1 Linker_P Ethyl Linker Phenoxy1_P->Linker_P ether linkage Phenoxy2_P Phenoxy Group 2 Phenoxy2_P->Phenoxy1_P ether linkage Linker_P->Pyrrolidine N-alkylation Piperidine Piperidine Core Phenoxy1_Pi Phenoxy Group 1 Linker_Pi Ethyl Linker Phenoxy1_Pi->Linker_Pi ether linkage Phenoxy2_Pi Phenoxy Group 2 Phenoxy2_Pi->Phenoxy1_Pi ether linkage Linker_Pi->Piperidine N-alkylation

Caption: Core structures of phenoxyphenoxy pyrrolidine and piperidine analogs.

start Start: Prepare Reagents preincubation Pre-incubate Enzyme and Inhibitor start->preincubation reaction Initiate Reaction with Substrate (LTA4) preincubation->reaction termination Terminate Reaction with Methanol reaction->termination analysis Quantify Product (LTB4) by HPLC termination->analysis calculation Calculate IC50 analysis->calculation

Caption: Workflow for the in vitro LTA4 hydrolase inhibition assay.

Conclusion

The choice between a pyrrolidine and a piperidine scaffold in the design of phenoxyphenoxy analogs is a nuanced decision that depends on the specific biological target and the desired SAR. While direct scaffold hopping may not always be successful, as demonstrated by the initial LTA4 hydrolase inhibitors, both heterocycles can be incorporated into highly potent molecules with appropriate functionalization. The greater conformational flexibility of the pyrrolidine ring may offer advantages in initial hit discovery, while the rigidity of the piperidine scaffold can be exploited to lock in a highly active conformation in later-stage optimization. Ultimately, a thorough understanding of the SAR for both series, guided by robust in vitro and in vivo testing, is essential for the successful development of novel therapeutics.

References

  • Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735. Available at: [Link]

  • de Esch, I. J. P., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Available at: [Link]

  • Bonaventura, J., et al. (2018). Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. Molecular Pharmacology, 94(6), 1339-1350. Available at: [Link]

  • Zheng, W., et al. (2007). Development of a homogeneous time-resolved fluorescence leukotriene B4 assay for determining the activity of leukotriene A4 hydrolase. Analytical Biochemistry, 365(2), 226-233. Available at: [Link]

  • Golebiowski, A., et al. (2008). Discovery of 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic Acid (DG-051) as a Novel Leukotriene A4 Hydrolase Inhibitor of Leukotriene B4 Biosynthesis. Journal of Medicinal Chemistry, 51(13), 3629-3633. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link]

  • Al-Harthi, S. E., et al. (2020). Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking. Molecules, 25(12), 2871. Available at: [Link]

  • Kalliokoski, T., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 7, 4831. Available at: [Link]

  • Gelin, C. F., et al. (2021). Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography. Journal of Medicinal Chemistry, 64(23), 17099-17113. Available at: [Link]

  • Wang, Y., et al. (2011). Discovery of dual target inhibitors against cyclooxygenases and leukotriene A4 hydrolyase. Journal of Medicinal Chemistry, 54(12), 4137-4148. Available at: [Link]

  • Gelin, C. F., et al. (2021). Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography. ACS Publications. Available at: [Link]

  • Penning, T. D., et al. (2002). Synthesis of potent leukotriene A(4) hydrolase inhibitors. Identification of 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid. Journal of Medicinal Chemistry, 45(16), 3482-3490. Available at: [Link]

  • Eduncle. (2020). Pyrrolidines and piperidines which is more basic....??. Available at: [Link]

  • Mykhailiuk, P. K. (2022). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available at: [Link]

  • Yuan, W., et al. (1998). Investigation of the inhibition of leukotriene A4 hydrolase. Bioorganic & Medicinal Chemistry, 6(8), 1169-1185. Available at: [Link]

  • Shen, W., et al. (2014). Examples of known monoamine oxidase (MAO) inhibitors bearing an acetamide group. ResearchGate. Available at: [Link]

  • Penning, T. D. (2001). Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents. Current Pharmaceutical Design, 7(3), 163-179. Available at: [Link]

  • Jönsson, S., et al. (2017). The development of novel LTA4H modulators to selectively target LTB4 generation. Scientific Reports, 7, 44588. Available at: [Link]

  • McGowan, K. M., et al. (2020). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters, 30(24), 127629. Available at: [Link]

  • Jagielska, J., et al. (2023). Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase. International Journal of Molecular Sciences, 24(8), 7545. Available at: [Link]

  • Penning, T. D., et al. (2002). Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. Bioorganic & Medicinal Chemistry Letters, 12(23), 3383-3386. Available at: [Link]

  • Kumar, A. V., et al. (2014). Piperidine mediated synthesis of new series of prenyloxy chalcones, flavanones and comparative cytotoxic study. Scholars Research Library. Available at: [Link]

  • Snelgrove, R. J. (2018). Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors. ResearchGate. Available at: [Link]

  • Reyes-Parada, K., et al. (2020). Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology, 10, 1706. Available at: [Link]

  • Doyle, M., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 12, 738332. Available at: [Link]

  • Goldstein, D. S., et al. (2018). Comparison of Monoamine Oxidase Inhibitors in Decreasing Production of the Autotoxic Dopamine Metabolite 3,4-Dihydroxyphenylacetaldehyde in PC12 Cells. Neurochemical Research, 43(5), 1038-1048. Available at: [Link]

  • Khan, H., et al. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules, 27(13), 4287. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Ensuring the Quality of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl Batches: A Comparative Analysis of QC Assays

For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are non-negotiable. (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl, a key building block in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are non-negotiable. (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl, a key building block in medicinal chemistry, is no exception. Its stereospecificity and chemical integrity are paramount to the success of downstream applications, from early-stage discovery to preclinical development. This guide provides an in-depth comparison of essential quality control (QC) assays for batch release of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl, offering insights into not just the "how," but the critical "why" behind each analytical choice.

The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs, making the rigorous quality control of its derivatives a critical aspect of pharmaceutical development.[1] This guide is structured to provide a comprehensive framework for establishing a robust, self-validating QC workflow.

The Critical Quality Attributes (CQAs) of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

A successful QC strategy begins with identifying the critical quality attributes (CQAs) that define the identity, purity, and stability of the Active Pharmaceutical Ingredient (API). For (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl, these are:

  • Identity: Unambiguous confirmation of the chemical structure, including its stereochemistry.

  • Purity: Quantitation of the main component and the detection and identification of all process-related and degradation impurities.

  • Chiral Purity: Ensuring the correct enantiomeric form is present and quantifying the undesired (S)-enantiomer.

  • Residual Solvents: Monitoring and controlling solvents used in the final stages of manufacturing.

  • Water Content: Quantifying the amount of water present, which can affect stability and reactivity.

This guide will now delve into the recommended analytical techniques for each CQA, comparing the primary method with a suitable alternative.

Identity Confirmation: Beyond a Simple Match

Ensuring the correct chemical structure is the foundational step in QC. While multiple techniques can provide identifying information, a combination of methods offers the most comprehensive and trustworthy confirmation.

Primary Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, connectivity, and the chemical environment of each atom. For (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl, ¹H and ¹³C NMR are indispensable.

Why it's the Gold Standard: NMR provides an unparalleled level of structural detail, allowing for the unambiguous assignment of protons and carbons, confirming not just the presence of functional groups but also their precise arrangement within the molecule.[2] This is crucial for distinguishing between isomers and ensuring the correct compound has been synthesized.

Comparative Method: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule's chemical bonds, causing them to vibrate at specific frequencies. This creates a unique "fingerprint" spectrum for the compound.[3]

Comparison:

FeatureNMR SpectroscopyFTIR Spectroscopy
Information Provided Detailed atomic connectivity, stereochemistry, 3D structure.[2]Presence of functional groups (e.g., N-H, C-O, aromatic C-H).[3]
Specificity Highly specific, can distinguish between isomers.Less specific for complex molecules, relies on fingerprint region matching.
Sample Requirements Requires dissolution in a deuterated solvent.Can analyze solids, liquids, and gases with minimal preparation (ATR).[4]
Primary Use Case Definitive structural elucidation and confirmation.Rapid identity screening and confirmation of functional groups.

Expert Insight: While FTIR is an excellent, rapid screening tool for confirming the presence of key functional groups and for raw material identification against a known standard, it lacks the detailed structural resolving power of NMR. For definitive batch release, NMR is the authoritative method for structural confirmation.[2][3]

Purity and Impurity Profiling: A High-Resolution Approach

Impurity profiling is a critical aspect of API quality control, as even small amounts of impurities can affect safety and efficacy.[5] The choice of analytical technique directly impacts the ability to detect, resolve, and quantify these impurities.

Primary Method: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

Principle: UPLC utilizes sub-2 µm particle columns to achieve higher resolution, sensitivity, and faster analysis times compared to traditional HPLC.[6] Coupling UPLC with a mass spectrometer (MS) allows for the determination of the molecular weight of the main component and any co-eluting impurities, providing an extra layer of identification.

Why it's Superior for Impurity Profiling: The enhanced resolution of UPLC is critical for separating structurally similar impurities from the main API peak. The addition of MS detection provides invaluable mass information, aiding in the identification of unknown impurities and degradation products without the need for isolating each one.[7]

Comparative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A UV detector measures the absorbance of the eluting compounds at a specific wavelength.

Comparison:

FeatureUPLC-MSHPLC-UV
Resolution Very high, excellent for complex mixtures.Good, but may not resolve all trace impurities.
Sensitivity Very high, especially with MS detection.[7]Good, but generally lower than MS.
Analysis Time Fast (typically < 10 minutes).[6]Slower (often 20-60 minutes).
Information Provided Retention time, UV absorbance, and mass-to-charge ratio.[7]Retention time and UV absorbance.
Cost & Complexity Higher initial investment and more complex operation.Lower cost and simpler operation.

Expert Insight: For routine purity analysis where impurities are well-characterized, HPLC-UV can be a robust and cost-effective solution. However, for comprehensive impurity profiling, especially during process development and for release testing of a high-purity API, the superior resolution and identification capabilities of UPLC-MS are essential for ensuring patient safety and meeting regulatory expectations.[6][7]

Chiral Purity: Ensuring the Correct Enantiomer

For chiral molecules like (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl, the biological activity often resides in a single enantiomer. Therefore, it is crucial to control the amount of the undesired enantiomer.

Primary Method: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.[8]

Why it's the Established Method: Chiral HPLC is a well-established and versatile technique with a wide variety of commercially available CSPs, making it suitable for a broad range of chiral compounds. It is a reliable and reproducible method for determining enantiomeric excess.[8]

Comparative Method: Chiral Supercritical Fluid Chromatography (Chiral SFC)

Principle: Chiral SFC uses a supercritical fluid (typically carbon dioxide) as the primary mobile phase, often with a co-solvent. The separation principles on a CSP are similar to Chiral HPLC.

Comparison:

FeatureChiral HPLCChiral SFC
Mobile Phase Organic solvents (e.g., hexane, ethanol).Supercritical CO₂ with a co-solvent (e.g., methanol).
Speed Generally slower run times.Typically faster due to the low viscosity of the mobile phase.[9]
Resolution High resolution is achievable.Often provides superior resolution and peak shapes.[10]
Solvent Consumption High consumption of organic solvents.Significantly lower organic solvent consumption.[8]
Equilibration Time Longer column equilibration times.Faster equilibration between different mobile phases.[10]

Expert Insight: While Chiral HPLC is the traditional workhorse, Chiral SFC is emerging as a powerful alternative, offering significant advantages in speed and reduced environmental impact.[8][11] For high-throughput screening and routine QC, the speed of Chiral SFC can be a major benefit. However, method development can sometimes be more complex than with Chiral HPLC.

Residual Solvents: A Volatile Concern

Residual solvents are organic volatile chemicals used in the synthesis of APIs. Their levels must be controlled to ensure patient safety.

Primary Method: Headspace Gas Chromatography with Mass Spectrometry (Headspace GC-MS)

Principle: In headspace GC, the sample is heated in a sealed vial, and the volatile solvents in the headspace (the gas above the sample) are injected into the GC. The components are separated based on their boiling points and interaction with the stationary phase. The MS detector provides definitive identification of the eluted solvents.

Why it's the Preferred Method: Headspace sampling avoids the injection of non-volatile matrix components, which can contaminate the GC system. The MS detector provides unambiguous identification of the solvents, which is crucial for confirming their identity and ensuring that no unexpected solvents are present.[12]

Comparative Method: Headspace Gas Chromatography with Flame Ionization Detection (Headspace GC-FID)

Principle: The separation principle is the same as GC-MS, but the FID detector is used. FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon entering the detector.

Comparison:

FeatureHeadspace GC-MSHeadspace GC-FID
Identification Definitive identification based on mass spectrum.[12]Identification based on retention time only.[13]
Selectivity Highly selective, can resolve co-eluting peaks based on their mass spectra.Less selective, co-eluting peaks can interfere with quantification.
Sensitivity Generally very sensitive.Very sensitive for hydrocarbons.
Application Ideal for both identification and quantification, especially for complex samples.[14]Primarily used for quantification of known solvents.[13]

Expert Insight: For a definitive and comprehensive analysis of residual solvents, Headspace GC-MS is the superior technique due to its high confidence in identification.[12] While GC-FID is a reliable quantitative tool when the identity of the solvents is known, GC-MS provides an essential safety net to detect and identify any unexpected volatile impurities.[13]

Experimental Protocols

Protocol 1: UPLC-MS for Purity and Impurity Profiling
  • System: A UPLC system equipped with a photodiode array (PDA) detector and a single quadrupole or Q-TOF mass spectrometer.

  • Column: A sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over 5-7 minutes.

  • Flow Rate: 0.4-0.6 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • PDA Detection: 200-400 nm.

  • MS Detection: Electrospray ionization (ESI) in positive mode, scanning a mass range of m/z 100-1000.

Protocol 2: Chiral HPLC for Enantiomeric Purity
  • System: An HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a suitable additive like diethylamine if needed for peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • UV Detection: At the wavelength of maximum absorbance for the compound.

Visualizing the QC Workflow

A well-defined workflow is essential for consistent and reliable batch release.

QC_Workflow cluster_Incoming Incoming Material cluster_Testing Quality Control Testing cluster_Decision Batch Disposition RawMaterial Raw Material Batch Identity Identity Confirmation (NMR, FTIR) RawMaterial->Identity Purity Purity & Impurity Profile (UPLC-MS) Identity->Purity Chiral Chiral Purity (Chiral HPLC/SFC) Purity->Chiral Residual Residual Solvents (Headspace GC-MS) Chiral->Residual Water Water Content (Karl Fischer) Residual->Water SpecCheck Compare to Specifications Water->SpecCheck Release Batch Release SpecCheck->Release Pass Reject Batch Rejection & Investigation SpecCheck->Reject Fail

Caption: A typical QC workflow for batch release.

Decision Making in Analytical Method Selection

Choosing the right analytical tool involves considering multiple factors beyond just technical capabilities.

Method_Selection cluster_Factors Consideration Factors cluster_Methods Method Choice Start Define Analytical Need (e.g., Chiral Purity) DevStage Development Stage (Early vs. Late) Start->DevStage Throughput Throughput Needs Start->Throughput RegReq Regulatory Requirements Start->RegReq Cost Cost & Resources Start->Cost Primary Primary Method (e.g., Chiral HPLC) DevStage->Primary Alternative Alternative Method (e.g., Chiral SFC) Throughput->Alternative RegReq->Primary Cost->Primary Cost->Alternative

Caption: Decision tree for analytical method selection.

Conclusion

The quality control of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl is a multi-faceted process that relies on the strategic application of advanced analytical techniques. While traditional methods like HPLC-UV and GC-FID have their place, modern techniques such as UPLC-MS, Chiral SFC, and Headspace GC-MS offer superior performance in terms of resolution, sensitivity, and confidence in identification.

As a Senior Application Scientist, my recommendation is to build a QC platform that leverages the strengths of these advanced methods for comprehensive characterization, while potentially utilizing more traditional techniques for routine in-process controls where appropriate. This dual approach ensures the highest level of quality and safety, providing researchers and developers with the confidence they need in their critical starting materials.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. PubMed. [Link]

  • Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International. [Link]

  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters. [Link]

  • Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Waters. [Link]

  • Residual Solvent Testing Methods. ResolveMass Laboratories Inc. [Link]

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Bentham Science Publishers. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Difference between FTIR and NMR?. Rocky Mountain Labs. [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]

  • Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. Agilent. [Link]

  • Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Shimadzu. [Link]

  • Redox Properties of Novel Pyrrolidine Derivatives Containing Sterically Hindered Phenol Fragment. ResearchGate. [Link]

  • Recently abused synthetic cathinones, ??-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. ResearchGate. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). Current Medical Research and Opinion. [Link]

  • API Identification Using FTIR Spectroscopy. Edinburgh Analytical. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]

  • API Identification Using FTIR Spectroscopy. Edinburgh Instruments. [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

  • Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. ACS. [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Glen Jackson - West Virginia University. [Link]

  • Synthesis of 3-pyrrolines. Organic Chemistry Portal. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Analytical Methods. OPUS. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju. [Link]

  • A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl proper disposal procedures

An In-Depth Guide to the Safe Disposal of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical rea...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Disposal of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a comprehensive, technically grounded protocol for the proper disposal of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl (CAS No. 1185302-12-8). By moving beyond mere procedural steps to explain the underlying scientific principles, this document aims to empower laboratory professionals to manage chemical waste with the highest standards of safety and environmental stewardship.

Hazard Assessment: A Structurally-Informed Perspective

  • Pyrrolidine Core: The foundational pyrrolidine structure is a cyclic secondary amine. Pyrrolidine itself is classified as a highly flammable liquid and vapor, harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[1][2][3] It is also recognized as harmful to aquatic life.[1][3]

  • Aromatic Ether Moiety: The phenoxyphenoxy group consists of stable aromatic rings linked by an ether bond. Aromatic compounds can be persistent in the environment, and their halogenated derivatives, while not present here, are often of environmental concern. The presence of these bulky, non-polar groups suggests that the compound may have limited water solubility and a potential for bioaccumulation.

  • Amine Hydrochloride Salt: As a hydrochloride salt, the compound is acidic. While this form is generally more stable and less volatile than the free base, it can react with strong bases to liberate the free amine. Amine hydrochlorides can also be corrosive, particularly in the presence of moisture.

Based on this structural analysis and data from similar compounds like (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride and 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride[4], it is prudent to handle (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl as a substance that is:

  • Harmful if swallowed (Acute Oral Toxicity)

  • Causes skin and serious eye irritation/damage

  • May cause respiratory irritation

  • Potentially harmful to aquatic life

Therefore, under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[5][6][7] All waste containing this substance must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl, the following minimum PPE must be worn:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against splashes of liquids and fine dust particles, preventing serious eye irritation or damage.[1][4][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact, which can cause irritation or burns.[1][8]
Body Protection A lab coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.All handling of open containers or generation of solutions should be done in a fume hood to prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[4]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl requires a systematic approach, from waste generation to collection. The following workflow outlines the critical decision points and procedures.

DisposalWorkflow Disposal Decision Workflow for (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl start Waste Generation (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl waste_type Identify Waste Type start->waste_type solid Solid Waste (Pure compound, contaminated solids) waste_type->solid Solid liquid Liquid Waste (Solutions in organic or aqueous solvents) waste_type->liquid Liquid container Empty Container waste_type->container Empty Container collect_solid Collect in a designated, labeled solid hazardous waste container. solid->collect_solid collect_liquid Collect in a designated, labeled liquid hazardous waste container. Segregate halogenated and non-halogenated solvents. liquid->collect_liquid decontaminate Decontaminate Container (Triple Rinse) container->decontaminate storage Store waste container in a designated Satellite Accumulation Area (SAA). collect_solid->storage collect_liquid->storage rinsate Collect all rinsate as hazardous liquid waste. decontaminate->rinsate dispose_container Deface original label. Dispose of clean container in appropriate solid waste (e.g., glass recycling). decontaminate->dispose_container pickup Arrange for pickup by Environmental Health & Safety (EHS). storage->pickup rinsate->collect_liquid

Caption: Decision workflow for the safe disposal of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl waste.

Disposal of Solid Waste

This category includes the pure compound, expired reagents, or contaminated solid materials like weighing paper, gloves, or spill absorbents.

  • Container Selection: Use a wide-mouth, screw-cap container made of a compatible material (e.g., high-density polyethylene, HDPE) designated for solid chemical waste.

  • Collection: Carefully transfer the solid waste into the container, minimizing the generation of dust. This should be performed in a chemical fume hood.

  • Labeling: Affix a hazardous waste tag to the container immediately. The label must include:

    • The full chemical name: "(R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl"

    • The CAS Number: "1185302-12-8"

    • An accurate estimation of the amount.

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Secure the cap tightly and store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.

Disposal of Liquid Waste

This includes solutions of the compound in either organic or aqueous solvents.

  • Waste Segregation: It is a critical best practice to segregate waste streams. Do not mix aqueous waste with organic solvent waste. Furthermore, halogenated and non-halogenated organic solvent wastes should be collected in separate containers.[6][9]

  • Container Selection: Use a sealable, chemical-resistant container (e.g., a coated glass or HDPE carboy) designated for the specific type of liquid waste (e.g., "Non-Halogenated Organic Waste").

  • Collection: Pour the liquid waste carefully into the designated container using a funnel. Perform this transfer inside a chemical fume hood. Do not fill the container to more than 90% of its capacity to allow for vapor expansion.

  • Labeling: Label the container with a hazardous waste tag. List all chemical constituents, including solvents, with their approximate percentages. For example:

    • (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl (~5%)

    • Methanol (95%)

  • Storage: Keep the container tightly capped when not in use and store it in the SAA.

Decontamination and Disposal of Empty Containers

An "empty" container that held (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl is not considered regular trash until it has been properly decontaminated.[5]

  • Triple Rinsing:

    • Select a suitable solvent that can dissolve the compound (e.g., methanol, ethanol, or acetone).

    • Add a small amount of the solvent to the empty container (approximately 10% of the container's volume).

    • Secure the cap and swirl the container to rinse all interior surfaces thoroughly.

    • Pour the rinsate into the appropriate liquid hazardous waste container (e.g., non-halogenated organic waste).

    • Repeat this rinsing procedure two more times. All three rinsates must be collected as hazardous waste.[5]

  • Drying: Allow the container to air-dry completely in a fume hood.

  • Defacing: Completely remove or deface the original manufacturer's label to prevent misidentification.

  • Final Disposal: Once clean, dry, and defaced, the container can be disposed of in the appropriate regular waste stream (e.g., laboratory glass recycling or trash), according to your institution's policies.

In Case of Spills

Accidental spills must be managed immediately and safely.

  • Evacuate: Alert personnel in the immediate area and, if the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Isolate: Restrict access to the spill area.

  • Protect: Ensure you are wearing the appropriate PPE before attempting any cleanup.

  • Contain & Clean:

    • For solid spills , gently cover with an absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to avoid raising dust. Carefully scoop the material into the solid hazardous waste container.

    • For liquid spills , cover with an inert absorbent material. Once absorbed, scoop the material into the solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Dispose of all cleanup materials as solid hazardous waste.

  • Report: Report the incident to your laboratory supervisor and your institution's Environmental Health & Safety (EHS) office.

By adhering to these scientifically-backed procedures, researchers can ensure that the disposal of (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl is conducted in a manner that protects themselves, their colleagues, and the environment, thereby upholding the integrity and responsibility of the scientific community.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24795650, (R)-3-(3-Methylphenoxy)pyrrolidine HCl. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Al-Zoubi, M., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Google Patents. (n.d.). US5227483A - Process for recovery of amines and volatile acids from amine salts.
  • Royal Society of Chemistry. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • AFPM. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit?. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Organic Alcohol Company. (2023). Organic Solvent Disposal: Best Practices for Overall Safety. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl

Topic: Personal Protective Equipment & Handling Guide for (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Safety Summary Compound: (R)-3-(4-Pheno...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide for (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Safety Summary

Compound: (R)-3-(4-Phenoxyphenoxy)pyrrolidine Hydrochloride CAS: 1185302-12-8 (HCl salt) | Signal Word: WARNING [1][2]

This guide defines the operational safety architecture for handling (R)-3-(4-Phenoxyphenoxy)pyrrolidine HCl. As a chiral amine salt, this compound presents specific risks related to inhalation irritation and hygroscopicity. The protocols below prioritize containment of fine particulates and protection against mucous membrane irritation, which are characteristic hazards of pyrrolidine derivatives [1, 2].

Immediate Action Required:

  • Primary Hazard: Respiratory and ocular irritation (H335, H319).[1]

  • Critical Control: Handle exclusively within a certified chemical fume hood.

  • Storage: Hygroscopic; store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all procedures involving >5 mg of the substance. This matrix is designed to create a redundant barrier system against solid particulates and potential solution splashes.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Safety GogglesANSI Z87.1 Compliant. Standard safety glasses are insufficient due to the fine particle size of the HCl salt, which can bypass side shields.[1]
Dermal (Hands) Double Nitrile GlovesOuter: 5 mil Nitrile (Disposable).[1] Inner: 4 mil Nitrile (Disposable). Rationale: Pyrrolidine salts can be permeable; double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Respiratory N95/P95 or Fume HoodPrimary: Engineering control (Fume Hood) is mandatory. Secondary: If weighing outside a hood (not recommended), a fit-tested N95 particulate respirator is required to prevent inhalation of irritant dusts [3].[1]
Body Lab Coat (Cotton/Poly)Snap-closure, long sleeves. Must cover the collar bone to the knees.[1] Synthetic fibers should be avoided if working with flammables, but standard blends are acceptable here.
Footwear Closed-toe, Non-perforatedLeather or chemically resistant synthetic upper. No mesh sneakers.

Operational Handling Protocol

This workflow integrates "Quality by Design" safety principles. The hygroscopic nature of the HCl salt requires strict environmental control to maintain chemical integrity and prevent "clumping," which increases handling risks.

Phase 1: Storage & Retrieval
  • Condition: Store at 2-8°C in a dedicated desiccator or under an inert atmosphere (Argon/Nitrogen).

  • Equilibration: Allow the container to warm to room temperature before opening .

    • Why? Opening a cold bottle introduces condensation, hydrolyzing the HCl salt and creating a sticky, corrosive paste that is difficult to handle safely.

Phase 2: Weighing & Transfer (The Critical Control Point)
  • Location: Inside a fume hood with a face velocity of 80–100 fpm.

  • Static Control: Use an anti-static gun or ionizer if the powder is flighty.

  • Technique:

    • Place the receiving vessel (tared) inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Transfer slowly to minimize aerosolization.

    • Immediately recap the source container and seal with Parafilm.

Phase 3: Reaction Setup
  • Solubility: Soluble in water, DMSO, and Methanol.[1]

  • Addition Order: Add the solid to the solvent, not vice-versa, to prevent "puffing" of the powder.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which will liberate the free amine, potentially altering volatility and odor profile).[1]

Visualization: Safe Handling Workflow

HandlingWorkflow Storage Storage (2-8°C, Desiccated) Equilibration Equilibration (Warm to RT sealed) Storage->Equilibration Prevent Condensation Transfer Weighing (Fume Hood Only) Equilibration->Transfer Anti-static precautions Reaction Solubilization (Add Solid to Solvent) Transfer->Reaction Dissolve immediately Reaction->Storage Reseal & Purge (Ar)

Figure 1: Step-by-step logic for maintaining safety and chemical purity during handling.

Emergency Response & Spill Logic

In the event of a release, immediate decision-making is critical. This decision tree standardizes the response to minimize downtime and exposure.

Spill Classification:

  • Minor: < 5 grams (manageable by lab personnel).

  • Major: > 5 grams or outside containment (requires EHS assistance).

Visualization: Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (<5g) Inside Hood Assess->Minor Contained Major Major Spill (>5g) Or Outside Hood Assess->Major Uncontained ActionMinor 1. Cover with wet paper towel 2. Wipe up (avoid dust) 3. Place in Solid Waste Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Close Lab Doors 3. Call EHS/Emergency Major->ActionMajor

Figure 2: Decision logic for spill containment and response.

First Aid Protocols:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3][4][5][6] Remove contact lenses if present.[3][4][7][6][8][9][10][11] Do not rub eyes.

  • Skin Contact: Wash with soap and water.[3][4][7][5][6][8][12][13] Remove contaminated clothing.[3][4][6][8][11][12]

Disposal & Deactivation

Disposal must align with local environmental regulations (RCRA in the US).

  • Solid Waste: Collect contaminated paper towels, gloves, and solid residue in a container labeled "Hazardous Waste - Solid (Toxic/Irritant)." [1]

  • Liquid Waste: Dissolve any remaining material in a combustible solvent (e.g., acetone or ethanol). Dispose of in a "Halogenated Organic Solvent" waste stream due to the presence of the Chloride ion and Nitrogen [4].

  • Destruction: The preferred method is incineration equipped with an afterburner and scrubber to neutralize nitrogen oxides (NOx) and hydrogen chloride (HCl) gases generated during combustion [5].

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • Yale Environmental Health & Safety. Management of Hazardous Waste Procedure. Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.